molecular formula C7H9NO B1200348 2-Acetyl-1-methylpyrrole CAS No. 932-16-1

2-Acetyl-1-methylpyrrole

Cat. No.: B1200348
CAS No.: 932-16-1
M. Wt: 123.15 g/mol
InChI Key: NZFLWVDXYUGFAV-UHFFFAOYSA-N
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Description

Reduction of 2-acetyl-1-methylpyrrole with sodium borohydride has been investigated.>This compound, also known as N-methyl-2-acetylpyrrole or fema 3184, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. This compound is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound has an earthy taste.>1-methyl-2-acetylpyrrole is a pyrrole carrying methyl and acetyl substituents at the 1- and 2-positions respectively. It is a member of pyrroles, a methyl ketone and an aromatic ketone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-methylpyrrol-2-yl)ethanone
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InChI

InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFLWVDXYUGFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022139
Record name 2-Acetyl-1-methylpyrrole
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Molecular Weight

123.15 g/mol
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Physical Description

Colourless to yellowish liquid; Earthy aroma
Record name 1-Methyl-2-acetylpyrrole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1190/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

200.00 to 202.00 °C. @ 760.00 mm Hg
Record name 2-Acetyl-1-methylpyrrole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble (in ethanol)
Record name 1-Methyl-2-acetylpyrrole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1190/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.037-1.043
Record name 1-Methyl-2-acetylpyrrole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1190/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

932-16-1
Record name 2-Acetyl-1-methylpyrrole
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Record name 2-Acetyl-1-methyl pyrrole
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Record name Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-
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Record name 2-acetyl-1-methylpyrrole
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Record name 2-ACETYL-N-METHYLPYRROLE
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Record name 2-Acetyl-1-methylpyrrole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetyl-1-methylpyrrole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Acetyl-1-methylpyrrole is a heterocyclic ketone that serves as a valuable building block in organic synthesis and drug discovery. Its unique electronic and structural features make it a versatile precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic nutty and earthy aroma.[1] A comprehensive summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₇H₉NO[2][3][4][5]
Molecular Weight 123.15 g/mol [2][3][4][5]
Appearance Colorless to yellow-orange clear liquid[1][4]
Boiling Point 200-202 °C at 760 mmHg[2][4][5]
Density 1.04 g/mL at 25 °C[3][5]
Refractive Index (n²⁰/D) 1.542[3][5]
Flash Point 68 °C (154.4 °F) - closed cup
Solubility Soluble in ethanol[2]
Table 2: Chemical Identifiers
IdentifierValueReference(s)
CAS Number 932-16-1[1][5]
PubChem CID 61240[2]
EINECS Number 213-247-6[1]
InChI InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3[2]
SMILES CC(=O)C1=CC=CN1C[2]

Chemical Synthesis

This compound can be synthesized through several methods, with the most common being the Friedel-Crafts acylation of 1-methylpyrrole (B46729) and the reaction of a Grignard reagent with a suitable pyrrole (B145914) derivative.

Friedel-Crafts Acylation of 1-Methylpyrrole

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. In the case of this compound, 1-methylpyrrole is reacted with an acylating agent, typically acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from the acylating agent and the Lewis acid, attacks the electron-rich pyrrole ring, predominantly at the 2-position.

G reagents 1-Methylpyrrole + Acetic Anhydride intermediate Acylium Ion Formation reagents->intermediate Reaction catalyst Lewis Acid (e.g., AlCl₃) catalyst->intermediate Catalysis product This compound intermediate->product Electrophilic Aromatic Substitution workup Aqueous Workup product->workup Purification G reagents 1-Methyl-2-cyanopyrrole + Methylmagnesium Halide intermediate Imine Intermediate Formation reagents->intermediate Grignard Addition hydrolysis Acidic Hydrolysis intermediate->hydrolysis Reaction product This compound hydrolysis->product Workup

References

Spectroscopic Profile of 2-Acetyl-1-methylpyrrole (CAS 932-16-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetyl-1-methylpyrrole (CAS 932-16-1), a key heterocyclic compound with applications in flavor, fragrance, and pharmaceutical industries. This document is intended to serve as a core reference for researchers and professionals involved in the analysis, synthesis, and development of novel chemical entities.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, providing a consolidated resource for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.85dd1HH-5
6.65dd1HH-3
6.05t1HH-4
3.85s3HN-CH₃
2.35s3HCO-CH₃

Solvent and Frequency: Data is typically reported in CDCl₃ at frequencies ranging from 300 to 500 MHz. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmCarbon TypeAssignment
189.0CC=O
132.5CC-2
130.0CHC-5
115.5CHC-3
108.0CHC-4
35.0CH₃N-CH₃
27.5CH₃CO-CH₃

Solvent: Data is typically reported in CDCl₃.

Infrared (IR) Spectroscopy
Frequency (cm⁻¹)IntensityAssignment
2925-3100MediumC-H stretch (aromatic and aliphatic)
1660StrongC=O stretch (ketone)
1540MediumC=C stretch (pyrrole ring)
1470MediumC-H bend
1360MediumCH₃ bend

Technique: Data is commonly acquired via Attenuated Total Reflectance (ATR) or as a thin film.

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
123100[M]⁺ (Molecular Ion)
108High[M-CH₃]⁺
80Medium[M-CH₃CO]⁺
53Medium[C₄H₅]⁺

Ionization Method: Electron Ionization (EI) is typically used.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 300-500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans. For ¹³C NMR, a greater number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy.[3][4][5][6][7]
  • Sample Preparation (ATR): Place a small drop of liquid this compound directly onto the crystal of the ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS).[8][9][10][11][12]
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: Detect the ions and generate a mass spectrum that plots relative abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Structural Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

An In-depth Technical Guide to 2-Acetyl-1-methylpyrrole: Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetyl-1-methylpyrrole, a heterocyclic compound of interest in the flavor, fragrance, and pharmaceutical industries. This document details its chemical structure, molecular weight, and physicochemical properties, and explores the primary synthetic routes for its preparation. While specific, detailed experimental protocols are often proprietary, this guide outlines the fundamental methodologies cited in the literature, offering a strong foundation for further research and development.

Core Compound Data

This compound, also known by its IUPAC name 1-(1-methylpyrrol-2-yl)ethanone, is a pyrrole (B145914) derivative characterized by a methyl group at the first position and an acetyl group at the second position of the pyrrole ring.[1] Its distinct nutty and earthy aroma makes it a valuable component in the flavor and fragrance industry.[2][3] Furthermore, its reactive structure serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This information is critical for its application in various experimental and industrial settings.

PropertyValueSource(s)
Molecular Formula C₇H₉NO[1][2][4]
Molecular Weight 123.15 g/mol [1][4][5][6]
CAS Number 932-16-1[2][4]
Appearance Colorless to yellowish liquid[1][2]
Boiling Point 200-202 °C[1][4]
Density 1.04 g/mL at 25 °C[4][5]
Refractive Index n20/D 1.542[4][5]
Flash Point 68 °C (154.4 °F) - closed cup[4][7]
SMILES CC(=O)C1=CC=CN1C[1][4]
InChIKey NZFLWVDXYUGFAV-UHFFFAOYSA-N[1][4]

Chemical Structure and Visualization

The chemical structure of this compound is fundamental to understanding its reactivity and function. Below is a 2D representation of the molecule.

Caption: 2D structure of this compound.

Synthetic Methodologies

The synthesis of this compound is typically achieved through electrophilic substitution on the N-methylpyrrole ring. The most common methods are Friedel-Crafts acylation and the Vilsmeier-Haack reaction, which favor substitution at the electron-rich C2 position.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by acylating an aromatic ring. In the case of N-methylpyrrole, the reaction is generally carried out using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][8] The catalyst activates the acylating agent, making it a potent electrophile that is then attacked by the pyrrole ring.

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Purification start Dissolve N-methylpyrrole in an inert solvent (e.g., dichloromethane) reagents Add Lewis Acid Catalyst (e.g., AlCl₃) under inert atmosphere start->reagents cool Cool the reaction mixture (e.g., 0°C) reagents->cool addition Slowly add acetyl chloride or acetic anhydride cool->addition reaction Stir at controlled temperature for a specified time addition->reaction quench Quench the reaction (e.g., with ice water) reaction->quench extract Extract with an organic solvent quench->extract purify Purify the crude product (e.g., distillation or chromatography) extract->purify end This compound purify->end

Caption: Generalized workflow for Friedel-Crafts acylation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides an alternative route for the acylation of electron-rich heterocycles.[9][10][11] This reaction employs a Vilsmeier reagent, which is a chloroiminium salt typically formed from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[10][11] This reagent then acts as the electrophile. For acylation (as opposed to formylation), a different amide precursor would be used. The initial product is an iminium ion, which is subsequently hydrolyzed to yield the ketone.[11]

Experimental Applications and Protocols

This compound is utilized in various research contexts, notably in studies of food chemistry and as a building block in organic synthesis.

Antioxidant Activity in Non-enzymatic Browning Reactions

Research has indicated the use of this compound as a model compound to investigate the antioxidative properties of products formed during non-enzymatic browning (Maillard reaction) in food chemistry.[12] The polymerization of pyrrole compounds can influence their antioxidant capabilities.

A general protocol to assess antioxidant activity often involves assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Although a specific protocol for this compound was not found, the general steps of such an assay are as follows:

  • Preparation of Reagents : A stock solution of the test compound (this compound) is prepared in a suitable solvent (e.g., ethanol). A solution of DPPH radical in the same solvent is also prepared.

  • Reaction : The test compound solution is mixed with the DPPH solution. A control is prepared with the solvent and the DPPH solution.

  • Incubation : The mixtures are incubated in the dark for a specific period (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of the control.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sample Prepare solution of This compound mix Mix sample and DPPH solutions prep_sample->mix prep_dpph Prepare DPPH radical solution prep_dpph->mix incubate Incubate in dark (e.g., 30 min) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % scavenging activity vs. control measure->calculate

Caption: General workflow for a DPPH antioxidant assay.

Use as a Catalyst

This compound has been cited as a catalyst for the sulfonylation of spectinomycin.[12] This suggests its potential role in facilitating specific organic transformations, although detailed mechanistic studies and protocols are not widely available.

Conclusion

This compound is a well-characterized compound with significant applications in both industrial and research settings. Its defined chemical and physical properties, combined with established synthetic routes like Friedel-Crafts acylation, make it an accessible and versatile molecule. While this guide provides a foundational understanding of its synthesis and applications, researchers are encouraged to consult specialized chemical literature for detailed experimental procedures tailored to their specific needs. Further investigation into its catalytic activities and role in biological systems may unveil new applications for this valuable pyrrole derivative.

References

The Natural Occurrence of 2-Acetyl-1-methylpyrrole in Food Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-1-methylpyrrole (CAS 932-16-1) is a volatile heterocyclic organic compound that contributes to the characteristic aroma of various food products. With its distinct earthy, nutty, and slightly floral or smoky aroma, it plays a significant role in the sensory profile of foods, particularly those that undergo thermal processing.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of this compound in food, its formation pathways, and the analytical methodologies used for its quantification. This information is of particular interest to researchers in food science, flavor chemistry, and professionals in drug development exploring the biological activities of small molecules found in the human diet.

Natural Occurrence and Quantitative Data

This compound is primarily formed during the thermal processing of food through the Maillard reaction.[3] Its presence has been definitively reported in roasted coffee beans (Coffea arabica).[4] While it is also used as a synthetic flavoring agent in a variety of food categories such as baked goods, confectionery, and beverages, data on its natural occurrence in these products is limited.[4][5] The following table summarizes the available quantitative data on the natural occurrence of this compound in food products.

Food ProductRoasting LevelConcentration/AbundanceAnalytical MethodReference
Coffea arabica (Thailand)Light RoastRelative Abundance: 0.89GC-MS
Coffea arabica (Thailand)Medium RoastRelative Abundance: 0.56GC-MS
Commercial CoffeeNot SpecifiedIdentified, not quantifiedGC-O/AEDA, GC-MS[4]

Formation Pathway: The Maillard Reaction

This compound is a product of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids or proteins upon heating. The specific precursors and reaction steps leading to the formation of this compound are not fully elucidated in the literature, but a plausible pathway can be proposed based on established Maillard reaction mechanisms.

The formation of the N-methylpyrrole ring is likely derived from the reaction of a dicarbonyl compound with methylamine, which can be formed from the Strecker degradation of amino acids such as glycine (B1666218) or alanine (B10760859) in the presence of a methyl donor. The acetyl group at the C-2 position suggests the involvement of a specific dicarbonyl intermediate.

Below is a diagram illustrating a plausible formation pathway for this compound.

G reducing_sugar Reducing Sugar (e.g., Glucose) maillard_reaction Maillard Reaction reducing_sugar->maillard_reaction amino_acid Amino Acid (e.g., Alanine) amino_acid->maillard_reaction strecker_degradation Strecker Degradation amino_acid->strecker_degradation methylamine_source Methylamine Source (e.g., Strecker degradation of amino acids) methylamine Methylamine methylamine_source->methylamine dicarbonyl Dicarbonyl Intermediate (e.g., 1,4-dideoxy-2,3-hexosulose) maillard_reaction->dicarbonyl paal_knorr Paal-Knorr Pyrrole Synthesis dicarbonyl->paal_knorr strecker_degradation->methylamine_source methylamine->paal_knorr acetyl_methylpyrrole This compound paal_knorr->acetyl_methylpyrrole

Plausible Maillard reaction pathway for this compound formation.

Experimental Protocols: Quantification of this compound

The analysis of volatile compounds like this compound in complex food matrices typically involves extraction and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: Solvent Extraction
  • Sample Homogenization : A representative sample of the food product (e.g., 5-10 g of ground roasted coffee) is homogenized.

  • Solvent Extraction : The homogenized sample is extracted with a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether, to isolate the volatile and semi-volatile compounds. This can be performed using methods like Soxhlet extraction or simple solvent agitation followed by centrifugation.

  • Concentration : The solvent extract is carefully concentrated under a gentle stream of nitrogen to a final volume of approximately 1 mL to increase the concentration of the analytes.

  • Internal Standard : A known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added to the concentrated extract for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters are representative of a typical GC-MS method for the analysis of this compound in food extracts:

  • Gas Chromatograph : Agilent 6890N or similar.

  • Column : HP-5ms capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or a polar equivalent like a wax-type column.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Injection : 1 µL of the concentrated extract is injected in splitless mode.

  • Injector Temperature : 250 °C.

  • Oven Temperature Program :

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: Increase to 130 °C at a rate of 5 °C/min.

    • Ramp 2: Increase to 220 °C at a rate of 10 °C/min, hold for 5 minutes.

  • Mass Spectrometer : Agilent 5973N or similar.

  • Ionization Mode : Electron Impact (EI) at 70 eV.

  • Ion Source Temperature : 230 °C.

  • Transfer Line Temperature : 280 °C.

  • Scan Range : m/z 35-350.

  • Identification : The identification of this compound is confirmed by comparing its mass spectrum and retention time with those of an authentic reference standard.

  • Quantification : The concentration of this compound is determined by comparing the peak area of the target compound to that of the internal standard and referencing a calibration curve prepared with known concentrations of the standard.

Below is a diagram illustrating a typical experimental workflow for the analysis of this compound.

G sample Food Sample (e.g., Roasted Coffee) homogenization Homogenization sample->homogenization extraction Solvent Extraction (Dichloromethane) homogenization->extraction concentration Concentration (Nitrogen Stream) extraction->concentration internal_standard Addition of Internal Standard concentration->internal_standard gc_ms GC-MS Analysis internal_standard->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis

Experimental workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring flavor compound in thermally processed foods, with its presence confirmed in roasted coffee. Its formation is attributed to the Maillard reaction, a cornerstone of flavor development in cooked foods. The analytical methods for its detection and quantification are well-established, primarily relying on GC-MS. For researchers and professionals in drug development, understanding the natural occurrence and formation of such dietary compounds is crucial for assessing their potential physiological effects and exploring their therapeutic applications. Further research is warranted to quantify the natural levels of this compound in a wider range of food products and to fully elucidate its formation pathways.

References

IUPAC name and synonyms for 1-(1-methylpyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(1-methylpyrrol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(1-methylpyrrol-2-yl)ethanone, including its nomenclature, chemical and physical properties, synthesis, and its role in flavor chemistry. This document is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require detailed technical information about this compound.

Chemical Identity and Nomenclature

The compound with the chemical formula C₇H₉NO is a pyrrole (B145914) derivative characterized by a methyl group attached to the nitrogen atom and an acetyl group at the 2-position of the pyrrole ring.

IUPAC Name: 1-(1-methylpyrrol-2-yl)ethanone[1][2]

CAS Registry Number: 932-16-1[1][2]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

  • 2-Acetyl-1-methylpyrrole[1][2][3]

  • 1-Methyl-2-acetylpyrrole[1][2]

  • 2-Acetyl-N-methylpyrrole[1][2]

  • N-Methyl-2-acetylpyrrole[1][2]

  • Methyl 1-methylpyrrol-2-yl ketone[1][2]

  • Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-[1][2]

  • 1-(1-Methyl-1H-pyrrol-2-yl)ethanone[1][2]

  • FEMA No. 3184[2]

Physicochemical Properties

A summary of the key physical and chemical properties of 1-(1-methylpyrrol-2-yl)ethanone is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₉NO[4]
Molecular Weight 123.15 g/mol [4]
Appearance Colorless to yellowish liquid[2]
Odor Earthy, nutty, floral, fruity[2][3]
Boiling Point 200-202 °C (at 760 mmHg)[2][5]
Density 1.04 g/mL at 25 °C[5]
Refractive Index n20/D 1.542[5]
Flash Point 68 °C (154.4 °F) - closed cup[5]
Solubility Soluble in ethanol[2]

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of 1-(1-methylpyrrol-2-yl)ethanone. Below are references to publicly available spectral data.

  • ¹H NMR: Spectral data for 1-(1-methylpyrrol-2-yl)ethanone is available and can be accessed through various chemical databases.[6][7]

  • Mass Spectrometry (MS): The mass spectrum (electron ionization) of 1-(1-methylpyrrol-2-yl)ethanone is available through the NIST WebBook.[1]

  • Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra for this compound are available from various sources, providing information on the functional groups present in the molecule.[2]

Experimental Protocols

Synthesis of 1-(1-methylpyrrol-2-yl)ethanone

A common method for the synthesis of 1-(1-methylpyrrol-2-yl)ethanone is the Friedel-Crafts acylation of 1-methylpyrrole (B46729).[9] The following is a representative experimental protocol based on general procedures for such reactions.

Reaction: Acylation of 1-methylpyrrole with acetic anhydride (B1165640), typically catalyzed by a Lewis acid.

Materials:

  • 1-methylpyrrole

  • Acetic anhydride

  • Anhydrous aluminum trichloride (B1173362) (or another suitable Lewis acid)

  • Anhydrous dichloromethane (B109758) (or other suitable solvent)

  • Hydrochloric acid (aqueous solution)

  • Saturated sodium bicarbonate solution (aqueous)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Apparatus for column chromatography or distillation

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpyrrole in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Lewis Acid: To the stirred solution, add anhydrous aluminum trichloride portion-wise, ensuring the temperature remains low.

  • Addition of Acylating Agent: Add acetic anhydride dropwise to the reaction mixture via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a dilute solution of hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 1-(1-methylpyrrol-2-yl)ethanone.

Role in the Maillard Reaction

1-(1-methylpyrrol-2-yl)ethanone and related pyrroles are known products of the Maillard reaction, which is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[10] This reaction is a key source of flavor and aroma in many cooked foods. The formation of pyrroles in the Maillard reaction contributes to the desirable roasted and nutty flavors.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 1-(1-methylpyrrol-2-yl)ethanone via Friedel-Crafts acylation.

G Synthesis Workflow for 1-(1-methylpyrrol-2-yl)ethanone cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 1-methylpyrrole 1-methylpyrrole Friedel-Crafts Acylation Friedel-Crafts Acylation 1-methylpyrrole->Friedel-Crafts Acylation Acetic anhydride Acetic anhydride Acetic anhydride->Friedel-Crafts Acylation Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Friedel-Crafts Acylation Quenching Quenching Friedel-Crafts Acylation->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Drying->Purification (Distillation/Chromatography) 1-(1-methylpyrrol-2-yl)ethanone 1-(1-methylpyrrol-2-yl)ethanone Purification (Distillation/Chromatography)->1-(1-methylpyrrol-2-yl)ethanone G Formation in Maillard Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_reaction Maillard Reaction cluster_products Products Amino Acids (e.g., Proline) Amino Acids (e.g., Proline) Strecker Degradation Strecker Degradation Amino Acids (e.g., Proline)->Strecker Degradation Reducing Sugars Reducing Sugars Intermediate Carbonyls Intermediate Carbonyls Reducing Sugars->Intermediate Carbonyls Heat Heat Heat->Intermediate Carbonyls Heat->Strecker Degradation Pyrrole Derivatives Pyrrole Derivatives Intermediate Carbonyls->Pyrrole Derivatives Strecker Degradation->Pyrrole Derivatives Other Flavor Compounds Other Flavor Compounds

References

Technical Guide: Physicochemical Properties of 2-Acetyl-1-methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the boiling point and density of 2-Acetyl-1-methylpyrrole, targeting researchers, scientists, and professionals in drug development. It includes a summary of its physical properties, detailed experimental protocols for their determination, and a workflow diagram for these procedures.

Core Physical Properties of this compound

This compound, a heterocyclic compound, is recognized for its distinct nutty and earthy aroma, finding applications in the flavor and fragrance industry.[1] Accurate determination of its physical properties is crucial for its application in research and development, particularly in pharmaceutical synthesis and material science.

Data Summary

The boiling point and density of this compound are summarized in the table below. These values are critical for predicting its behavior in various chemical processes and for ensuring its purity.

Physical PropertyValueConditions
Boiling Point 200-202 °Cat 760 mmHg
Density 1.04 g/mLat 25 °C

Experimental Protocols

The following sections detail standard laboratory procedures for the precise measurement of the boiling point and density of liquid compounds such as this compound.

Determination of Boiling Point: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[1]

Apparatus and Materials:

  • Thiele tube

  • Thermometer (-10 to 250 °C)

  • Capillary tube (sealed at one end)

  • Small test tube (e.g., fusion tube)

  • Heating mantle or Bunsen burner

  • Mineral oil or silicone oil

  • Rubber band or wire for attaching the test tube to the thermometer

  • This compound sample

Procedure:

  • Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with the this compound sample.

  • Capillary Tube Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Thiele Tube Setup: Clamp the Thiele tube in a vertical position and fill it with mineral oil to a level just above the side arm.

  • Heating: Immerse the thermometer and the attached test tube into the oil bath of the Thiele tube. Heat the side arm of the Thiele tube gently with a heating mantle or a small flame from a Bunsen burner.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

  • Boiling Point Determination: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

Determination of Density: Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Apparatus and Materials:

  • Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper

  • Analytical balance (readable to at least 0.001 g)

  • Constant temperature water bath

  • Thermometer

  • This compound sample

  • Distilled water (for calibration)

  • Acetone (for cleaning and drying)

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer with distilled water and then rinse with acetone. Dry the pycnometer completely.

  • Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer on an analytical balance. Record this mass (m1).

  • Calibration with Distilled Water: Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium. Ensure the water level is at the calibration mark. Dry the outside of the pycnometer and weigh it. Record this mass (m2).

  • Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with the this compound sample and allow it to equilibrate to the same temperature in the water bath. Adjust the liquid level to the calibration mark, dry the exterior, and weigh it. Record this mass (m3).

  • Calculation:

    • Mass of water = m2 - m1

    • Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)

    • Mass of sample = m3 - m1

    • Density of sample = (Mass of sample) / (Volume of pycnometer)

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

G cluster_0 Physicochemical Property Determination Workflow start Start: Obtain this compound Sample prep_bp Prepare Boiling Point Apparatus: - Fill test tube with sample - Insert capillary tube - Attach to thermometer start->prep_bp Boiling Point Path prep_density Prepare Density Apparatus: - Clean and dry pycnometer - Weigh empty pycnometer start->prep_density Density Path measure_bp Measure Boiling Point: - Heat Thiele tube - Observe bubble stream - Record temperature on cooling prep_bp->measure_bp measure_density Measure Density: - Fill pycnometer with sample - Equilibrate temperature - Weigh filled pycnometer prep_density->measure_density data_analysis_bp Analyze Boiling Point Data: - Record the temperature at which liquid enters the capillary measure_bp->data_analysis_bp data_analysis_density Analyze Density Data: - Calculate mass of sample - Calculate density measure_density->data_analysis_density end End: Report Physical Properties data_analysis_bp->end data_analysis_density->end

Workflow for Determining Physical Properties

References

Technical Guide: Solubility and Stability of 2-Acetyl-1-methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of 2-Acetyl-1-methylpyrrole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Properties

This compound is a colorless to yellowish liquid with a characteristic earthy aroma.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₉NO[3][4]
Molecular Weight123.15 g/mol [3]
AppearanceColorless to yellowish liquid[1][2]
Boiling Point200-202 °C at 760 mmHg[1][3]
Density1.037-1.043 g/mL at 25 °C[1]
Refractive Index1.539-1.545 at 20 °C[1]
Flash Point68 °C (154.4 °F) - closed cup[5]
logP (o/w)1.387 (estimated)

Solubility Profile

Table 2: Solubility of this compound

SolventTemperatureSolubilityReference
Water25 °C11,090 mg/L (estimated)
EthanolNot SpecifiedSoluble[1][2][6]
AnilineNot SpecifiedSoluble[6]

Stability Profile

This compound is generally considered to be stable under normal storage conditions, which include ambient temperatures in a dry, sealed container.[2] However, comprehensive studies detailing its stability under various stress conditions such as pH, elevated temperature, and light exposure are not extensively documented.

Table 3: Stability of this compound

ConditionObservationReference
Normal Temperature and PressureStable[2]
Storage RecommendationStore at 2 - 8 °C[7]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not specifically published. However, standard methodologies for organic compounds can be applied.

Protocol for Solubility Determination (Qualitative)

This protocol outlines a general procedure for determining the solubility of an organic compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane)

  • Test tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Add 1 mL of the selected solvent to a clean, dry test tube.

  • Add 10 µL of this compound to the test tube.

  • Vigorously mix the contents using a vortex mixer for 30 seconds.

  • Visually inspect the solution for any undissolved droplets or phase separation.

  • If the compound dissolves completely, it is considered soluble. If not, it is classified as insoluble or partially soluble.

  • Repeat the procedure for each solvent.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. A general protocol using High-Performance Liquid Chromatography (HPLC) is described below.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis or Diode Array)

  • C18 HPLC column

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a specified period. At various time points, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a specified period. At various time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a specified period. At various time points, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place a sample of the neat compound and a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a specified period. After the incubation period, dissolve the neat sample and dilute the solution sample with the mobile phase for HPLC analysis.

  • Photostability: Expose a sample of the stock solution to light in a photostability chamber. Keep a control sample in the dark. After the exposure period, dilute both samples with the mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

Visualizations

Workflow for Solubility and Stability Assessment

The following diagram illustrates a general workflow for evaluating the solubility and stability of a chemical compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment Sol_Start Start: Compound of Interest Sol_Screen Qualitative Solubility Screen (Various Solvents) Sol_Start->Sol_Screen Sol_Quant Quantitative Solubility Analysis (e.g., HPLC, UV-Vis) Sol_Screen->Sol_Quant Sol_Thermo Thermodynamic Solubility (Different Temperatures) Sol_Quant->Sol_Thermo Sol_End Solubility Profile Sol_Thermo->Sol_End Stab_Start Start: Compound of Interest Stab_Forced Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Stab_Start->Stab_Forced Stab_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Stab_Forced->Stab_Method Stab_Long Long-Term Stability Studies (ICH Conditions) Stab_Method->Stab_Long Stab_End Stability Profile & Degradation Pathways Stab_Long->Stab_End

Caption: General workflow for assessing compound solubility and stability.

Hypothetical Degradation Pathways

While specific degradation pathways for this compound are not well-documented, potential degradation could occur through oxidation of the pyrrole (B145914) ring or reactions involving the acetyl side chain. The following diagram presents a hypothetical overview of possible degradation routes based on general pyrrole chemistry.

G cluster_oxidation Oxidative Degradation cluster_sidechain Side-Chain Reactions A This compound B Ring-Opened Products A->B [O] C Polymerization A->C [O] / Light D Oxidation to Carboxylic Acid A->D Strong Oxidant E Reduction to Alcohol A->E Reducing Agent

Caption: Hypothetical degradation pathways for this compound.

References

An In-Depth Guide to the Discovery and Synthesis of 2-Acetyl-1-methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-1-methylpyrrole (CAS No. 932-16-1) is a significant heterocyclic compound, recognized for its characteristic earthy and nutty aroma, which makes it a component in coffee, asparagus, and various cooked foods.[1] Beyond its role in flavor and fragrance industries, its structure serves as a valuable synthetic intermediate in medicinal chemistry and materials science.[2][3] This technical guide provides a comprehensive overview of the historical development and core methodologies for the synthesis of this compound. It details the foundational reactions that paved the way for its synthesis, including the Paal-Knorr pyrrole (B145914) synthesis and the Friedel-Crafts acylation, offering in-depth experimental protocols, comparative quantitative data, and mechanistic diagrams to support researchers in the field.

Historical Context and Foundational Syntheses

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. Two classical reactions form the historical bedrock upon which methods for producing this compound were built: the Paal-Knorr synthesis and the Friedel-Crafts acylation.

The Paal-Knorr Pyrrole Synthesis

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a robust method for creating substituted pyrroles from the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[4][5] Its operational simplicity and the general accessibility of starting materials have cemented its importance.[4] The reaction proceeds through the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to form the aromatic pyrrole ring.[5] While not the most direct route to this compound itself, it represents the fundamental approach to constructing the N-substituted pyrrole core.

Friedel-Crafts Acylation of Pyrroles

The Friedel-Crafts acylation, an archetypal electrophilic aromatic substitution, has long been a primary method for introducing acyl groups to aromatic rings. Its application to electron-rich heterocycles like pyrrole, however, requires careful consideration of catalysts and conditions to avoid polymerization or low yields.[6] The reaction typically involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acylating agent to form a reactive acylium ion.[7] For N-substituted pyrroles, this reaction is a direct pathway to 2-acylpyrroles and represents a historically significant and practical method for synthesizing the title compound.[8]

Core Synthetic Methodologies for this compound

The primary routes for preparing this compound involve the direct acylation of 1-methylpyrrole (B46729) or the use of organometallic intermediates.

Method 1: Friedel-Crafts Acylation of 1-Methylpyrrole

The most direct and widely cited method for synthesizing this compound is the acetylation of 1-methylpyrrole.[1][8] This reaction is a classic Friedel-Crafts acylation.

Mechanism: The reaction is initiated by the activation of an acylating agent (e.g., acetyl chloride or acetic anhydride) by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. The electron-rich 1-methylpyrrole ring then acts as a nucleophile, attacking the acylium ion. Electrophilic substitution on the pyrrole ring occurs preferentially at the C2 (alpha) position due to the greater stabilization of the cationic intermediate compared to attack at the C3 (beta) position. A final deprotonation step rearomatizes the ring to yield the 2-acetylated product.[9]

Regioselectivity: The acylation of N-substituted pyrroles is highly regioselective for the C2 position.[6] While the use of bulky N-substituents or specific catalytic systems can sometimes direct acylation to the C3 position, the reaction with 1-methylpyrrole under standard Friedel-Crafts conditions predominantly yields the 2-isomer.[9][10]

Method 2: Synthesis via Grignard Reagents

Organometallic pathways, particularly those involving Grignard reagents, offer an alternative for the synthesis of ketones.[1] For this compound, this can be envisioned in two main ways:

  • Reaction of a Methyl Grignard Reagent with a Pyrrole Precursor: A suitable precursor, such as 1-methylpyrrole-2-carbonitrile or 1-methylpyrrole-2-carboxylic ester, can be reacted with a methyl Grignard reagent (e.g., methylmagnesium iodide) to form the ketone after hydrolysis. This approach has been successfully applied to the synthesis of the related compound 2-acetyl-1-pyrroline (B57270).[11]

  • Acylation of a Pyrrolylmagnesium Halide: 1-Methylpyrrole can be deprotonated at the C2 position using a strong base or another Grignard reagent to form a pyrrolylmagnesium halide. This nucleophilic species can then be acylated with an appropriate agent like acetyl chloride.

These methods can be advantageous when avoiding the harsh acidic conditions of the Friedel-Crafts reaction is necessary, though they involve multiple steps or require the handling of sensitive organometallic reagents.[12]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key parameters for the primary synthetic methodologies discussed.

Method Starting Materials Key Reagents/Catalyst Typical Conditions Yield Key Advantages Key Disadvantages Reference
Friedel-Crafts Acylation 1-Methylpyrrole, Acetyl Chloride or Acetic AnhydrideAlCl₃ (Lewis Acid)Anhydrous DCM or other inert solvent, 0°C to room temp.HighDirect, high regioselectivity, uses common reagents.Requires stoichiometric, moisture-sensitive Lewis acid; acidic conditions.[6][7][8]
Grignard Reagent Pathway 1-Methylpyrrole-2-carbonitrile, Methylmagnesium IodideGrignard ReagentAnhydrous ether or THF, low temperature, followed by aqueous workup.Moderate to GoodAvoids strong Lewis acids, useful for sensitive substrates.Multi-step synthesis of precursor, moisture-sensitive reagents.[11][13]
Paal-Knorr Synthesis A suitable 1,4-diketone (e.g., 3-acetyl-2,5-hexanedione), MethylamineAcid catalyst (e.g., HCl, Acetic Acid)Reflux in a suitable solvent (e.g., Toluene, Methanol).GoodFoundational method for pyrrole ring formation.The required 1,4-dicarbonyl precursor is complex and not commercially available.[4][5]

Mandatory Visualizations

Reaction Mechanisms and Workflows

Friedel_Crafts_Acylation Friedel-Crafts Acylation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AcCl Acetyl Chloride Acylium Acylium Ion [CH₃C=O]⁺ AcCl->Acylium Activation AlCl3 AlCl₃ (Catalyst) AlCl3->Acylium Activation NMePyr 1-Methylpyrrole Sigma Sigma Complex (Cationic Intermediate) NMePyr->Sigma Nucleophilic Attack Acylium->Sigma Nucleophilic Attack Product This compound Sigma->Product Deprotonation

Caption: Mechanism of Friedel-Crafts Acylation of 1-Methylpyrrole.

Paal_Knorr_Synthesis Paal-Knorr Pyrrole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diketone 1,4-Diketone Hemiaminal Hemiaminal Diketone->Hemiaminal Nucleophilic Attack Amine Primary Amine (e.g., Methylamine) Amine->Hemiaminal Nucleophilic Attack Cyclic Dihydroxytetrahydropyrrole Derivative Hemiaminal->Cyclic Intramolecular Cyclization Pyrrole N-Substituted Pyrrole Cyclic->Pyrrole Dehydration (-2H₂O)

Caption: General Mechanism of the Paal-Knorr Pyrrole Synthesis.

Experimental_Workflow General Experimental Workflow Setup 1. Reaction Setup (Flask, Reagents, Solvent, Inert Atmosphere) Reaction 2. Reaction (Controlled Temp, Stirring, Monitoring via TLC) Setup->Reaction Workup 3. Work-up & Isolation (Quenching, Extraction, Washing, Drying) Reaction->Workup Purification 4. Purification (Column Chromatography or Distillation) Workup->Purification Analysis 5. Product Analysis (NMR, GC-MS, etc.) Purification->Analysis

Caption: A General Workflow for Synthesis and Purification.

Detailed Experimental Protocols

Protocol: Friedel-Crafts Acylation of 1-Methylpyrrole

This protocol is adapted from standard Friedel-Crafts procedures for electron-rich heterocycles.[7][14]

Materials and Reagents:

  • 1-Methylpyrrole (1.0 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 equiv)

  • Acetyl Chloride (1.05 equiv)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Ice

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet, add anhydrous aluminum chloride (1.1 equiv). Suspend the AlCl₃ in anhydrous dichloromethane under an inert atmosphere.[14]

  • Catalyst Activation: Cool the suspension to 0°C in an ice-water bath.

  • Acylation: Dissolve acetyl chloride (1.05 equiv) in anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C. After the addition is complete, dissolve 1-methylpyrrole (1.0 equiv) in anhydrous DCM and add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.[7]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture back to 0°C in an ice bath. Cautiously quench the reaction by slowly adding crushed ice, followed by 1 M HCl.[14]

  • Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[7]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.[14]

Protocol: Paal-Knorr Synthesis of a Substituted N-Alkylpyrrole (Representative)

This protocol describes the synthesis of 2,5-dimethyl-1-phenylpyrrole (B1583750) and serves as a representative example of the Paal-Knorr reaction conditions that could be adapted for other N-substituted pyrroles.[4]

Materials and Reagents:

Procedure:

  • Reaction Setup: In a round-bottom flask, combine aniline (1.0 equiv), 2,5-hexanedione (1.0 equiv), and methanol. Add one drop of concentrated hydrochloric acid to the mixture.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[4]

  • Isolation: After the reflux period, cool the reaction mixture in an ice bath. While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[4]

  • Purification: Collect the resulting crystals by vacuum filtration. The crude product can be recrystallized from a methanol/water mixture to obtain the pure N-substituted pyrrole.[4]

Conclusion

The synthesis of this compound is rooted in fundamental reactions of organic chemistry. The Friedel-Crafts acylation of 1-methylpyrrole remains the most direct, efficient, and historically significant route, offering high regioselectivity for the desired C2-acetylated product. Alternative methods involving organometallic intermediates, such as Grignard reagents, provide pathways that avoid strongly acidic conditions but typically require more elaborate, multi-step procedures. While the Paal-Knorr synthesis is a classic and powerful tool for constructing the pyrrole ring itself, its application to this specific target is less practical due to the complexity of the required 1,4-dicarbonyl starting material. The continued relevance of these methods underscores their robustness and adaptability, providing researchers with a reliable toolkit for accessing this important heterocyclic building block for applications in flavor science, pharmaceuticals, and beyond.

References

The Pivotal Role of 2-Acetyl-1-methylpyrrole: A Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, applications, and strategic importance of 2-acetyl-1-methylpyrrole as a key chemical intermediate.

Introduction

This compound (CAS No. 932-16-1), a substituted pyrrole (B145914) derivative, is a versatile chemical intermediate with significant applications across various scientific disciplines, most notably in pharmaceutical development and materials science.[1] Its unique structural features, including an electron-rich aromatic pyrrole ring and a reactive acetyl group, make it a valuable building block for the synthesis of complex molecular architectures and novel bioactive compounds.[2][3] This technical guide provides an in-depth overview of the synthesis of this compound and its pivotal role as a precursor in the development of therapeutic agents and other advanced materials.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective application in synthesis. The key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 200-202 °C[4]
Density 1.04 g/mL at 25 °C[4]
Refractive Index n20/D 1.542[4]
Solubility Soluble in organic solvents[5]
CAS Number 932-16-1[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods. The two most prominent and industrially relevant routes are the Paal-Knorr synthesis and the Friedel-Crafts acylation of 1-methylpyrrole.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and robust method for the formation of pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[6][7] In the context of this compound, this would typically involve the reaction of a hexane-2,5-dione derivative with methylamine. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[8][9]

Paal_Knorr_Synthesis start Hexane-2,5-dione + Methylamine intermediate1 Hemiaminal Formation start->intermediate1 Nucleophilic attack intermediate2 Cyclization intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 end This compound intermediate3->end

Paal-Knorr synthesis pathway for this compound.
Friedel-Crafts Acylation

A more direct and widely used method for the synthesis of this compound is the Friedel-Crafts acylation of 1-methylpyrrole.[10] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the pyrrole ring, typically using acetic anhydride (B1165640) or acetyl chloride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl₃).[11] The reaction preferentially occurs at the C2 position of the pyrrole ring due to the greater resonance stabilization of the intermediate carbocation.[11]

Friedel_Crafts_Acylation reactants 1-Methylpyrrole + Acylating Agent (e.g., Acetic Anhydride) intermediate Acylium Ion Formation & Electrophilic Attack reactants->intermediate catalyst Lewis Acid Catalyst (e.g., AlCl3) catalyst->intermediate product This compound intermediate->product Chalcone_Synthesis_Workflow start Start: this compound & 5-(Aryl)furfural step1 Base-Catalyzed Condensation (e.g., NaOH in Methanol) start->step1 step2 Reaction Stirring at Room Temperature step1->step2 step3 Precipitation of Chalcone Product step2->step3 step4 Filtration and Washing step3->step4 step5 Drying and Purification step4->step5 end Final Product: Pyrrole-Based Chalcone step5->end

References

Health and safety information for 2-Acetyl-1-methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of 2-Acetyl-1-methylpyrrole

This guide provides comprehensive health and safety information for this compound (CAS No. 932-16-1), tailored for researchers, scientists, and professionals in drug development. It covers hazard identification, handling procedures, safety measures, and toxicological data, presented in a structured format for clarity and ease of use.

Chemical Identification

  • IUPAC Name: 1-(1-methylpyrrol-2-yl)ethanone[1]

  • Synonyms: 1-Methyl-2-acetylpyrrole, Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-[1]

  • Molecular Formula: C₇H₉NO[1][2][3]

  • Molecular Weight: 123.15 g/mol [1][4]

  • CAS Number: 932-16-1[2][3][4][5]

  • EC Number: 213-247-6[2][4]

Hazard Identification

The classification of this compound presents some ambiguity across different sources. While many suppliers do not classify the substance as hazardous according to GHS criteria, some notifications include hazard statements.

According to aggregated data from notifications to the ECHA C&L Inventory, 97.8% of reports (89 out of 91) indicate that this chemical does not meet GHS hazard criteria.[1] However, other sources suggest it is an irritant. It is prudent to handle the substance with care, assuming potential for irritation. One safety data sheet advises avoiding contact with skin and eyes.[6]

GHS Classification Summary

ClassificationSourceNotes
Not ClassifiedPubChem (Aggregated ECHA data)Based on 89 of 91 company notifications.[1]
IrritantTCI Chemicals (for 2-Acetylpyrrole)Irritating to skin, eyes, and the respiratory system.
Warning SignalGuidechemLists "Warning" as the signal word without further detail.[7]

Note: The information for "Irritant" is for the closely related compound 2-Acetylpyrrole (B92022) and should be considered as a potential hazard for this compound until more specific data is available.

Recommended Precautionary Statements:

  • Prevention: Wash hands and any exposed skin thoroughly after handling.[8] Wear protective gloves, clothing, and eye/face protection.[5][8] Avoid breathing vapors or mist.[8]

  • Storage: Store in a cool, dry, well-ventilated place.[9] Keep the container tightly closed.[8]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Appearance Colorless to light yellow/brown/orange clear liquid.[3][5][7]
Odor Earthy, nutty aroma.[1][3][4]
Boiling Point 200-202 °C at 760 mmHg.[2][4][5]
Density 1.04 g/mL at 25 °C.[2][4]
Specific Gravity 1.037 - 1.042 at 25 °C.[5]
Refractive Index n20/D 1.539 - 1.545.[4][5]
Flash Point 68 °C (154.4 - 155 °F) - Closed Cup.[4][5]
Stability Stable under normal temperatures and pressures.[7]
Solubility Soluble in ethanol.[7]

Experimental Protocols & Toxicological Information

General Toxicological Assessment Workflow

The diagram below illustrates a generalized workflow for assessing the key toxicological endpoints of a chemical substance like this compound.

G cluster_0 Toxicological Assessment Workflow A Acute Toxicity (e.g., OECD 420, 423, 425) E Data Analysis & Endpoint Characterization A->E B Skin Irritation/Corrosion (e.g., OECD 439, 431) B->E C Eye Irritation/Damage (e.g., OECD 437, 492) C->E D Genotoxicity/Mutagenicity (e.g., Ames Test - OECD 471) D->E F Hazard Classification (GHS Criteria) E->F G Safety Data Sheet (SDS) Generation F->G

Caption: Generalized workflow for chemical toxicology assessment.

Summary of Toxicological Data:

  • Acute Toxicity: The toxicological properties have not been fully investigated.[8] For the related compound 2-Acetylpyrrole, it is considered harmful if ingested or inhaled, with severe overexposure potentially causing injury or death.

  • Skin Irritation: May cause skin irritation.[8]

  • Eye Irritation: May cause eye irritation.[8]

  • Respiratory Irritation: May cause respiratory irritation.[8]

  • Genotoxicity: No specific data available for this compound.

  • ADI (Acceptable Daily Intake): The Joint FAO/WHO Expert Committee on Food Additives (JECFA) determined "No safety concern at current levels of intake when used as a flavouring agent".[1]

Handling, Storage, and Personal Protection

Proper handling and storage are critical to ensure safety.

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[8][10]

  • Use in a well-ventilated area or under a fume hood.[8]

  • Avoid contact with skin, eyes, and clothing.[6][9]

  • Avoid breathing vapors or mists.[8]

  • Keep away from heat, sparks, and open flames as it is a combustible liquid.[11]

Storage:

  • Store in a cool, dry, and well-ventilated area.[9][12]

  • Keep container tightly sealed.[7][8]

  • Store separately from strong oxidizing agents and food chemicals.[12]

  • Recommended storage temperature can be ambient or refrigerated (2-8 °C).[3][7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[4]

  • Skin Protection: Wear chemical-resistant gloves and a lab coat or other protective clothing.[4][8][9]

  • Respiratory Protection: If ventilation is inadequate, use a MSHA/NIOSH-approved respirator.

First-Aid and Emergency Procedures

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek medical attention if irritation persists.[8]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[8] Get medical attention if irritation occurs.[8]

  • Inhalation: Move the victim to fresh air.[8][13] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[8] Seek medical attention.[8]

  • Ingestion: Clean mouth with water.[8] Do not induce vomiting.[13] Seek immediate medical attention.[8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, fog, or alcohol-resistant foam.[13]

  • Unsuitable Extinguishing Media: Do not use a solid water stream (water jet) as it may scatter and spread the fire.

  • Hazardous Combustion Products: May produce toxic carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures: The following diagram outlines a standard procedure for handling a spill of this compound.

G cluster_1 Chemical Spill Response Workflow A Spill Detected B Ensure Adequate Ventilation & Remove Ignition Sources A->B C Evacuate Non-Essential Personnel B->C D Don Appropriate PPE (Gloves, Goggles, Respirator) C->D E Contain Spill with Inert Absorbent Material D->E F Collect Material with Non-Sparking Tools E->F G Place in Sealed Container for Disposal F->G H Decontaminate Spill Area G->H I Dispose of Waste via Approved Channels H->I

Caption: Standard workflow for managing a chemical spill.

Stability and Reactivity

  • Reactivity: No specific reactivity hazards are noted under normal conditions.

  • Chemical Stability: The compound is stable under recommended storage conditions.[7]

  • Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.[10] Also avoid excessive heat and light.

  • Incompatible Materials: Strong oxidizing agents.[8][12]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[8] Waste generators are responsible for determining if a discarded chemical is classified as hazardous and ensuring proper classification and disposal.[8] Do not empty into drains.[8]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Acetyl-1-methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-acetyl-1-methylpyrrole from 1-methylpyrrole (B46729) via a Friedel-Crafts acylation reaction. This key transformation is fundamental in organic synthesis, providing a versatile intermediate for the development of various pharmaceutical compounds and functional materials. These application notes include a step-by-step experimental procedure, a summary of reaction parameters and yields, and visualizations of the reaction mechanism and experimental workflow to ensure reproducibility and aid in understanding.

Introduction

This compound is a valuable heterocyclic ketone that serves as a crucial building block in medicinal chemistry and materials science.[1][2] Its synthesis is most commonly achieved through the electrophilic acylation of the electron-rich 1-methylpyrrole ring. The Friedel-Crafts acylation, a cornerstone of aromatic chemistry, is the premier method for this transformation.[1] This reaction typically involves the use of an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst.[1] The regioselectivity of the acylation is directed to the C2 position of the pyrrole (B145914) ring due to the electronic activation conferred by the nitrogen atom.[1] This protocol details a robust and reproducible method for the synthesis, purification, and characterization of this compound.

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of a highly electrophilic acylium ion from the acylating agent and a Lewis acid catalyst, followed by the nucleophilic attack of the electron-rich 1-methylpyrrole ring, and subsequent re-aromatization.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Re-aromatization reagents Acetic Anhydride / Acetyl Chloride + AlCl₃ acylium Acylium Ion (CH₃CO⁺) reagents->acylium Lewis Acid Catalysis methylpyrrole 1-Methylpyrrole intermediate Sigma Complex (Cationic Intermediate) methylpyrrole->intermediate Nucleophilic Attack product This compound intermediate->product Deprotonation

Caption: Friedel-Crafts Acylation Mechanism.

Experimental Workflow

The overall experimental process for the synthesis of this compound is outlined below, from reaction setup to the final purified product.

G cluster_workflow Experimental Workflow setup Reaction Setup reaction Acylation Reaction setup->reaction workup Aqueous Workup reaction->workup extraction Extraction workup->extraction drying Drying extraction->drying purification Purification (Vacuum Distillation) drying->purification product Pure Product purification->product

Caption: Synthesis Workflow.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound using different acylating agents and catalysts. Yields are reported as isolated yields after purification.

Acylating AgentCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Benzoyl ChlorideDBN (15)-Room Temp473[2]
Benzoyl ChlorideNone-Room Temp857[2]
Benzoyl ChlorideResorcinarene Capsule C (26)CHCl₃ (H₂O-sat.)302099[3][4]
p-CF₃-Benzoyl ChlorideResorcinarene Capsule C (26)CHCl₃ (H₂O-sat.)50599[3][4]
p-NO₂-Benzoyl ChlorideResorcinarene Capsule C (26)CHCl₃ (H₂O-sat.)50599[4]

Experimental Protocols

Materials and Reagents:

  • 1-Methylpyrrole (≥99%)

  • Acetyl chloride (≥98%) or Acetic anhydride (≥98%)

  • Anhydrous aluminum chloride (AlCl₃) (≥99%)

  • Dichloromethane (B109758) (DCM), anhydrous (≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Protocol 1: Synthesis using Acetyl Chloride and Aluminum Chloride

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: To the addition funnel, add a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0 °C.

  • Addition of 1-Methylpyrrole: After the addition of acetyl chloride is complete, add a solution of 1-methylpyrrole (1.0 equivalent) in anhydrous DCM to the addition funnel. Add the 1-methylpyrrole solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and water with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound (boiling point ~200-202 °C at atmospheric pressure).[5][6]

Characterization Data

This compound [5][7]

  • Molecular Formula: C₇H₉NO

  • Molecular Weight: 123.15 g/mol

  • Appearance: Colorless to yellowish liquid.[5]

  • ¹H NMR (CDCl₃): δ (ppm) 6.90 (dd, J = 2.5, 1.7 Hz, 1H), 6.70 (dd, J = 4.1, 1.7 Hz, 1H), 6.07 (dd, J = 4.1, 2.5 Hz, 1H), 3.85 (s, 3H), 2.41 (s, 3H).

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Acetyl chloride and acetic anhydride are corrosive and lachrymatory. Avoid inhalation and contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Notes and Protocols for the Laboratory Scale Preparation of 2-Acetyl-1-methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Acetyl-1-methylpyrrole, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route described is the Friedel-Crafts acylation of 1-methylpyrrole (B46729) with acetic anhydride (B1165640) using anhydrous aluminum chloride as a catalyst. This application note includes a comprehensive experimental protocol, safety precautions, and methods for purification. All quantitative data is summarized for easy reference, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its pyrrole (B145914) core, substituted with an acetyl group, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The Friedel-Crafts acylation of N-substituted pyrroles is a common and effective method for the introduction of an acyl group, typically at the C2 position due to the electronic properties of the pyrrole ring. This document outlines a reliable laboratory-scale procedure for the preparation of this compound, providing researchers with a practical guide for its synthesis and purification.

Reaction Scheme

The synthesis of this compound is achieved through the Friedel-Crafts acylation of 1-methylpyrrole with acetic anhydride, catalyzed by anhydrous aluminum chloride.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
1-MethylpyrroleReagentSigma-Aldrich
Acetic AnhydrideACS ReagentFisher Scientific
Anhydrous Aluminum ChlorideReagentAcros Organics
Dichloromethane (B109758) (DCM)AnhydrousVWR Chemicals
Diethyl EtherACS ReagentJ.T. Baker
Saturated Sodium Bicarbonate SolutionLaboratory---
Anhydrous Magnesium SulfateReagentEMD Millipore

3.2. Equipment

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (calcium chloride)

  • Ice bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

3.3. Detailed Procedure

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 100 mL of anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

  • Formation of Acylium Ion: Slowly add acetic anhydride (10.2 mL, 0.11 mol) dropwise from the dropping funnel to the stirred suspension over a period of 15-20 minutes. The addition is exothermic, and the temperature should be maintained at 0-5 °C.

  • Addition of 1-Methylpyrrole: After the addition of acetic anhydride is complete, add a solution of 1-methylpyrrole (8.11 g, 0.10 mol) in 20 mL of anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of water. Stir until the ice has melted. Transfer the mixture to a 500 mL separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 80-82 °C at 10 mmHg.

Data Presentation

4.1. Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₇H₉NO[1]
Molecular Weight123.15 g/mol [1]
AppearanceColorless to yellowish liquid
Boiling Point200-202 °C (at 760 mmHg)[2][3]
Density1.04 g/mL at 25 °C[2][3]
Refractive Indexn20/D 1.542[2][3]

4.2. Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃, 300 MHz)δ (ppm): 6.85 (dd, J=2.6, 1.7 Hz, 1H), 6.65 (dd, J=4.1, 1.7 Hz, 1H), 6.05 (dd, J=4.1, 2.6 Hz, 1H), 3.85 (s, 3H), 2.40 (s, 3H).
¹³C NMR (CDCl₃, 75 MHz)δ (ppm): 188.5, 132.0, 131.5, 124.0, 108.0, 35.0, 27.5.
IR (neat)ν (cm⁻¹): 1655 (C=O stretching), 1530, 1470, 1410, 1360, 1290, 1100, 950, 740.

4.3. Expected Yield

ProductTheoretical Yield (g)Typical Actual Yield (%)
This compound12.3270-80%

Safety Precautions

  • 1-Methylpyrrole: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Lachrymator.

  • Anhydrous Aluminum Chloride: Causes severe skin burns and eye damage. Reacts violently with water.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Experimental Workflow Diagram

experimental_workflow reagents Reagents: 1-Methylpyrrole Acetic Anhydride Anhydrous AlCl₃ DCM setup Reaction Setup (0 °C) reagents->setup addition1 Slow Addition of Acetic Anhydride setup->addition1 addition2 Slow Addition of 1-Methylpyrrole addition1->addition2 reaction Reaction at Room Temp (1-2 hours) addition2->reaction workup Work-up (Ice/Water Quench) reaction->workup extraction Extraction with DCM workup->extraction wash Washing (NaHCO₃, Brine) extraction->wash dry Drying (MgSO₄) & Concentration wash->dry purification Purification (Vacuum Distillation) dry->purification product This compound (Pure Product) purification->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the laboratory-scale synthesis of this compound. The use of readily available starting materials and standard laboratory techniques makes this procedure accessible to researchers in various fields. The provided data and safety information will aid in the successful and safe execution of this synthesis.

References

Application Notes and Protocols: 2-Acetyl-1-methylpyrrole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and guidelines for utilizing 2-acetyl-1-methylpyrrole as a strategic starting material in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Synthesis of Pyrrole-Based Chalcones via Claisen-Schmidt Condensation

This compound serves as a key building block in the synthesis of pyrrole-based chalcones, which are recognized for their potential antimicrobial and anticancer activities. The Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aldehyde, is a straightforward and effective method for this transformation.

Reaction Scheme:

Claisen_Schmidt reactant1 This compound reagents NaOH, Methanol (B129727) Room Temperature, 48h reactant1->reagents reactant2 5-Aryl-2-furaldehyde reactant2->reagents product 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-aryl-2-furyl)prop-2-en-1-one (Pyrrole-Based Chalcone) reagents->product

Caption: General scheme for the synthesis of pyrrole-based chalcones.

Quantitative Data

The following table summarizes the yields for the synthesis of various pyrrole-based chalcones derived from this compound and different 5-aryl-2-furaldehydes.

EntryAr-group of 5-Aryl-2-furaldehydeProductYield (%)
14-Nitrophenyl1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one75
22-Nitrophenyl1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one83
34-Chlorophenyl1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one68
42,5-Dichlorophenyl1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one57
Experimental Protocol

Materials:

  • This compound

  • Appropriate 5-aryl-2-furaldehyde

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (MeOH)

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the corresponding 5-aryl-2-furaldehyde (1.0 eq) in methanol.

  • To this solution, add a solution of sodium hydroxide (2.0 eq) in methanol dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrrole-based chalcone.

Synthesis of 2-Acetyl-5-formyl-1-methylpyrrole via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles like pyrroles. Applying this reaction to this compound introduces a formyl group, creating a valuable difunctional intermediate, 2-acetyl-5-formyl-1-methylpyrrole. This intermediate is a key precursor for the synthesis of fused heterocyclic systems such as pyrrolo[2,3-d]pyrimidines.

Reaction Scheme:

Vilsmeier_Haack reactant This compound reagents 1. POCl3, DMF 2. H2O, NaOH (workup) reactant->reagents product 2-Acetyl-5-formyl-1-methylpyrrole reagents->product

Caption: Vilsmeier-Haack formylation of this compound.

Experimental Protocol

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Sodium hydroxide (NaOH) solution

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF and cool it in an ice-salt bath to 0-5 °C.

  • Add phosphorus oxychloride (1.1 eq) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, stir the mixture for another 30 minutes at the same temperature to form the Vilsmeier reagent.

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat it to 40-50 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture in an ice bath and slowly add a cold aqueous solution of sodium hydroxide until the mixture is alkaline (pH 8-9).

  • Stir the mixture for an additional 30 minutes.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel to yield 2-acetyl-5-formyl-1-methylpyrrole.

Synthesis of Pyrrolo[2,3-d]pyrimidines from 2-Acetyl-5-formyl-1-methylpyrrole

The difunctionalized 2-acetyl-5-formyl-1-methylpyrrole is an excellent precursor for the synthesis of fused heterocyclic systems. A key application is its cyclocondensation with guanidine (B92328) to form the pyrrolo[2,3-d]pyrimidine core, which is a prominent scaffold in many biologically active compounds.

Reaction Workflow:

Pyrrolopyrimidine_Synthesis start This compound intermediate 2-Acetyl-5-formyl-1-methylpyrrole start->intermediate Vilsmeier-Haack Reaction final_product 4-Methyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate->final_product Cyclocondensation with Guanidine

Applications of 2-Acetyl-1-methylpyrrole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-1-methylpyrrole is a versatile heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active compounds.[1][2][3] Its unique structural features and reactivity allow for its incorporation into diverse molecular scaffolds, leading to the development of novel therapeutic agents.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of derivatives with potential antimicrobial, anticancer, and anti-inflammatory properties.

Application Notes

This compound is a valuable starting material for the synthesis of various classes of compounds with significant pharmacological activities. Its applications in medicinal chemistry primarily revolve around its use as a scaffold to generate derivatives with a broad spectrum of biological activities, including:

  • Antimicrobial Agents: It is a key reactant in the synthesis of pyrrole-based chalcones, which have demonstrated notable antibacterial and antifungal activities.[1][4]

  • Anticancer Agents: Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.[1][5]

  • Anti-inflammatory Agents: The pyrrole (B145914) nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] this compound serves as a precursor for the synthesis of novel cyclooxygenase (COX) inhibitors.[6]

  • Kinase Inhibitors: The pyrrole scaffold is present in numerous kinase inhibitors, and derivatives of this compound can be designed as potential inhibitors of various protein kinases involved in cell signaling pathways.[5][8][9][10]

  • Neuroprotective Agents: Pyrrole derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's.[11]

Data Presentation

The following tables summarize the quantitative biological activity data for various derivatives synthesized from this compound.

Table 1: Antimicrobial Activity of Pyrrole-Based Chalcones [1]

Compound IDTest OrganismMIC (µg/mL)
2 Enterococcus faecalis100
7 Candida krusei25
8 Candida krusei50
9 Candida krusei25
10 Enterococcus faecalis100
Chloramphenicol Enterococcus faecalis100
Ketoconazole Candida krusei50

Table 2: Cytotoxicity of Pyrrole-Based Chalcones against A549 Human Lung Adenocarcinoma Cells [1]

Compound IDIC50 (µg/mL)
1 3.93
3 7.91
4 5.39
5 7.22
6 4.88
7 4.90
8 4.11
9 5.33
10 4.36
Cisplatin 5.90

Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity of N-pyrrolylcarboxylic Acid Derivatives [6]

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)
4g >1001.2
4h 15.20.8
4k >1000.5
4l >1001.5
5b 5.525.1
5e 2.818.3
Ibuprofen 12.535.2
Celecoxib 45.30.08

Experimental Protocols

Protocol 1: Synthesis of Pyrrole-Based Chalcones via Claisen-Schmidt Condensation[1][12]

This protocol describes the base-catalyzed condensation of this compound with substituted 5-(aryl)furfural derivatives to yield pyrrole-based chalcones.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted 5-(aryl)furfural derivative (1 equivalent) in methanol in a round-bottom flask.

  • Add a solution of NaOH (10% aqueous solution) to the reaction mixture.

  • Stir the mixture at room temperature for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by vacuum filtration.

  • Wash the precipitate with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone (B49325) derivative.

  • Characterize the final product using spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)[1][13]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial and fungal strains.

Materials:

  • Synthesized compounds

  • Bacterial and fungal strains (e.g., Enterococcus faecalis, Candida krusei)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in a 96-well plate to achieve a range of final concentrations.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (medium with inoculum, no compound) and negative controls (medium only).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Protocol 3: MTT Assay for Cytotoxicity[1][14][15]

This protocol details the procedure for evaluating the in vitro anticancer activity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro COX Inhibitor Screening Assay (Fluorometric)[6][16][17]

This protocol describes a method for screening compounds for their ability to inhibit COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • Arachidonic acid (substrate)

  • Synthesized compounds

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the COX Assay Buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound.

  • Include a positive control (a known COX inhibitor, e.g., celecoxib) and a negative control (no inhibitor).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • The rate of increase in fluorescence is proportional to the COX activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations

Synthesis_and_Screening_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Claisen-Schmidt Condensation) Start->Synthesis Derivatives Library of Pyrrole Derivatives Synthesis->Derivatives Purification Purification & Characterization (Chromatography, Spectroscopy) Derivatives->Purification Screening Biological Screening Purification->Screening Antimicrobial Antimicrobial Assays (MIC Determination) Screening->Antimicrobial Anticancer Anticancer Assays (MTT Assay) Screening->Anticancer AntiInflammatory Anti-inflammatory Assays (COX Inhibition) Screening->AntiInflammatory DataAnalysis Data Analysis (IC50/MIC Determination) Antimicrobial->DataAnalysis Anticancer->DataAnalysis AntiInflammatory->DataAnalysis HitIdentification Hit Identification & Lead Optimization DataAnalysis->HitIdentification

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

COX_Signaling_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Thromboxanes->Homeostasis Inhibitor Pyrrole-based COX Inhibitor Inhibitor->COX1 Inhibitor->COX2

References

Application Note and Experimental Protocol: Reduction of 2-Acetyl-1-methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the reduction of the ketone 2-Acetyl-1-methylpyrrole to the corresponding secondary alcohol, 1-(1-methyl-1H-pyrrol-2-yl)ethanol. The protocol utilizes sodium borohydride (B1222165) (NaBH₄), a mild and selective reducing agent, in a straightforward and efficient procedure. This application note includes information on materials, a step-by-step experimental procedure, a proposed work-up and purification method, and expected product characterization data. Additionally, diagrams illustrating the reaction pathway and experimental workflow are provided to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and fine chemical industries. This compound is a readily available starting material, and its reduction product, 1-(1-methyl-1H-pyrrol-2-yl)ethanol, is a valuable building block for more complex molecular architectures. Sodium borohydride (NaBH₄) is a widely used reducing agent for this purpose due to its high selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions, which are compatible with a variety of functional groups. This protocol details a reliable method for this conversion.

Reaction Scheme

The overall reaction involves the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of this compound, followed by protonation of the resulting alkoxide to yield the secondary alcohol.

Caption: General reaction scheme for the reduction of this compound.

Experimental Protocol

3.1. Materials and Equipment

  • Reagents:

    • This compound (MW: 123.15 g/mol )

    • Sodium borohydride (NaBH₄) (MW: 37.83 g/mol )

    • Methanol (MeOH), anhydrous

    • Deionized water (H₂O)

    • Diethyl ether (or Ethyl acetate)

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Standard TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)

    • Developing solvent for TLC (e.g., 30% Ethyl acetate (B1210297) in Hexane)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) chamber and UV lamp

3.2. Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.46 g, 20.0 mmol).

  • Dissolve the starting material in 40 mL of methanol.

  • Cool the solution to 0 °C using an ice bath.

  • While stirring, slowly add sodium borohydride (e.g., 1.13 g, 30.0 mmol, 1.5 equivalents) portion-wise over 10-15 minutes. Note: Hydrogen gas evolution may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

3.3. Work-up and Purification

  • Carefully quench the reaction by slowly adding 20 mL of deionized water.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the methanol.

  • Transfer the remaining aqueous solution to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • If necessary, purify the crude product by vacuum distillation.

Data Presentation

Table 1: Reagent Quantities

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
This compound123.152.4620.01.0
Sodium Borohydride (NaBH₄)37.831.1330.01.5
Methanol (Solvent)-40 mL--

Table 2: Physical and Spectroscopic Data of Starting Material and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)
This compoundC₇H₉NO123.15Colorless to yellow liquid200-202[1]
1-(1-methyl-1H-pyrrol-2-yl)ethanolC₇H₁₁NO125.17Expected: Colorless oil-

Table 3: Predicted ¹H NMR Data for 1-(1-methyl-1H-pyrrol-2-yl)ethanol in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.6t1HH5 (pyrrole)
~6.1dd1HH3 (pyrrole)
~6.0dd1HH4 (pyrrole)
~4.8q1HCH-OH
~3.6s3HN-CH₃
~2.0br s1HOH
~1.5d3HCH-CH₃

Table 4: Predicted ¹³C NMR Data for 1-(1-methyl-1H-pyrrol-2-yl)ethanol in CDCl₃

Chemical Shift (δ, ppm)Assignment
~135C2 (pyrrole)
~121C5 (pyrrole)
~107C3 (pyrrole)
~106C4 (pyrrole)
~65CH-OH
~34N-CH₃
~23CH-CH₃

Visualizations

experimental_workflow Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve this compound in Methanol B Cool to 0 °C in an ice bath A->B C Add NaBH4 portion-wise B->C D Stir at room temperature for 1-2 hours C->D E Quench with H2O D->E Monitor by TLC F Remove Methanol via rotary evaporation E->F G Extract with Diethyl Ether (3x) F->G H Wash with brine G->H I Dry organic layer with MgSO4 H->I J Filter and concentrate I->J K Crude Product J->K L Vacuum Distillation (optional) K->L M Characterize by NMR, IR, MS L->M

Caption: Workflow for the reduction of this compound.

Caption: Simplified mechanism of ketone reduction by NaBH₄.

Safety Precautions

  • Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with strong acids.

  • Methanol is flammable and toxic. Handle in a well-ventilated fume hood.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during extraction.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

This protocol provides a general guideline. Reaction conditions, such as time and temperature, may be optimized for scale and specific laboratory conditions.

References

Application Notes and Protocols: 2-Acetyl-1-methylpyrrole in Condensation Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-acetyl-1-methylpyrrole as a key reagent in Claisen-Schmidt condensation reactions for the synthesis of pyrrole-based chalcones, a class of compounds with significant potential in drug development. The protocols detailed below are based on established literature and offer a starting point for the synthesis and exploration of novel bioactive molecules.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds. Its reaction with various aldehydes via the Claisen-Schmidt condensation provides a straightforward and efficient route to a diverse range of 1-(1-methyl-1H-pyrrol-2-yl)-3-(aryl/heteroaryl)prop-2-en-1-ones, commonly known as pyrrole-based chalcones. These compounds have garnered considerable interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The α,β-unsaturated ketone moiety in the chalcone (B49325) scaffold is a key pharmacophore that can interact with various biological targets.[1][2]

Application in Drug Development

Pyrrole-based chalcones synthesized from this compound have shown promise as:

  • Anticancer Agents: Certain derivatives have demonstrated selective cytotoxicity against various cancer cell lines.[3][4] Their mechanisms of action can include the inhibition of critical enzymes like cytochrome P450 (CYP) isoforms and the modulation of signaling pathways such as NF-κB.[2][5]

  • Antimicrobial Agents: These compounds have been evaluated for their activity against pathogenic bacteria and fungi, offering potential new avenues for the development of anti-infective drugs.[2][3]

  • Enzyme Inhibitors: Pyrrole-based chalcones have been identified as inhibitors of CYP1 enzymes, which are involved in the metabolic activation of procarcinogens. This suggests their potential role in cancer chemoprevention.[5][6]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of pyrrole-based chalcones using this compound.

Protocol 1: General Procedure for the Synthesis of Pyrrole-Based Chalcones via Claisen-Schmidt Condensation

This protocol is a generalized method adaptable for the reaction of this compound with various aromatic and heteroaromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic or heteroaromatic aldehyde

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Methanol (B129727) or Ethanol (B145695)

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and the desired aldehyde (1 equivalent) in methanol or ethanol.

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide or potassium hydroxide (typically 10% aqueous solution or solid pellets). The amount of base can vary, with some procedures using catalytic amounts while others use excess.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can range from a few hours to 48 hours, depending on the reactivity of the aldehyde.[3][6][7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, pour the reaction mixture into cold water.

    • Acidify the mixture with dilute hydrochloric acid to a neutral or slightly acidic pH. This will cause the product to precipitate.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold distilled water until the washings are neutral.

  • Purification:

    • Dry the crude product in a desiccator or vacuum oven.

    • Recrystallize the crude chalcone from a suitable solvent, such as ethanol or methanol, to obtain the pure crystalline product.[6][7]

Key Experimental Data

The following table summarizes representative quantitative data for the synthesis of various pyrrole-based chalcones derived from this compound.

Aldehyde ReactantBase/SolventTime (h)Yield (%)Reference
5-(4-Nitrophenyl)furan-2-carbaldehydeNaOH / Methanol4883[3]
5-(2-Nitrophenyl)furan-2-carbaldehydeNaOH / Methanol4875[3]
5-(2-Chlorophenyl)furan-2-carbaldehydeNaOH / Methanol4871[3]
5-(4-Chlorophenyl)furan-2-carbaldehydeNaOH / Methanol4878[3]
5-(2,4-Dichlorophenyl)furan-2-carbaldehydeNaOH / Methanol4865[3]
5-(3,4-Dichlorophenyl)furan-2-carbaldehydeNaOH / Methanol4857[3]
Substituted Benzaldehydes10% aq. NaOH / MethanolNot specifiedGood[6][7]
Spectroscopic Data for a Representative Chalcone

1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one [3]

Spectroscopic Data Values
IR (cm⁻¹) 3128, 3068 (Aromatic C-H), 2939 (Aliphatic C-H), 1641 (C=O)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 3.93 (s, 3H, CH₃), 6.21 (dd, 1H), 7.15 (d, 1H), 7.22 (d, 1H), 7.41 (bs, 1H), 7.43-7.45 (m, 2H), 7.55-7.61 (m, 3H), 8.14 (d, 2H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 37.17, 108.23, 112.88, 117.87, 120.18, 122.83, 124.31, 124.85, 125.88, 131.38, 132.82, 135.13, 146.36, 152.49, 177.81
HRMS (ESI) (m/z) [M+H]⁺ calcd. for C₁₈H₁₄N₂O₄: 335.1026, found: 335.1023

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of pyrrole-based chalcones.

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 1. Dissolve this compound and aldehyde in alcohol B 2. Add base (e.g., NaOH) A->B C 3. Stir at room temperature B->C D 4. Pour into cold water C->D Reaction Completion E 5. Acidify with dilute HCl D->E F 6. Filter the precipitate E->F G 7. Wash with distilled water F->G H 8. Dry the crude product G->H I 9. Recrystallize from a suitable solvent H->I J 10. Obtain pure chalcone I->J

General workflow for pyrrole-based chalcone synthesis.
Signaling Pathway: Inhibition of NF-κB Activation by Chalcones

Chalcones have been shown to inhibit the NF-κB (nuclear factor kappa B) signaling pathway, which is a key regulator of inflammation and cell survival. This inhibition is a potential mechanism for their anti-inflammatory and anticancer effects.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB IκB Degradation IkB_NFkB->NFkB Releases NF-κB Chalcone Chalcone Chalcone->IKK Inhibits Chalcone->IkB Prevents Degradation Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activates DNA DNA NFkB_nuc->DNA Binds to Gene Gene Transcription (Inflammation, Cell Survival) DNA->Gene

Inhibition of the canonical NF-κB signaling pathway by chalcones.
Signaling Pathway: Inhibition of CYP1A1 by Chalcones

Certain chalcones can act as inhibitors of Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolic activation of procarcinogens.

G Procarcinogen Procarcinogen (e.g., Benzo[a]pyrene) CYP1A1 CYP1A1 Enzyme Procarcinogen->CYP1A1 Metabolic Activation Carcinogen Reactive Carcinogen CYP1A1->Carcinogen DNA_damage DNA Adducts & Carcinogenesis Carcinogen->DNA_damage Chalcone Pyrrole-based Chalcone Chalcone->CYP1A1 Inhibits

Mechanism of CYP1A1 inhibition by pyrrole-based chalcones.

References

Application Notes and Protocols: 2-Acetyl-1-methylpyrrole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Acetyl-1-methylpyrrole as a versatile building block in the development of pharmaceutical compounds. The following sections detail its application in the synthesis of bioactive molecules, including experimental protocols, quantitative data, and visualization of relevant biological pathways.

Synthesis of Pyrrole-Based Chalcones with Antimicrobial and Anticancer Activity

This compound is a key starting material for the synthesis of pyrrole-based chalcones, a class of compounds demonstrating significant antimicrobial and anticancer properties. The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation.[1][2][3]

Quantitative Data Summary

The following table summarizes the reaction yields for a series of synthesized 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(aryl)furan-2-yl)prop-2-en-1-one derivatives and their corresponding antimicrobial and anticancer activities.

Compound IDAryl SubstituentYield (%)[1]Antimicrobial Activity (MIC in µg/mL)[3]Anticancer Activity (Cell Line)[1]
1 4-Nitrophenyl83-More effective and selective on A549 than cisplatin
3 2-Nitrophenyl76-More selective against HepG2 than cisplatin
7 4-Chlorophenyl65C. krusei: Potent antifungal[3]-
9 2,5-Dichlorophenyl82C. krusei: Potent antifungal[3]Non-genotoxic[1]
General Various Aryls57-83Broad-spectrum potential[2]-
Experimental Protocol: Claisen-Schmidt Condensation

General Procedure for the Synthesis of Pyrrole-Based Chalcones (1-10) [1]

  • To a solution of this compound (1.0 eq) in methanol (B129727), add the appropriate 5-(aryl)furfural derivative (1.0 eq).

  • Add a solution of sodium hydroxide (B78521) (NaOH) in methanol to the mixture.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone (B49325) derivative.

  • Characterize the final compound using spectroscopic methods (IR, NMR, HRMS).

Signaling Pathway and Experimental Workflow

Mechanism of Action of Antibacterial Chalcones

antibacterial_mechanism Chalcone Pyrrole-Based Chalcone CellWall Bacterial Cell Wall Chalcone->CellWall Damages DNAGyrase DNA Gyrase Chalcone->DNAGyrase Inhibits CellLysis Cell Lysis CellWall->CellLysis Leads to Replication DNA Replication DNAGyrase->Replication Blocks

Caption: Mechanism of antibacterial action of pyrrole-based chalcones.

Experimental Workflow for Chalcone Synthesis

synthesis_workflow Start Start Materials: This compound 5-(Aryl)furfural Reaction Claisen-Schmidt Condensation (NaOH, Methanol, RT, 48h) Start->Reaction Workup Aqueous Work-up (Ice-water, Filtration) Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Analysis Characterization (NMR, IR, HRMS) Purification->Analysis Product Pure Pyrrole-Based Chalcone Analysis->Product

Caption: Workflow for the synthesis of pyrrole-based chalcones.

Synthesis of Pyrrole (B145914) Derivatives as COX-2 Inhibitors for Anti-Inflammatory Applications

Pyrrole-containing compounds have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[4] While not always starting directly from this compound, the synthesis of these derivatives often involves the formation of a substituted pyrrole ring, highlighting the importance of this scaffold.

Quantitative Data Summary

The following table presents the in vitro inhibitory activity of selected pyrrole derivatives against COX-1 and COX-2 enzymes.

Compound IDStructure DescriptionCOX-1 IC₅₀ (µM)[4]COX-2 IC₅₀ (µM)[4]
4h N-pyrrole carboxylic acid derivative-7.11 (pIC₅₀)
4k N-pyrrole carboxylic acid derivative--
4l N-pyrrole carboxylic acid derivativePotentPotent
4m N-pyrrole carboxylic acid derivative-6.62 (pIC₅₀)
5b Benzoic acid derivativeMore active vs. COX-2Lower activity
5e Benzoic acid derivativeMore active vs. COX-2Lower activity
Experimental Protocol: Paal-Knorr Pyrrole Synthesis

General Procedure for the Synthesis of N-Pyrrole Carboxylic Acid Derivatives [4]

  • The synthesis commences with the reaction of ethyl 3-oxobutanoate with anhydrous sodium metal to form a carbanion intermediate.

  • This intermediate undergoes a reaction with a bromoacetophenone derivative to yield ethyl 2-acetyl-4-oxo-4-(substituted phenyl)butanoate.

  • The resulting 1,4-dicarbonyl compound is then cyclized with an amino-substituted compound in the presence of glacial acetic acid to form the pyrrole ring.

  • Further synthetic modifications are carried out to introduce the desired carboxylic acid moieties and other substituents.

  • The final products are purified by column chromatography and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Signaling Pathway

COX-2 Inflammatory Pathway

cox2_pathway InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 InflammatoryStimuli->PLA2 Activates Cell Cell Membrane ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases from membrane lipids COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Converted to Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediate PyrroleInhibitor Pyrrole-Based COX-2 Inhibitor PyrroleInhibitor->COX2 Inhibits

Caption: The COX-2 pathway in inflammation and its inhibition.

Synthesis of Diarylpyrrole Derivatives as Selective Butyrylcholinesterase (BChE) Inhibitors

Derivatives of this compound can be utilized in the synthesis of more complex pyrrole structures, such as 1,3-diaryl-pyrroles, which have shown promising activity as selective inhibitors of butyrylcholinesterase (BChE), a target for Alzheimer's disease therapy.[5]

Quantitative Data Summary

The table below shows the inhibitory activity of selected 1,3-diaryl-pyrrole derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Compound IDStructure DescriptionAChE IC₅₀ (µM)[5]BChE IC₅₀ (µM)[5]
3o 1,3-diaryl-pyrrole> 501.71 - 5.37
3p 1,3-diaryl-pyrrole> 501.71 ± 0.087
3s 1,3-diaryl-pyrrole> 501.71 - 5.37
Experimental Protocol: Synthesis of 1,3-Diaryl-Pyrroles

General Procedure [5]

The synthesis of 1,3-diaryl-pyrroles can be achieved through a multi-step process that may involve the initial functionalization of a pyrrole precursor, such as a derivative of this compound. A key step is often a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) to introduce the aryl groups at the desired positions of the pyrrole ring. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving good yields and purity.

Note: The referenced study starts from γ-hydroxylactams or succinimides. The application of this compound would involve its conversion to a suitable precursor for this type of synthesis.

Signaling Pathway

Role of BChE in Alzheimer's Disease and Cholinergic Signaling

bche_pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (B1216132) (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by BChE Butyrylcholinesterase (BChE) ACh->BChE Hydrolyzed by Choline Choline + Acetate AChE->Choline BChE->Choline AD Alzheimer's Disease (AD) Progression AD->BChE Upregulates BChE levels Diarylpyrrole 1,3-Diaryl-pyrrole BChE Inhibitor Diarylpyrrole->BChE Selectively Inhibits

Caption: The role of BChE in acetylcholine hydrolysis and its inhibition in Alzheimer's disease.

References

Application Notes and Protocols: Synthesis of 2-Acetyl-1-methylpyrrole via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-acetyl-1-methylpyrrole, a valuable building block in medicinal chemistry and fragrance applications, through a Friedel-Crafts acylation reaction. The procedure outlines the acylation of 1-methylpyrrole (B46729) using acetic anhydride (B1165640) as the acylating agent and anhydrous aluminum chloride as the Lewis acid catalyst. This application note includes a comprehensive experimental protocol, a summary of required materials and their properties, characterization data for the final product, and a workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring. In the context of heterocyclic chemistry, the acylation of pyrrole (B145914) derivatives is a key transformation for the synthesis of a wide range of biologically active molecules and functional materials. This compound, in particular, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The protocol detailed herein is adapted from established methodologies for the acylation of pyrrole and its derivatives, providing a reliable procedure for the regioselective synthesis of the 2-acylated product.

Data Presentation

Table 1: Physical and Chemical Properties of Key Reagents and Product

CompoundFormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)CAS Number
1-MethylpyrroleC₅H₇N81.12114-1150.91496-54-8
Acetic AnhydrideC₄H₆O₃102.09138-1401.082108-24-7
Aluminum ChlorideAlCl₃133.34180 (subl.)2.447446-70-0
Dichloromethane (B109758)CH₂Cl₂84.9339.61.32675-09-2
This compoundC₇H₉NO123.15200-202[1]1.04[1]932-16-1

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR (CDCl₃, 90 MHz)δ (ppm): 6.93 (m, 1H), 6.28 (m, 1H), 6.05 (m, 1H), 3.85 (s, 3H, N-CH₃), 2.44 (s, 3H, COCH₃)
¹³C NMR (CDCl₃, 25.16 MHz)δ (ppm): 188.46, 132.17, 125.58, 117.51, 110.48, 34.9 (N-CH₃), 25.43 (COCH₃)[2]
IR (neat)ν (cm⁻¹): 1660 (C=O stretch)

Experimental Protocol

This protocol is adapted from general procedures for Friedel-Crafts acylation of pyrroles. Researchers should exercise caution and adhere to all laboratory safety guidelines.

Materials:

  • 1-Methylpyrrole (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Anhydrous Aluminum Chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

  • Formation of Acylium Ion: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred suspension of aluminum chloride in DCM via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

  • Acylation Reaction: Dissolve 1-methylpyrrole (1.0 eq) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: a. Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir until all the solids have dissolved. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer with dichloromethane (2 x 20 mL). d. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound.

Mandatory Visualization

Friedel_Crafts_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation cluster_workup Work-up cluster_purification Purification A 1. Add AlCl₃ and DCM to flask B 2. Cool to 0 °C A->B C 3. Add Acetic Anhydride B->C D 4. Stir for 30 min C->D E 5. Add 1-Methylpyrrole solution D->E F 6. Warm to RT and stir E->F G 7. Quench with Ice/HCl F->G H 8. Separate layers G->H I 9. Extract aqueous layer H->I J 10. Wash organic layer I->J K 11. Dry and concentrate J->K L 12. Column Chromatography K->L M Pure this compound L->M

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and in a dry environment.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound via Friedel-Crafts acylation. By following the outlined steps, researchers can effectively produce this valuable intermediate for further applications in drug discovery and chemical synthesis. The provided data and workflow diagrams are intended to facilitate the successful implementation of this procedure in a laboratory setting.

References

The Versatile Role of 2-Acetyl-1-methylpyrrole in Advancing Flavor and Fragrance Science

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-Acetyl-1-methylpyrrole, a heterocyclic organic compound, is gaining significant attention within the flavor and fragrance industry for its unique sensory characteristics and versatile applications. This potent aroma chemical, known for its distinct nutty, earthy, and subtly floral-fruity notes, is proving to be a valuable ingredient in the creation of complex and appealing flavors and scents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing its applications, experimental protocols, and key data in flavor and fragrance research.

This compound is a colorless to pale yellow liquid that is utilized as a flavoring agent in a wide array of food products, including baked goods, confectionery, and beverages, where it imparts a rich, roasted aroma.[1] In the fragrance sector, it contributes warm and complex notes to perfumes and cosmetics. Beyond its sensory applications, this compound also serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application.

PropertyValueReference
CAS Number 932-16-1[1]
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol
Appearance Colorless to yellow-orange clear liquid[1]
Boiling Point 200-202 °C[1]
Density 1.04 g/mL at 25 °C
Refractive Index n20/D 1.542 (lit.)
Purity (GC) ≥98%[1]
FEMA Number 3184

Applications in the Flavor and Fragrance Industry

This compound is a key component for creating a variety of flavor and fragrance profiles. Its characteristic nutty, roasted, and earthy aroma makes it a valuable ingredient.

Flavor Applications

This compound is particularly effective in enhancing the flavor profiles of a range of food products.

Food CategorySuggested Dosage (ppm)Flavor Contribution
Baked Goods2 - 25Enhances roasted, nutty, and caramel (B1170704) notes.
Coffee & Cocoa2 - 25Adds complexity and authentic roasted character.
Confectionery2 - 25Provides nutty and caramel-like notes.
Beverages2 - 25Enhances chocolate, coffee, and malt (B15192052) flavors.
Fragrance Applications

In perfumery, this compound is used to introduce warm, nutty, and complex notes to fragrance compositions, adding depth and sophistication.

Experimental Protocols

Detailed methodologies are crucial for the consistent and effective use of this compound in research and development.

Synthesis of this compound

A common method for the synthesis of this compound is the acetylation of 1-methylpyrrole (B46729).[2]

Protocol: Acetylation of 1-Methylpyrrole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 1-methylpyrrole in a suitable anhydrous solvent (e.g., dichloromethane).

  • Addition of Acetylating Agent: Cool the solution in an ice bath and slowly add an acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) dropwise from the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

cluster_synthesis Synthesis Workflow 1-Methylpyrrole 1-Methylpyrrole Reaction Reaction 1-Methylpyrrole->Reaction Acetylating Agent Acetylating Agent Acetylating Agent->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound

Synthesis of this compound
Purification by Vacuum Distillation

Purification of the synthesized this compound is critical to achieve the high purity required for flavor and fragrance applications. A method adapted from the purification of the similar compound 2-acetyl-1-pyrroline (B57270) can be employed.[3]

Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus.

  • Distillation: Heat the crude this compound under reduced pressure (e.g., 30-70 Pa).

  • Collection: Collect the fraction that distills at the appropriate temperature (e.g., 70-100 °C at the specified pressure). To minimize degradation of the product, the receiving flask should be cooled.[3]

cluster_purification Purification Workflow Crude Product Crude Product Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation Cooling Cooling Vacuum Distillation->Cooling Receiver Pure Product Pure Product Vacuum Distillation->Pure Product Heating Heating Heating->Vacuum Distillation Reduced Pressure Reduced Pressure Reduced Pressure->Vacuum Distillation

Purification by Vacuum Distillation
Sensory Evaluation

The sensory properties of this compound are a primary determinant of its application. Gas Chromatography-Olfactometry (GC-O) is a powerful technique for this purpose.

Protocol: Gas Chromatography-Olfactometry (GC-O)

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

  • GC-O Analysis: Inject the sample into a gas chromatograph equipped with an olfactory detection port. A trained sensory panel sniffs the effluent from the GC column at the olfactory port and records the odor descriptors and their intensity at specific retention times.

  • Data Analysis: Correlate the sensory data with the chromatographic data (e.g., from a flame ionization detector or mass spectrometer) to identify the retention time and odor character of this compound.

cluster_gco GC-O Analysis Workflow Sample Injection Sample Injection GC Separation GC Separation Sample Injection->GC Separation Olfactory Detection Olfactory Detection GC Separation->Olfactory Detection Chemical Detector Chemical Detector GC Separation->Chemical Detector Data Correlation Data Correlation Olfactory Detection->Data Correlation Chemical Detector->Data Correlation Odor Profile Odor Profile Data Correlation->Odor Profile

GC-O Analysis Workflow

Quantitative Data

Precise quantitative data is essential for the reproducible application of this compound.

ParameterValueReference
Purity (GC) ≥98%[1]
Suggested Dosage in Food 2 - 25 ppm
Odor Threshold in Water 170,000 ppb (for 2-Acetylpyrrole)[4]

Safety and Handling

Proper handling and storage are crucial for maintaining the quality and safety of this compound. It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. Personal protective equipment, including gloves and safety glasses, should be worn when handling the compound.

Conclusion

This compound is a versatile and valuable compound in the field of flavor and fragrance research. Its unique sensory profile and wide range of applications make it an important tool for creating innovative and appealing consumer products. The detailed protocols and data presented here provide a solid foundation for researchers and professionals to explore the full potential of this potent aroma chemical.

References

Application Notes and Protocols: Investigating Nonenzymatic Browning Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nonenzymatic browning, most notably the Maillard reaction, is a complex network of chemical reactions that occurs between amino acids and reducing sugars, typically at elevated temperatures.[1][2] First described by Louis Camille Maillard in 1912, this reaction is fundamental to the development of color, flavor, and aroma in cooked foods.[1][3] Beyond the culinary arts, the Maillard reaction has significant implications in the fields of biology and medicine. In biological systems, it leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in the aging process and the pathogenesis of various diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.[4][5]

This document provides detailed application notes and experimental protocols for researchers studying the mechanisms, influencing factors, and analytical quantification of nonenzymatic browning reactions and their products.

The Maillard Reaction Pathway

The Maillard reaction is classically divided into three main stages as outlined in the Hodge scheme.[6][7]

  • Initial Stage: This stage involves the condensation of a reducing sugar's carbonyl group with a free amino group from an amino acid, peptide, or protein.[8] This forms a reversible Schiff base, which then undergoes an irreversible rearrangement to form a more stable ketosamine or aldosamine, known as an Amadori product.[9][10]

  • Intermediate Stage: The Amadori products undergo degradation through various pathways, including dehydration and fragmentation. This stage leads to the formation of highly reactive dicarbonyl compounds (e.g., glyoxal, methylglyoxal, 3-deoxyglucosone) and other intermediates like furans and reductones.[3][4]

  • Final Stage: In the final stage, the highly reactive intermediates polymerize and condense, forming brown nitrogenous polymers and copolymers known as melanoidins.[11] This stage also involves the Strecker degradation of amino acids, which produces characteristic aroma compounds (Strecker aldehydes).[12][13]

Maillard_Reaction Figure 1: Simplified Hodge Scheme of the Maillard Reaction cluster_reactants Reactants cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base (Unstable) Reducing_Sugar->Schiff_Base Condensation Amino_Compound Amino Compound (e.g., Lysine) Amino_Compound->Schiff_Base Condensation Amadori_Product Amadori Product (Ketosamine) Schiff_Base->Amadori_Product Amadori Rearrangement Dicarbonyls Reactive Dicarbonyls (e.g., MGO, GO) Amadori_Product->Dicarbonyls Degradation Other_Intermediates Other Intermediates (Furfural, Reductones) Amadori_Product->Other_Intermediates Dehydration Melanoidins Melanoidins (Brown Polymers) Dicarbonyls->Melanoidins Polymerization Flavor_Aromas Flavor & Aroma (Strecker Aldehydes) Dicarbonyls->Flavor_Aromas Strecker Degradation Other_Intermediates->Melanoidins Polymerization

Caption: Figure 1: Simplified Hodge Scheme of the Maillard Reaction.

Strecker Degradation

A critical reaction within the final stage of the Maillard pathway is the Strecker degradation. It involves the interaction of α-amino acids with dicarbonyl compounds formed in the intermediate stage. This reaction produces aldehydes (Strecker aldehydes), which have one fewer carbon atom than the original amino acid and are potent flavor and aroma compounds.[12][14]

Strecker_Degradation Figure 2: The Strecker Degradation Pathway Amino_Acid α-Amino Acid Reaction Reaction Amino_Acid->Reaction Dicarbonyl Dicarbonyl Compound (from Intermediate Stage) Dicarbonyl->Reaction Strecker_Aldehyde Strecker Aldehyde (Flavor/Aroma) Reaction->Strecker_Aldehyde Byproducts Byproducts (NH₃, CO₂) Reaction->Byproducts

Caption: Figure 2: The Strecker Degradation Pathway.

Factors Influencing Nonenzymatic Browning

The rate and outcome of the Maillard reaction are highly dependent on several environmental and compositional factors.[11][15] Understanding these factors is crucial for controlling browning in food processing and for studying its mechanisms in biological systems.

FactorEffect on Reaction RateNotes
Temperature Increases with temperature. Typically proceeds rapidly from 140 to 165 °C (280 to 330 °F).[1]At very high temperatures, caramelization and pyrolysis become dominant, leading to different flavor profiles.[1]
pH Rate increases with pH, particularly in alkaline environments.An alkaline environment deprotonates amino groups, increasing their nucleophilicity and accelerating the initial reaction step.[1]
Water Activity (a_w) The reaction rate is maximal at intermediate water activities (a_w 0.6-0.8).[16]High water content can dilute reactants, slowing the reaction, while very low water content reduces reactant mobility.[17]
Reactant Type Pentoses (e.g., ribose) are more reactive than hexoses (e.g., glucose).[3]The type of amino acid significantly influences the resulting flavor profile due to the formation of different Strecker aldehydes.[18][19]
Lipids Oxidized lipids can participate in browning reactions.[20][21]Carbonyl compounds from lipid oxidation can react with amino groups, contributing to color and flavor development in a manner similar to the Maillard reaction.[22][23]

Pathological Implications: Advanced Glycation End-products (AGEs)

In biological systems, the Maillard reaction proceeds slowly at physiological temperatures, leading to the formation and accumulation of Advanced Glycation End-products (AGEs).[5] AGEs are a heterogeneous group of molecules formed when proteins or lipids become glycated after exposure to sugars.[4][24] The accumulation of AGEs is a hallmark of aging and is accelerated in conditions of hyperglycemia, such as diabetes mellitus.[25]

AGEs exert their pathological effects in part by binding to the Receptor for Advanced Glycation End-products (RAGE).[5] This interaction activates intracellular signaling cascades, such as the NF-κB pathway, leading to oxidative stress and a pro-inflammatory state.[26]

AGE_RAGE_Pathway Figure 3: AGE-RAGE Signaling Pathway cluster_formation AGE Formation (Maillard Reaction) cluster_cell Cellular Response AGEs Advanced Glycation End-products (AGEs) RAGE RAGE Receptor AGEs->RAGE Binding NFkB NF-κB Activation RAGE->NFkB Signal Transduction Cellular_Effects Oxidative Stress Inflammation Tissue Damage NFkB->Cellular_Effects Gene Expression

Caption: Figure 3: AGE-RAGE Signaling Pathway.

Experimental Protocols

Protocol 4.1: Spectrophotometric Quantification of Browning in a Model System

This protocol provides a method to monitor the progress of the Maillard reaction by measuring the development of brown color at 420 nm.

Materials:

  • Glucose solutions of varying concentrations (e.g., 1%, 2%, 5%, 10% w/v in phosphate (B84403) buffer, pH 7.0)

  • Amino acid solution (e.g., 1% w/v Glycine or Lysine in the same buffer) or protein source (e.g., egg white powder)[27]

  • Spectrophotometer

  • Heating block or water bath set to 100°C[28]

  • Test tubes and ice bath

Procedure:

  • Sample Preparation: In a series of test tubes, mix a constant amount of the amino acid/protein source with the different concentrations of glucose solution. Include a control with only the amino source and buffer.[27]

  • Heating: Place the tubes in the heating block or boiling water bath. Remove samples at specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).[28]

  • Reaction Quenching: Immediately after removal from heat, place the tubes in an ice bath to stop the reaction.

  • Measurement: Allow samples to return to room temperature. If necessary, centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 420 nm using the 0-minute time point or a buffer blank to zero the spectrophotometer.

  • Data Analysis: Plot absorbance (A420) versus time for each glucose concentration. The rate of browning can be determined from the slope of the linear portion of the curve.

Protocol 4.2: Quantification of Specific Maillard Reaction Products by UPLC-MS/MS

This protocol outlines a general method for the quantification of specific MRPs, such as Nε-(carboxymethyl)lysine (CML) and 5-Hydroxymethylfurfural (HMF), which are often used as indicators of the extent of the Maillard reaction.[29][30]

Materials:

  • Sample (e.g., food extract, biological fluid)

  • Internal standards for CML and HMF

  • Reagents for acid hydrolysis (e.g., 6M HCl)

  • Solid Phase Extraction (SPE) cartridges for sample cleanup

  • UPLC-MS/MS system with a C18 column[31]

  • Mobile phases (e.g., Eluent A: water with 0.1% formic acid; Eluent B: acetonitrile (B52724) with 0.1% formic acid)[29]

UPLC_Workflow Figure 4: Experimental Workflow for UPLC-MS/MS Analysis of MRPs Sample_Prep 1. Sample Preparation (Homogenization, Spiking with Internal Standard) Hydrolysis 2. Acid Hydrolysis (To release protein-bound CML) Sample_Prep->Hydrolysis Cleanup 3. Sample Cleanup (Solid Phase Extraction) Hydrolysis->Cleanup UPLC 4. UPLC Separation (C18 Column, Gradient Elution) Cleanup->UPLC MSMS 5. MS/MS Detection (Tandem Mass Spectrometry) UPLC->MSMS Data_Analysis 6. Data Analysis (Quantification against Calibration Curve) MSMS->Data_Analysis

Caption: Figure 4: Experimental Workflow for UPLC-MS/MS Analysis of MRPs.

Procedure:

  • Sample Preparation & Hydrolysis: Homogenize the sample and spike with a known amount of internal standard. For protein-bound MRPs like CML, perform acid hydrolysis to release the modified amino acids.

  • Cleanup: Pass the hydrolyzed sample through an SPE cartridge to remove interfering substances. Elute the analytes of interest.

  • UPLC Separation: Inject the cleaned sample onto the UPLC system. Use a gradient elution profile with the specified mobile phases to separate the target MRPs.[31]

  • MS/MS Detection: The eluent from the UPLC is directed to a tandem mass spectrometer. Operate the MS in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for the analytes and internal standards for high selectivity and sensitivity.

  • Quantification: Create a calibration curve using standards of known concentrations. Quantify the MRPs in the sample by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[29]

Data Presentation

Quantitative analysis provides valuable data for comparing the extent of nonenzymatic browning across different conditions or sample types.

Table 1: Example Concentrations of Maillard Reaction Products in Different Food Matrices (Data adapted for illustrative purposes based on findings in commercial pet foods)[29][31]

Maillard ProductDry Extruded Food (mg/kg DM)Canned Food (mg/kg DM)Pelleted Food (mg/kg DM)
Fructoselysine (FL)150045342200
Carboxymethyllysine (CML)253730
Hydroxymethylfurfural (HMF)50141785

DM = Dry Matter

Table 2: Examples of Strecker Aldehydes and Associated Aromas from Different Amino Acids

Amino AcidStrecker AldehydeAssociated Aroma/Flavor Note
GlycineFormaldehydePungent
AlanineAcetaldehydePungent, Fruity
ValineIsobutyraldehydeMalty, Chocolate
LeucineIsovaleraldehydeMalty, Chocolate
Isoleucine2-MethylbutanalMalty, Chocolate
PhenylalaninePhenylacetaldehydeFloral, Honey, Rose
MethionineMethionalBoiled Potato

References

Troubleshooting & Optimization

Troubleshooting low yield in 2-Acetyl-1-methylpyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-Acetyl-1-methylpyrrole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts acylation of 1-methylpyrrole (B46729) is resulting in a very low yield or no product at all. What are the potential causes and how can I resolve this?

Low or non-existent yields in the Friedel-Crafts acylation of 1-methylpyrrole can arise from several factors, primarily related to reagent quality and reaction conditions. Here is a systematic troubleshooting guide:

  • Inactive Lewis Acid Catalyst: The most common issue is the deactivation of the Lewis acid (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) by moisture.[1]

    • Solution: Use a freshly opened or properly stored anhydrous Lewis acid. Ensure all glassware is thoroughly oven-dried or flame-dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Pyrrole (B145914) Polymerization: 1-methylpyrrole, being an electron-rich heterocycle, is highly susceptible to polymerization under strongly acidic conditions, which is a very common side reaction.[1]

    • Solution: Maintain a low reaction temperature (e.g., 0 °C or lower) when adding the Lewis acid and the acylating agent.[1] Consider using a milder Lewis acid, such as SnCl₄ or BF₃·OEt₂, instead of a strong one like AlCl₃.[2]

  • Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the resulting ketone product forms a stable complex with the catalyst, rendering it inactive.[3]

    • Solution: Use at least one equivalent of the Lewis acid with respect to the acylating agent. A slight excess may be beneficial.[3]

  • Low Reaction Temperature: While low temperatures are necessary to prevent polymerization, the reaction may not proceed if the temperature is too low.[4]

    • Solution: Start the reaction at a low temperature (e.g., 0 °C) and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, allow it to slowly warm to room temperature.

Q2: I am observing the formation of multiple products, leading to a low yield of the desired this compound. What are the likely side products and how can I minimize their formation?

The high reactivity of the pyrrole ring can lead to the formation of side products.

  • Diacylation: Although the acyl group is deactivating, under harsh conditions such as excess acylating agent or high temperatures, diacylation can occur.[1]

    • Solution: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the acylating agent.[1] Maintain a low reaction temperature and monitor the reaction progress closely by TLC, stopping it once the starting material is consumed.

  • C3-Acylation: While acylation of N-alkyl pyrroles typically favors the C2 position, some C3-acylated isomer may form.[1] The choice of Lewis acid can influence this selectivity.[2]

    • Solution: For N-substituted pyrroles, weaker Lewis acids like SnCl₄ or BF₃·OEt₂ tend to favor the C2-isomer.[2]

Q3: The reaction mixture has turned into a dark, insoluble polymer. Is there any way to salvage the product?

Unfortunately, once significant polymerization has occurred, it is very difficult to recover the desired product. This issue is best addressed through prevention.

  • Cause: This is a classic sign of pyrrole polymerization under overly acidic conditions.[1]

    • Prevention:

      • Maintain low temperatures throughout the addition of reagents.

      • Add the 1-methylpyrrole slowly to the mixture of the Lewis acid and acylating agent.[4]

      • Use a milder Lewis acid.[1]

Data Presentation

Table 1: Influence of Lewis Acid on C2/C3 Selectivity in Pyrrole Acylation

N-SubstituentLewis AcidMajor IsomerReference
N-BenzenesulfonylSnCl₄ or BF₃·OEt₂C2-Acylpyrrole[2]
N-BenzenesulfonylAlCl₃C3-Acylpyrrole[2]
N-MethylDBN (catalyst)C2-Acylpyrrole[5]

Note: This table provides a general indication of selectivity based on available data for N-substituted pyrroles. For 1-methylpyrrole, C2-acylation is generally favored.

Experimental Protocols

Protocol: Friedel-Crafts Acylation of 1-Methylpyrrole to Synthesize this compound

This protocol is a general guideline based on standard Friedel-Crafts acylation procedures for pyrroles.[1][4]

Materials:

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • To the flask, add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) and suspend it in anhydrous DCM under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of the acylating agent (e.g., acetyl chloride, 1.0 equivalent) in anhydrous DCM.

  • Add the acylating agent solution dropwise to the stirred Lewis acid suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the mixture at 0 °C for 15-30 minutes.

  • Prepare a solution of 1-methylpyrrole (1.0 equivalent) in anhydrous DCM in the dropping funnel.

  • Add the 1-methylpyrrole solution dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, quench it by slowly pouring the mixture over crushed ice and water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Visualizations

Troubleshooting_Low_Yield cluster_reagents Reagent & Condition Issues cluster_polymer Side Reaction Issues start Low Yield of this compound check_reagents Check Reagent Quality & Conditions start->check_reagents check_polymer Observe Reaction Mixture start->check_polymer inactive_la Inactive Lewis Acid (Moisture)? check_reagents->inactive_la insufficient_la Insufficient Lewis Acid? check_reagents->insufficient_la polymerization Dark Polymer Formed? check_polymer->polymerization multiple_products Multiple Products on TLC? check_polymer->multiple_products solution_anhydrous Use fresh, anhydrous Lewis Acid. Dry glassware & use inert atmosphere. inactive_la->solution_anhydrous Yes solution_stoich Use stoichiometric amount (>=1 eq) of Lewis Acid. insufficient_la->solution_stoich Yes solution_temp_acid Preventive Measures: - Maintain low temperature (<=0°C). - Use a milder Lewis Acid. - Slow addition of pyrrole. polymerization->solution_temp_acid Yes solution_stoich_reagent Use 1.0-1.2 eq of acylating agent. Maintain low temperature. Monitor via TLC. multiple_products->solution_stoich_reagent Yes

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Synthesis_Workflow prep 1. Prepare Anhydrous Setup (Flame-dried glassware, inert atmosphere) mix_reagents 2. Mix Lewis Acid & Acylating Agent in DCM at 0°C prep->mix_reagents add_pyrrole 3. Slowly Add 1-Methylpyrrole Solution at 0°C mix_reagents->add_pyrrole monitor 4. Monitor Reaction by TLC add_pyrrole->monitor quench 5. Quench Reaction with Ice Water monitor->quench workup 6. Aqueous Workup & Extraction quench->workup purify 7. Purify by Vacuum Distillation or Chromatography workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-Acetyl-1-methylpyrrole by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-acetyl-1-methylpyrrole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the distillation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Vacuum distillation is the preferred method for purifying this compound. This technique allows for distillation at a lower temperature, which is crucial for preventing thermal degradation and polymerization of the compound.[1]

Q2: What are the typical physical properties of pure this compound?

A2: Pure this compound is typically a colorless to pale yellow liquid.[2][3] Key physical properties are summarized in the table below.

Q3: My distilled this compound is colored (yellow to brown). What does this indicate?

A3: A colored distillate often suggests the presence of impurities or that some degradation has occurred during the distillation process. Overheating or prolonged heating can lead to the formation of colored byproducts. Ensuring a good vacuum and maintaining the appropriate pot temperature are critical to minimize this.

Q4: What are the potential impurities in crude this compound?

A4: Common impurities can include unreacted starting materials such as 1-methylpyrrole (B46729) and acetic anhydride (B1165640) (if used in synthesis), as well as side products from the acylation reaction. Depending on the reaction conditions, polysubstituted pyrroles could also be present.

Q5: How can I estimate the boiling point of this compound at a specific vacuum pressure?

A5: A pressure-temperature nomograph can be used to estimate the boiling point at different pressures. Based on its atmospheric boiling point of 200-202 °C, the boiling point will be significantly lower under vacuum.[2][4] For precise work, it is recommended to determine the boiling point experimentally under your specific vacuum conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No Product Distilling Over 1. Vacuum leak in the system. 2. Insufficient heating of the distillation pot. 3. Thermometer placement is incorrect. 1. Check all joints and connections for proper sealing. Ensure all glassware is free of cracks. 2. Gradually and carefully increase the heating mantle temperature. Ensure the crude material is gently boiling. 3. The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the vapor temperature.
Bumping or Uncontrolled Boiling 1. Heating is too rapid. 2. Lack of boiling chips or inadequate stirring. 1. Reduce the heating rate. Apply heat gradually. 2. Always use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling.
Product Solidifies in the Condenser The temperature of the condenser is too low. Use room temperature water or slightly warmer water in the condenser to prevent the product from solidifying.
Distillate is Colored (Yellow/Brown) 1. Thermal decomposition due to excessive heat. 2. Presence of non-volatile colored impurities being carried over (aerosols). 1. Lower the distillation temperature by improving the vacuum. Ensure the heating mantle is not set too high. 2. Ensure a slow and steady distillation rate. A short path distillation head can sometimes help.
Fluctuating Vacuum Pressure 1. Inconsistent vacuum source (e.g., water aspirator with fluctuating water pressure). 2. Leaks in the system. 1. Use a vacuum pump with a regulator for a more stable vacuum. 2. Re-check all seals and connections.
Low Yield of Purified Product 1. Incomplete distillation. 2. Product loss due to leaks. 3. Degradation of the product. 1. Ensure the distillation is run to completion (i.e., no more distillate is collected at the given temperature and pressure). 2. Thoroughly check the apparatus for any leaks before starting. 3. Use a high vacuum to keep the distillation temperature as low as possible.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₉NO[2]
Molecular Weight 123.15 g/mol [4]
Appearance Colorless to pale yellow liquid[2][3]
Boiling Point (at 760 mmHg) 200-202 °C[2][4]
Density (at 25 °C) ~1.04 g/mL[2]
Refractive Index (at 20 °C) ~1.542[2]

Table 2: Estimated Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
10~85 - 95
5~70 - 80
1~50 - 60
Note: These are estimated values based on a pressure-temperature nomograph and should be confirmed experimentally.

Experimental Protocols

Protocol: Vacuum Distillation of Crude this compound

1. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus using clean, dry glassware. All joints must be properly greased and sealed to ensure a good vacuum.

  • Use a round-bottom flask of an appropriate size for the amount of crude material to be distilled.

  • Place a magnetic stir bar in the distillation flask.

  • Position a thermometer correctly in the distillation head.

  • Connect the apparatus to a vacuum trap and a vacuum pump.

2. Procedure:

  • Charge the distillation flask with the crude this compound.

  • Begin stirring the crude material.

  • Slowly and carefully apply the vacuum to the system.

  • Once the desired vacuum is achieved and stable, begin to gently heat the distillation flask using a heating mantle.

  • Collect any low-boiling impurities as a forerun fraction.

  • As the temperature of the vapor reaches the expected boiling point of this compound at the applied pressure, change the receiving flask to collect the main product fraction.

  • Continue distillation until the majority of the product has been collected and the temperature begins to drop.

  • Discontinue heating and allow the apparatus to cool to room temperature.

  • Slowly and carefully release the vacuum before turning off the vacuum pump.

  • The collected main fraction should be pure this compound.

Visualizations

G start Start Distillation issue Problem Encountered? start->issue no_distillate No Product Distilling issue->no_distillate Yes bumping Bumping / Uncontrolled Boiling issue->bumping Yes colored Distillate is Colored issue->colored Yes success Successful Purification issue->success No check_vacuum Check for Vacuum Leaks no_distillate->check_vacuum check_heat Increase Heat Gradually no_distillate->check_heat check_thermo Verify Thermometer Placement no_distillate->check_thermo check_vacuum->issue check_heat->issue check_thermo->issue reduce_heat Reduce Heating Rate bumping->reduce_heat check_stir Ensure Adequate Stirring bumping->check_stir reduce_heat->issue check_stir->issue lower_temp Lower Temperature / Improve Vacuum colored->lower_temp slow_rate Ensure Slow Distillation Rate colored->slow_rate lower_temp->issue slow_rate->issue

Caption: Troubleshooting workflow for the distillation of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for the Acetylation of 1-Methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the acetylation of 1-methylpyrrole (B46729). Our goal is to help you overcome common experimental challenges, optimize reaction conditions, and improve product yields and selectivity.

Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during the experiment in a direct question-and-answer format.

Category 1: Low Yield & Reaction Failure

Q1: My reaction yield is very low, or the reaction failed entirely. What are the common causes?

A1: Low yields in Friedel-Crafts acylation of 1-methylpyrrole can stem from several factors:

  • Catalyst Deactivation: The most common catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture. Ensure all glassware is oven-dried and that all reagents and solvents are anhydrous. Consider using a freshly opened bottle of the Lewis acid.[1]

  • Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid. This is because the ketone product forms a stable complex with the catalyst, rendering it inactive for further reaction.[1]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they may also promote polymerization and other side reactions with a sensitive substrate like 1-methylpyrrole.[1] It is often best to start at a low temperature (e.g., 0 °C) and allow the reaction to warm to room temperature slowly.

  • Reagent Purity: Ensure the 1-methylpyrrole and the acetylating agent (acetic anhydride (B1165640) or acetyl chloride) are pure. Impurities can interfere with the reaction.

Q2: How much Lewis acid catalyst should I use?

A2: For a standard Friedel-Crafts reaction using a strong Lewis acid like AlCl₃, you should use at least one equivalent with respect to the acetylating agent.[1] This is to account for the complexation of the catalyst with the carbonyl group of the product. Using a slight excess (e.g., 1.1 equivalents) can sometimes be beneficial.[1] Milder catalysts, such as metal triflates, can often be used in smaller, truly catalytic amounts.[2]

Category 2: Regioselectivity (2-acetyl vs. 3-acetyl)

Q3: My reaction produced a mixture of 2-acetyl- and 3-acetyl-1-methylpyrrole. How can I control the regioselectivity?

A3: The acetylation of 1-methylpyrrole can produce both the 2- and 3-substituted isomers.[3] Standard electrophilic substitution on N-alkyl pyrroles typically favors the C2 (alpha) position due to greater resonance stabilization of the cationic intermediate.[4] However, the C3 (beta) isomer is often formed as a minor product.[3] Achieving high selectivity requires careful selection of catalysts and conditions.

Q4: How can I selectively synthesize 2-acetyl-1-methylpyrrole?

A4: To favor the formation of the 2-acetyl isomer, you can:

  • Use Standard Friedel-Crafts Conditions: Traditional Lewis acids like AlCl₃ or ZnCl₂ with acetyl chloride or acetic anhydride generally yield the 2-acetyl product as the major isomer.[5]

  • Employ Organocatalysis: The use of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst has been shown to be highly effective and regioselective for the C2-acylation of N-methylpyrrole, often leading to complete conversion to the 2-isomer.[2]

Q5: How can I selectively synthesize 3-acetyl-1-methylpyrrole?

A5: Direct C3-acetylation of 1-methylpyrrole is challenging because the C2 position is more electronically favored. The common strategy involves modifying the substrate to direct the acylation to the C3 position:

  • Use a Directing Group: Introduce a bulky or electron-withdrawing group on the pyrrole (B145914) nitrogen, such as a p-toluenesulfonyl (Ts) group. For N-p-toluenesulfonylpyrrole, using a strong Lewis acid like AlCl₃ in a solvent like dichloromethane (B109758) strongly favors acylation at the C3 position.[6][7] The directing group can be removed in a subsequent step. It's noteworthy that with N-sulfonylated pyrroles, weaker Lewis acids like SnCl₄ can paradoxically favor the 2-isomer.[7]

Category 3: Side Reactions & Purity Issues

Q6: My reaction mixture turned into a dark, insoluble tar. What happened?

A6: This is likely due to the polymerization of the 1-methylpyrrole ring. Pyrroles are electron-rich and highly susceptible to polymerization under strongly acidic conditions, which are characteristic of Friedel-Crafts reactions.[8]

  • Troubleshooting: To minimize polymerization, add the 1-methylpyrrole solution slowly to the pre-formed complex of the Lewis acid and the acetylating agent at a low temperature (e.g., 0 °C or lower).[8] This maintains a low concentration of the pyrrole and helps control the exothermic reaction. Using a milder catalyst can also prevent this issue.

Q7: I'm observing multiple spots on my TLC plate besides the two main products. What are they?

A7: Besides the 2- and 3-acetyl isomers and potential starting material, other spots could be:

  • Diacylated Products: While the acetyl group is deactivating, making a second acylation less favorable, diacylation can occur under forcing conditions (high temperature, long reaction times, or large excess of reagents).

  • Polymerization Products: Small, soluble oligomers may appear as streaks or multiple spots on the TLC plate.

  • Hydrolysis Products: If the work-up is not performed carefully, hydrolysis of the acetylating agent can lead to acetic acid, which can sometimes be visible on TLC or react further.

Category 4: Experimental Procedure

Q8: What are the best practices for setting up the reaction?

A8: A successful reaction depends on a proper setup:

  • Moisture Control: Use oven- or flame-dried glassware and assemble it while hot under a stream of inert gas (nitrogen or argon). Use a drying tube or maintain a positive pressure of inert gas throughout the reaction.[1]

  • Anhydrous Reagents: Use anhydrous solvents and ensure all liquid reagents are free of water.

  • Controlled Addition: Use an addition funnel to add reagents dropwise, especially the 1-methylpyrrole, to control the reaction rate and temperature.[1]

Q9: How should I properly quench the reaction and work up the product?

A9: Improper quenching can lead to significant product loss.

  • Quenching Procedure: The reaction is typically quenched by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and, often, concentrated hydrochloric acid.[1] This breaks down the catalyst-product complex and separates the Lewis acid into the aqueous layer.

  • Extraction: After quenching, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer multiple times with a suitable solvent (e.g., dichloromethane or ethyl acetate) to recover all the product.

  • Washing: Combine the organic layers and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Data Presentation

The following tables summarize quantitative data on how different reaction parameters can influence the outcome of the acylation.

Table 1: Effect of Catalyst on the DBN-Catalyzed Benzoylation of 1-Methylpyrrole (Data adapted from a study on the acylation of 1-methylpyrrole with benzoyl chloride, illustrating the effectiveness of DBN as a catalyst)

Catalyst (15 mol%)Time (h)Conversion (%)
None4<5
Pyridine4~10
DBU1.5~60
DBN 1.5 72
DBN 4 100

This table demonstrates that bicyclic amidines like DBN are significantly more effective organocatalysts for this transformation than simpler amines like pyridine.[2]

Table 2: Influence of Solvent on Regioselectivity for AlCl₃-Catalyzed Acylation of N-p-Toluenesulfonylpyrrole (This data illustrates a key strategy for achieving C3-selectivity by modifying the N-substituent and solvent)

Solvent3-Acyl Product (%)2-Acyl Product (%)
Dichloromethane>98<2
1,2-Dichloroethane>98<2
Chloroform8317

This table shows that for an N-sulfonylated pyrrole, the choice of a chlorinated solvent can significantly impact the ratio of 3-acyl to 2-acyl product.[6]

Experimental Protocols

Protocol 1: General Procedure for C2-Selective Acetylation using a Lewis Acid

This protocol is a representative example of a Friedel-Crafts acylation favoring the 2-acetyl isomer.

  • Apparatus Setup: Assemble an oven-dried three-neck round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and a reflux condenser connected to a nitrogen or argon inlet.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In the addition funnel, prepare a solution of acetyl chloride (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension, keeping the temperature below 5 °C. Allow the mixture to stir for 15 minutes.

  • Substrate Addition: Prepare a separate solution of 1-methylpyrrole (1.0 eq.) in anhydrous DCM and add it to the addition funnel. Add the 1-methylpyrrole solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and slowly pour the mixture into a beaker containing crushed ice and water.

  • Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Organocatalytic C2-Selective Acylation of 1-Methylpyrrole using DBN

This protocol provides a milder, highly selective method for obtaining the 2-acetyl isomer.[2]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, dissolve 1-methylpyrrole (1.0 eq.) and an acyl chloride (e.g., benzoyl chloride, 1.2 eq.) in toluene.

  • Catalyst Addition: Add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN, 0.15 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: Strategy for C3-Selective Acylation via an N-Sulfonylated Intermediate

This protocol outlines the multi-step strategy required to favor the 3-acetyl isomer.

  • Protection Step: Synthesize N-p-toluenesulfonylpyrrole by reacting pyrrole with p-toluenesulfonyl chloride in the presence of a base.

  • C3-Acylation: Perform a Friedel-Crafts acylation on the N-p-toluenesulfonylpyrrole intermediate using AlCl₃ and acetyl chloride in dichloromethane, following a procedure similar to Protocol 1. This will yield N-p-toluenesulfonyl-3-acetylpyrrole with high selectivity.[7]

  • Deprotection Step: Remove the p-toluenesulfonyl group under suitable conditions (e.g., using magnesium in methanol (B129727) or other reductive methods) to yield 3-acetylpyrrole (B85711).

  • N-Methylation: Finally, perform an N-methylation of the 3-acetylpyrrole using a methylating agent like methyl iodide and a base (e.g., sodium hydride in DMF) to obtain the final product, 3-acetyl-1-methylpyrrole.[9]

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry Glassware & Assemble Apparatus p2 Add Anhydrous Solvent & Lewis Acid (e.g., AlCl3) p1->p2 p3 Cool to 0 °C p2->p3 r1 Slowly Add Acetylating Agent p3->r1 r2 Stir to Form Reagent Complex r1->r2 r3 Slowly Add 1-Methylpyrrole Solution r2->r3 r4 Stir & Monitor by TLC r3->r4 w1 Quench on Ice/Water r4->w1 w2 Extract with Organic Solvent w1->w2 w3 Wash, Dry & Concentrate w2->w3 w4 Purify (e.g., Chromatography) w3->w4 end end w4->end Final Product

Caption: Experimental workflow for Friedel-Crafts acetylation.

G start Low or No Yield Observed q1 Were all reagents & glassware anhydrous? start->q1 s1_no No Action: Redo experiment with dry equipment & anhydrous reagents. q1->s1_no q2 Was a stoichiometric amount of Lewis Acid used? q1->q2 Yes s1_yes Yes s2_no No Action: Use >=1.0 eq. of Lewis Acid relative to acetylating agent. q2->s2_no q3 Was the reaction temperature too low? q2->q3 Yes s2_yes Yes s3_yes Yes q3->s3_yes Action: Allow reaction to warm to RT after initial addition at 0 °C. q4 Did polymerization (tar formation) occur? q3->q4 No s3_no No Action: Allow reaction to warm to RT after initial addition at 0 °C. s4_yes Yes Action: Add pyrrole slowly to pre-formed reagent complex at low temp. q4->s4_yes end Consult further literature or consider alternative pathway. q4->end No s4_no No

Caption: Troubleshooting workflow for low reaction yield.

G cluster_c2 Strategies for C2-Selectivity cluster_c3 Strategies for C3-Selectivity start Goal: Control Acetylation Regioselectivity c2_node Desired Product: This compound (C2-Acetylation) start->c2_node c3_node Desired Product: 3-Acetyl-1-methylpyrrole (C3-Acetylation) start->c3_node c2_strat1 Standard Friedel-Crafts: - Lewis Acid (AlCl₃, ZnCl₂) - Acetyl Chloride / Anhydride c2_node->c2_strat1 Default Pathway c2_strat2 Organocatalysis: - Use DBN as catalyst - Milder conditions c2_node->c2_strat2 High-Selectivity Pathway c3_strat1 Use N-Directing Group: 1. Protect N with -SO₂Tol 2. Acylate with AlCl₃ in DCM 3. Deprotect & N-Methylate c3_node->c3_strat1 Multi-Step Pathway

Caption: Logic diagram for controlling regioselectivity.

References

Identification of side products in 2-Acetyl-1-methylpyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetyl-1-methylpyrrole.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, or I'm not getting any product. What are the possible causes and solutions?

A1: Low or no yield in the Friedel-Crafts acylation of 1-methylpyrrole (B46729) is a common issue that can be attributed to several factors:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any contamination with water will deactivate it.

    • Troubleshooting:

      • Use a fresh, unopened container of the anhydrous Lewis acid.

      • Ensure all glassware is thoroughly oven-dried or flame-dried before use.

      • Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Polymerization of Starting Material: 1-methylpyrrole is highly reactive and can easily polymerize in the presence of strong acids, leading to a dark, tarry reaction mixture.

    • Troubleshooting:

      • Maintain a low reaction temperature (0 °C or below) during the addition of reagents.

      • Ensure efficient stirring to prevent localized overheating.

      • Add the acylating agent slowly to the mixture of 1-methylpyrrole and Lewis acid.

  • Incorrect Stoichiometry: An incorrect ratio of reactants and catalyst can lead to incomplete reaction or increased side product formation.

    • Troubleshooting:

      • Carefully measure all reagents. A slight excess of the acylating agent and Lewis acid (e.g., 1.1 equivalents) is often beneficial.

Q2: My TLC analysis shows multiple spots. What are the likely side products and how can I minimize their formation?

A2: The high reactivity of the 1-methylpyrrole ring can lead to the formation of several side products. The most common are:

  • 3-Acetyl-1-methylpyrrole (Isomer): The acylation can occur at the C3 position, leading to the formation of an isomer. The ratio of 2-acetyl to 3-acetyl product is influenced by the reaction conditions.

    • Minimization:

      • Using milder Lewis acids or lower temperatures can sometimes favor the formation of the 2-isomer. However, the 3-isomer is a very common byproduct. Purification by column chromatography is usually necessary to separate the isomers.

  • Diacetylated Products (e.g., 2,4-diacetyl-1-methylpyrrole, 2,5-diacetyl-1-methylpyrrole): The mono-acylated product is less reactive than the starting material, but diacylation can occur under forcing conditions.

    • Minimization:

      • Use a stoichiometric amount or only a slight excess of the acylating agent.

      • Maintain low reaction temperatures.

      • Monitor the reaction progress by TLC and stop it as soon as the starting material is consumed.

  • Polymeric Byproducts: As mentioned, polymerization of 1-methylpyrrole is a significant side reaction.

    • Minimization:

      • Strict adherence to low temperatures and controlled addition of reagents is crucial.

Q3: How can I identify the main product and the common side products?

A3: Identification can be achieved using standard spectroscopic techniques. Below is a summary of expected data.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (m/z)
This compound ~6.8 (dd, 1H), ~6.6 (dd, 1H), ~6.0 (t, 1H), ~3.9 (s, 3H, N-CH₃), ~2.4 (s, 3H, COCH₃)~188 (C=O), ~132 (C2), ~128 (C5), ~115 (C3), ~108 (C4), ~36 (N-CH₃), ~27 (COCH₃)~1650 (C=O stretch)123 (M⁺)
3-Acetyl-1-methylpyrrole ~7.2 (t, 1H), ~6.5 (m, 2H), ~3.6 (s, 3H, N-CH₃), ~2.3 (s, 3H, COCH₃)[1]~195 (C=O), ~130 (C3), ~125 (C2), ~120 (C5), ~108 (C4), ~35 (N-CH₃), ~26 (COCH₃)~1660 (C=O stretch)123 (M⁺)
2,5-Diacetyl-1-methylpyrrole Expected: ~6.8 (s, 2H), ~3.9 (s, 3H, N-CH₃), ~2.4 (s, 6H, 2 x COCH₃)Expected: ~188 (C=O), ~135 (C2, C5), ~118 (C3, C4), ~37 (N-CH₃), ~27 (COCH₃)Expected: ~1655 (C=O stretch)165 (M⁺)
Polymeric Byproducts Broad, unresolved signals in the aromatic and aliphatic regions.Multiple broad signals.Broad absorptions.High molecular weight distribution.

Q4: I'm having trouble purifying my product. What are the recommended methods?

A4: Purification of this compound typically involves the following steps:

  • Aqueous Workup: After the reaction is complete, it is crucial to quench the reaction by carefully pouring the mixture into ice-water. This is followed by extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The organic layer should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

  • Column Chromatography: This is the most effective method for separating the 2-acetyl and 3-acetyl isomers, as well as removing other impurities. A silica (B1680970) gel column with a gradient elution system of hexanes and ethyl acetate (B1210297) is commonly used.

  • Distillation: For larger scales, vacuum distillation can be used for purification after an initial chromatographic separation. However, care must be taken as the product can be sensitive to high temperatures.

Quantitative Data Summary

The regioselectivity of the Friedel-Crafts acylation of 1-methylpyrrole is sensitive to the reaction conditions. The following table summarizes how different parameters can influence the product distribution.

Lewis AcidAcylating AgentSolventTemperature (°C)Typical 2-isomer:3-isomer RatioReference
AlCl₃Acetyl ChlorideDichloromethane0 to rt~2:1 to 4:1General observation in organic synthesis.
SnCl₄Acetyl ChlorideDichloromethane0 to rtCan favor the 2-isomer moreGeneral trend for milder Lewis acids.
Yb(OTf)₃Acyl ChloridesIonic LiquidrtHigh selectivity for 2-isomer(Su et al., 2005)

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.

Materials:

  • 1-Methylpyrrole

  • Acetic anhydride (B1165640) or Acetyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 1-methylpyrrole (1.0 eq) in anhydrous DCM.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) to the stirred AlCl₃ suspension at 0 °C.

  • Addition of 1-Methylpyrrole: Add the 1-methylpyrrole solution from the dropping funnel to the reaction mixture dropwise over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions 1-Methylpyrrole 1-Methylpyrrole Intermediate_2 Sigma Complex (Attack at C2) 1-Methylpyrrole->Intermediate_2 + CH3COCl/AlCl3 Intermediate_3 Sigma Complex (Attack at C3) 1-Methylpyrrole->Intermediate_3 + CH3COCl/AlCl3 Polymerization Polymerization 1-Methylpyrrole->Polymerization [H+] Acylium_Ion CH3CO+ This compound This compound Intermediate_2->this compound - H+ Diacetylated_Products Diacetylated_Products This compound->Diacetylated_Products + CH3COCl/AlCl3 (excess) 3-Acetyl-1-methylpyrrole 3-Acetyl-1-methylpyrrole Intermediate_3->3-Acetyl-1-methylpyrrole - H+

Caption: Reaction pathway for the synthesis of this compound and common side reactions.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Experiment Complete Low_Yield Low or No Yield? Start->Low_Yield Multiple_Spots Multiple Spots on TLC? Low_Yield->Multiple_Spots No Inactive_Catalyst Inactive Catalyst Low_Yield->Inactive_Catalyst Yes Polymerization Polymerization Low_Yield->Polymerization Yes Stoichiometry Incorrect Stoichiometry Low_Yield->Stoichiometry Yes Purification_Issue Purification Difficulty? Multiple_Spots->Purification_Issue No Isomer_Formation Isomer Formation Multiple_Spots->Isomer_Formation Yes Diacylation Diacylation Multiple_Spots->Diacylation Yes Emulsion Workup Emulsion Purification_Issue->Emulsion Yes Poor_Separation Poor Chromatographic Separation Purification_Issue->Poor_Separation Yes Use_Anhydrous Use Anhydrous Reagents & Inert Atmosphere Inactive_Catalyst->Use_Anhydrous Low_Temp Maintain Low Temperature Polymerization->Low_Temp Slow_Addition Slow Reagent Addition Polymerization->Slow_Addition Check_Stoichiometry Verify Stoichiometry Stoichiometry->Check_Stoichiometry Optimize_Chromatography Optimize Chromatography Isomer_Formation->Optimize_Chromatography Diacylation->Low_Temp Diacylation->Check_Stoichiometry Proper_Workup Proper Quenching & Extraction Emulsion->Proper_Workup Poor_Separation->Optimize_Chromatography

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Synthesized 2-Acetyl-1-methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of synthesized 2-Acetyl-1-methylpyrrole.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Yield After Purification

Potential CauseRecommended Solution
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material (N-methylpyrrole).
Product Loss During Extraction: Ensure the pH of the aqueous layer is optimized during workup to maximize the partitioning of the product into the organic layer. Perform multiple extractions with a suitable organic solvent.
Decomposition on Silica (B1680970) Gel: This compound can be sensitive to acidic conditions. If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.
Product Volatility: When removing the solvent under reduced pressure, use a rotary evaporator with controlled temperature and pressure to prevent the loss of the relatively volatile product.

Issue 2: Product is Contaminated with a Regioisomer (3-Acetyl-1-methylpyrrole)

Potential CauseRecommended Solution
Non-selective Friedel-Crafts Acylation: The Friedel-Crafts acylation of N-methylpyrrole can produce both the 2- and 3-acetylated isomers. The ratio of these isomers can be influenced by the Lewis acid catalyst and reaction conditions.
Inefficient Purification: Standard purification methods may not fully separate the 2- and 3-isomers due to their similar polarities.
Fractional Vacuum Distillation: Carefully perform fractional distillation under reduced pressure. The boiling points of the isomers are very close, so a fractionating column is essential.
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be employed to separate the isomers.
Optimized Flash Column Chromatography: Use a long column with a shallow solvent gradient to improve separation. See the detailed protocol below.

Issue 3: Presence of Unreacted Starting Materials (N-methylpyrrole and Acetylating Agent)

Potential CauseRecommended Solution
Incomplete Reaction: Ensure the reaction goes to completion by monitoring with TLC or GC-MS.
Inefficient Quenching/Workup: Properly quench the reaction to deactivate the acetylating agent and Lewis acid. Thoroughly wash the organic layer to remove water-soluble byproducts.
Co-distillation: N-methylpyrrole is more volatile than the product. Simple distillation may not be sufficient for complete removal. Fractional distillation is recommended.
Similar Polarity: If residual starting materials are observed after initial purification, a second purification step, such as re-chromatography or recrystallization, may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include:

  • 3-Acetyl-1-methylpyrrole (B1196023): The primary regioisomeric byproduct of the Friedel-Crafts acylation.

  • N-methylpyrrole: Unreacted starting material.

  • Diacetylated N-methylpyrrole: Formed if an excess of the acetylating agent is used.

  • Polymeric materials: Can form under harsh reaction conditions.

Q2: How can I effectively monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system such as hexane (B92381):ethyl acetate (B1210297) (e.g., 4:1 v/v) to separate the product from impurities. The product, being more polar, will have a lower Rf value than the less polar starting material (N-methylpyrrole). The 3-acetyl isomer will have a slightly different Rf value, often very close to the 2-acetyl isomer, making complete separation on a TLC plate challenging. For more precise monitoring and to distinguish between the 2- and 3-isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Q3: What is the best method for obtaining high-purity this compound?

A3: A combination of methods is often ideal. Start with fractional vacuum distillation to remove the bulk of impurities and unreacted starting materials. Follow this with flash column chromatography using a carefully selected solvent gradient to separate the 2- and 3-acetyl isomers. For the highest purity, preparative HPLC may be required.

Q4: My purified product is a yellow to brown oil. Is this normal?

A4: Pure this compound is typically a colorless to pale yellow liquid.[1] A darker color may indicate the presence of impurities or some degradation. Further purification may be necessary if a colorless product is required.

Experimental Protocols

1. Flash Column Chromatography for Separation of 2- and 3-Acetyl-1-methylpyrrole

This protocol is designed to separate the desired 2-acetyl isomer from the 3-acetyl regioisomer.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture and gradually increase the concentration of ethyl acetate. A suggested starting point is a gradient from 5% to 20% ethyl acetate in hexane.

  • Procedure:

    • Prepare a slurry of silica gel in the initial low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin elution with the initial solvent mixture, collecting fractions.

    • Gradually increase the polarity of the eluent.

    • Monitor the collected fractions by TLC or GC-MS to identify the fractions containing the pure this compound. The 2-isomer is generally slightly more polar and will elute after the 3-isomer, but this should be confirmed by analysis.

    • Combine the pure fractions and remove the solvent under reduced pressure.

CompoundTypical Rf Value (4:1 Hexane:Ethyl Acetate)
3-Acetyl-1-methylpyrrole~0.45
This compound~0.40

Note: Rf values are approximate and can vary based on the specific conditions.

2. Fractional Vacuum Distillation

This method is effective for removing lower and higher boiling point impurities.

  • Apparatus: A distillation setup including a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask suitable for vacuum.

  • Procedure:

    • Place the crude this compound in the distillation flask.

    • Assemble the fractional distillation apparatus and ensure all joints are properly sealed.

    • Gradually reduce the pressure using a vacuum pump.

    • Slowly heat the distillation flask.

    • Collect the fractions that distill at the expected boiling point of this compound at the given pressure. Discard the initial lower-boiling fraction and the higher-boiling residue.

PressureBoiling Point of this compound
760 mmHg200-202 °C
15 mmHg148-150 °C (for 3-acetyl isomer, 2-acetyl will be similar)[2]

3. Recrystallization (for solid derivatives or if the product solidifies on cooling)

While this compound is a liquid at room temperature, this protocol can be adapted for solid derivatives. A mixed solvent system is often effective.

  • Solvent System: Ethanol (B145695) and water.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.

    • If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum.

Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and for identifying impurities like the 3-acetyl isomer.

  • Typical GC Conditions: A non-polar capillary column (e.g., HP-5MS) is suitable. A temperature gradient program will effectively separate the components.

  • Mass Spectrometry (Electron Ionization - EI): The mass spectra of the 2- and 3-acetyl isomers will show the same molecular ion peak (m/z = 123), but their fragmentation patterns may differ, allowing for their distinction. The major fragments to monitor are:

    • Molecular Ion (M+): m/z 123

    • [M-CH3]+: m/z 108

    • [M-CO]+: m/z 95

    • [M-CH3CO]+: m/z 80

A comparison of the relative intensities of these fragments between the product peak and any impurity peaks can help in identifying the regioisomer. The mass spectrum of 3-acetyl-1-methylpyrrole is available in the NIST database for comparison.[3]

Visualizations

Purification_Troubleshooting start Crude this compound purity_check1 Assess Purity (TLC/GC-MS) start->purity_check1 final_product Pure this compound purity_check1->final_product No (High Purity) impurities_present Impurities Present? purity_check1->impurities_present Yes distillation Fractional Vacuum Distillation purity_check2 Assess Purity of Distillate distillation->purity_check2 purity_check2->final_product No (High Purity) isomers_present Regioisomers Present? purity_check2->isomers_present Yes chromatography Flash Column Chromatography chromatography->final_product recrystallization Recrystallization (if applicable) recrystallization->final_product low_bp_impurities Low/High Boiling Impurities? impurities_present->low_bp_impurities isomers_present->chromatography Yes isomers_present->recrystallization No low_bp_impurities->distillation Yes low_bp_impurities->isomers_present No

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow_Chromatography start Start: Crude Product prepare_column Prepare Silica Gel Slurry & Pack Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute_column Elute with Hexane:EtOAc Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_fractions Monitor Fractions by TLC/GC-MS collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure remove_solvent Remove Solvent under Reduced Pressure combine_pure->remove_solvent end End: Pure this compound remove_solvent->end

References

Technical Support Center: Scaling Up 2-Acetyl-1-methylpyrrole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 2-Acetyl-1-methylpyrrole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The most common industrial synthesis routes for this compound are the Friedel-Crafts acylation of N-methylpyrrole, the Vilsmeier-Haack reaction, and synthesis via a Grignard reagent.[1][2] Each method presents distinct advantages and challenges when scaling up.

Q2: What are the main safety concerns when scaling up the production of this compound?

A2: Key safety concerns include the handling of pyrophoric Grignard reagents, the exothermic nature of the reactions which can lead to thermal runaway, and the safe handling of reagents like phosphorus oxychloride in the Vilsmeier-Haack reaction.[3][4] The compound itself is a combustible liquid and requires storage away from ignition sources.[5]

Q3: How can I minimize the formation of the 3-acetyl isomer during Friedel-Crafts acylation?

A3: The formation of the undesired 3-acetyl isomer is a common challenge. Optimizing the choice of Lewis acid, solvent, and reaction temperature can significantly improve regioselectivity towards the 2-position.[6]

Q4: What are the typical impurities encountered during large-scale production?

A4: Impurities can include unreacted starting materials, the 3-acetyl isomer, poly-acetylated byproducts, and residual solvents. The presence of moisture can also lead to hydrolysis of intermediates.

Q5: What purification methods are effective at an industrial scale?

A5: Fractional distillation under reduced pressure is a common method for purifying this compound.[7] However, due to the compound's potential for thermal degradation, careful control of temperature and pressure is crucial. Crystallization of a stable precursor or derivative can also be a viable strategy.

Troubleshooting Guides

Friedel-Crafts Acylation Route
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction; Suboptimal reaction conditions; Poor quality of N-methylpyrrole or acylating agent.- Ensure all reactants are of high purity and anhydrous. - Optimize the molar ratio of reactants and Lewis acid. - Experiment with different Lewis acids (e.g., AlCl₃, ZnCl₂). - Adjust reaction temperature and time.
Poor Regioselectivity (High 3-isomer content) Steric and electronic effects; Reaction temperature too high.[6]- Use a bulkier Lewis acid to sterically hinder reaction at the 3-position. - Maintain a lower reaction temperature. - Consider using a milder acylating agent.
Product Darkening/ Polymerization Presence of strong acids; High reaction temperatures; Presence of oxygen.- Perform the reaction under an inert atmosphere (e.g., Nitrogen). - Quench the reaction promptly and neutralize acidic components during workup. - Use a lower reaction temperature.
Vilsmeier-Haack Reaction Route
Issue Potential Cause Troubleshooting Steps
Thermal Runaway Risk Highly exothermic reaction; Inadequate cooling; Addition rate of Vilsmeier reagent is too fast.[3]- Implement a robust cooling system with precise temperature control. - Add the Vilsmeier reagent slowly and monitor the internal temperature closely. - Consider using a continuous flow reactor for better heat and mass transfer.[3]
Formation of Formyl Byproduct Incomplete reaction with the acetylating agent precursor.- Ensure complete formation of the desired Vilsmeier reagent before addition to the pyrrole. - Analyze the Vilsmeier reagent for purity before use.
Difficult Workup and Purification Formation of stable iminium salt intermediate; Emulsion formation during extraction.- Ensure complete hydrolysis of the iminium salt by adjusting the pH and temperature of the workup. - Use appropriate solvent systems and consider centrifugation to break emulsions.
Grignard Synthesis Route
Issue Potential Cause Troubleshooting Steps
Low Grignard Reagent Formation Impurities on magnesium surface; Presence of moisture in solvent or on glassware.- Activate magnesium turnings before use (e.g., with iodine or 1,2-dibromoethane). - Use rigorously dried solvents and glassware under an inert atmosphere.
Exothermic Reaction During Grignard Addition Rapid addition of the electrophile.- Add the electrophile (e.g., acetyl chloride) slowly to the Grignard reagent at a controlled temperature. - Ensure adequate cooling capacity for the reactor.
Side Reactions (e.g., Wurtz Coupling) High reaction temperatures; Impurities in the alkyl halide.- Maintain a low reaction temperature during Grignard reagent formation and subsequent reaction. - Use purified alkyl halides.

Experimental Protocols

Illustrative Lab-Scale Friedel-Crafts Acylation of N-Methylpyrrole:

  • Setup: A 1L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is dried in an oven and assembled hot under a nitrogen atmosphere.

  • Reagents:

    • N-methylpyrrole (0.5 mol)

    • Anhydrous Aluminum Chloride (AlCl₃) (0.55 mol)

    • Acetyl Chloride (0.52 mol)

    • Anhydrous Dichloromethane (B109758) (500 mL)

  • Procedure: a. The flask is charged with anhydrous dichloromethane and aluminum chloride. The mixture is cooled to 0-5 °C with an ice bath. b. Acetyl chloride is added dropwise to the stirred suspension while maintaining the temperature below 10 °C. c. N-methylpyrrole is then added dropwise over 1-2 hours, ensuring the temperature does not exceed 10 °C. d. The reaction mixture is stirred at 0-5 °C for an additional 2-3 hours and monitored by TLC or GC for completion. e. The reaction is quenched by slowly pouring the mixture onto crushed ice and hydrochloric acid. f. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. g. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound at Scale

Parameter Friedel-Crafts Acylation Vilsmeier-Haack Reaction Grignard Synthesis
Typical Yield 60-80%70-85%50-70%
Key Reagents N-methylpyrrole, Acetyl chloride, Lewis Acid (e.g., AlCl₃)N-methylpyrrole, POCl₃, DMF1-methyl-2-lithiopyrrole, Acetylating agent
Major Byproducts 3-acetyl-1-methylpyrrole, poly-acetylated pyrrolesFormylated pyrroles, chlorinated intermediatesWurtz coupling products, unreacted starting materials
Scale-up Challenges Regioselectivity control, handling of corrosive Lewis acidsThermal runaway risk, handling of POCl₃Handling of pyrophoric Grignard reagents, anhydrous conditions
Safety Concerns Corrosive and water-reactive reagentsHighly exothermic, toxic reagentsPyrophoric reagents, flammable solvents

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis reagent_prep Reagent Preparation (Drying, Purification) reaction_setup Reaction Setup (Inert Atmosphere, Cooling) reagent_prep->reaction_setup reagent_addition Controlled Reagent Addition reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC, GC, HPLC) reagent_addition->reaction_monitoring workup Quenching and Workup (Hydrolysis, Neutralization) reaction_monitoring->workup Upon Completion extraction Product Extraction workup->extraction purification Purification (Distillation, Crystallization) extraction->purification analysis Final Product Analysis (Purity, Identity) purification->analysis

General experimental workflow for synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield in Scale-up low_yield Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents optimize_temp Optimize Reaction Temperature low_yield->optimize_temp optimize_time Optimize Reaction Time low_yield->optimize_time check_mixing Evaluate Mixing Efficiency low_yield->check_mixing byproduct_analysis Analyze for Byproducts check_reagents->byproduct_analysis optimize_temp->byproduct_analysis optimize_time->byproduct_analysis check_mixing->byproduct_analysis

Troubleshooting flowchart for low yield issues.

safety_considerations Key Safety Considerations in Scaling Up Synthesis scale_up Scale-Up Production thermal_runaway Thermal Runaway Management scale_up->thermal_runaway reagent_handling Hazardous Reagent Handling scale_up->reagent_handling waste_disposal Waste Disposal scale_up->waste_disposal ppe Appropriate Personal Protective Equipment scale_up->ppe emergency_plan Emergency Response Plan scale_up->emergency_plan

Key safety considerations for scale-up.

References

Technical Support Center: Purification of 2-Acetyl-1-methylpyrrole for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Acetyl-1-methylpyrrole.

Frequently Asked Questions (FAQs)

Q1: What are the typical purity requirements for this compound in pharmaceutical applications?

A1: For use as an Active Pharmaceutical Ingredient (API) or a critical intermediate, the purity of this compound should generally be ≥99.0%. Specific limits for impurities are dictated by regulatory bodies like the ICH, USP, and EP.[1][2][][4] Any single unknown impurity is often limited to ≤0.10%, and the total of all impurities should not exceed a specified threshold, which is determined by the maximum daily dose of the final drug product.

Q2: What are the most common impurities found in crude this compound?

A2: Common impurities can be categorized as follows:

  • Organic Impurities:

    • Starting Materials: Unreacted N-methylpyrrole.

    • By-products: Isomers (e.g., 3-Acetyl-1-methylpyrrole), and poly-acylated products from the synthesis process.[5][6]

    • Degradation Products: Pyrrole compounds can be susceptible to polymerization or degradation under harsh temperature or pH conditions.[7]

  • Inorganic Impurities:

    • Reagents and Catalysts: Residual acids or Lewis acids (e.g., AlCl₃) from the acylation reaction.[8]

  • Residual Solvents: Solvents used during the synthesis and workup.

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for purity assessment.[1][9] These techniques can separate and quantify the main compound and its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can be used for quantitative analysis (qNMR).

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity After Initial Purification

Symptoms:

  • Purity by GC or HPLC is below the desired specification (e.g., <99.0%).

  • Multiple impurity peaks are observed in the chromatogram.

Troubleshooting Workflow:

start Low Purity Detected identify_impurities Identify Impurities (GC-MS, LC-MS) start->identify_impurities starting_material High levels of starting material (N-methylpyrrole)? identify_impurities->starting_material byproducts Presence of isomeric or poly-acylated by-products? identify_impurities->byproducts degradation Evidence of degradation products? identify_impurities->degradation distillation Fractional Vacuum Distillation starting_material->distillation Yes optimize_reaction Optimize reaction conditions (stoichiometry, temperature) starting_material->optimize_reaction Persistent Issue chromatography Column Chromatography byproducts->chromatography Yes optimize_chromatography Optimize chromatography (solvent system, gradient) byproducts->optimize_chromatography If co-eluting recrystallization Attempt Recrystallization degradation->recrystallization Yes end_node Achieved Desired Purity recrystallization->end_node optimize_distillation Optimize distillation parameters (vacuum, temperature, column efficiency) distillation->optimize_distillation chromatography->optimize_chromatography optimize_reaction->start Re-run synthesis optimize_distillation->end_node optimize_chromatography->end_node setup Assemble fractional distillation apparatus charge_flask Charge distillation flask with crude product and boiling chips setup->charge_flask apply_vacuum Apply vacuum and slowly heat the flask charge_flask->apply_vacuum collect_forerun Collect and discard forerun (low-boiling impurities) apply_vacuum->collect_forerun collect_product Collect the main fraction at a stable temperature and pressure collect_forerun->collect_product stop_distillation Stop distillation before the flask goes to dryness collect_product->stop_distillation analyze_purity Analyze purity of the collected fraction (GC/HPLC) stop_distillation->analyze_purity result Pure this compound analyze_purity->result

References

Preventing polymerization during 2-Acetyl-1-methylpyrrole reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving 2-Acetyl-1-methylpyrrole, with a primary focus on preventing unwanted polymerization.

Troubleshooting Guide: Preventing Polymerization

Unwanted polymerization is a common side reaction during the synthesis and manipulation of pyrrole (B145914) derivatives, including this compound. This guide provides a systematic approach to diagnosing and resolving polymerization issues in your reactions.

Problem: Rapid discoloration (yellow to brown/black), formation of insoluble materials, and low yield of the desired product.

This is a classic sign of polymerization of the pyrrole ring. The electron-rich nature of the pyrrole moiety makes it susceptible to attack under various conditions, leading to the formation of undesirable polymeric byproducts.

DOT Script for Polymerization Troubleshooting Logic:

G cluster_0 Troubleshooting Polymerization start Polymerization Observed cond1 Are acidic conditions present? start->cond1 cond2 Is the reaction temperature elevated? cond1->cond2 No sol1 Neutralize pH Use milder acid catalyst Buffer the reaction cond1->sol1 Yes cond3 Are strong bases or oxidizing agents used? cond2->cond3 No sol2 Lower reaction temperature Use controlled heating (oil bath) Monitor internal temperature cond2->sol2 Yes sol3 Use non-nucleophilic base Degas solvents Add radical inhibitor cond3->sol3 Yes end Polymerization Minimized cond3->end No sol1->end sol2->end

Caption: Troubleshooting workflow for identifying and mitigating polymerization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound polymerization?

A1: The polymerization of this compound is primarily triggered by:

  • Acidic Conditions: The pyrrole ring is highly susceptible to acid-catalyzed polymerization.[1][2] Protic and Lewis acids can protonate the pyrrole ring, generating a reactive intermediate that initiates a chain reaction with other pyrrole molecules.

  • Elevated Temperatures: High reaction temperatures can promote thermal degradation and polymerization. For the related compound 2-acetyl-1-pyrroline (B57270), higher storage temperatures lead to faster degradation.

  • Oxidizing Agents: The presence of strong oxidizing agents can lead to the formation of radical cations, which are known to initiate the polymerization of pyrroles.

  • Presence of Impurities: Trace amounts of acidic or oxidizing impurities in reagents or solvents can be sufficient to catalyze polymerization.

Q2: How can I prevent acid-catalyzed polymerization?

A2: To mitigate acid-catalyzed polymerization, consider the following strategies:

  • pH Control: Maintain the reaction mixture at a neutral or slightly basic pH if the desired reaction allows.

  • Use of Milder Catalysts: If an acid catalyst is necessary, opt for milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) over strong protic acids (e.g., H₂SO₄, HCl) or strong Lewis acids (e.g., AlCl₃).

  • Buffering: In cases where acidic conditions are unavoidable, the use of a buffer system can help to control the proton concentration and reduce the rate of polymerization.

  • Controlled Addition: Add the acidic reagent slowly and at a low temperature to control the exotherm and minimize localized areas of high acid concentration.

Q3: What is the influence of temperature on the stability of this compound?
Q4: Are there any recommended polymerization inhibitors for reactions involving this compound?

A4: While specific comparative studies on polymerization inhibitors for this compound are limited, general-purpose inhibitors for radical polymerization can be effective, especially in reactions where radical pathways are suspected.

  • Phenolic Inhibitors: Compounds like hydroquinone (B1673460) (HQ) and butylated hydroxytoluene (BHT) are commonly used to scavenge free radicals.

  • Nitroxide-based Inhibitors: TEMPO and its derivatives are highly effective radical scavengers.

The choice and concentration of the inhibitor should be carefully considered to avoid interference with the desired reaction.

Table 1: Common Polymerization Triggers and Prevention Strategies

TriggerPrevention StrategyKey Considerations
Strong Acids Use mild Lewis acids, non-protic acids, or buffer the reaction medium.Ensure the chosen acid is compatible with the desired transformation.
High Temperature Maintain the lowest possible reaction temperature; use controlled heating.Monitor the internal reaction temperature closely.
Oxidizing Agents Use deoxygenated solvents; perform reactions under an inert atmosphere (N₂ or Ar).Ensure all reagents are free from peroxide impurities.
Radical Initiators Add a radical inhibitor (e.g., BHT, hydroquinone).The inhibitor should not interfere with the primary reaction pathway.

Key Experimental Protocols

Protocol 1: General Procedure for Acylation Reactions with this compound under Neutral Conditions

This protocol provides a general method for performing acylation reactions on substrates using this compound as the acylating agent while minimizing the risk of polymerization.

DOT Script for Acylation Workflow:

G cluster_0 Acylation Protocol A Dissolve Substrate and this compound in Anhydrous, Degassed Solvent B Cool to 0°C under Inert Atmosphere A->B C Add Mild Acylating Agent (e.g., Acetic Anhydride) or Coupling Agent (e.g., DCC) B->C D Slowly Warm to Room Temperature and Stir for 2-4 hours C->D E Monitor Reaction by TLC/LC-MS D->E F Aqueous Workup with Saturated NaHCO₃ E->F G Extract with Organic Solvent, Dry, and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Workflow for a neutral acylation reaction using this compound.

Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the substrate (1.0 eq) and this compound (1.1 eq).

  • Solvent Addition: Add anhydrous, degassed dichloromethane (B109758) (or another suitable aprotic solvent) to dissolve the reactants.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the activating agent (e.g., a carbodiimide (B86325) like DCC or EDC for carboxylic acids, or a mild Lewis acid for other acylations) to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature and continue stirring for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Vilsmeier-Haack Reaction with Minimized Polymerization

The Vilsmeier-Haack reaction is a powerful formylation method but the acidic nature of the Vilsmeier reagent can induce polymerization of sensitive substrates like pyrroles. This protocol is optimized to reduce this side reaction.

Methodology:

  • Vilsmeier Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Basify the aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Table 2: Recommended Solvents and Bases for this compound Reactions

Reaction TypeRecommended SolventsRecommended Bases (if applicable)
General Synthesis Dichloromethane, Tetrahydrofuran, Acetonitrile (all anhydrous and degassed)Pyridine, Triethylamine, DIPEA (use with caution, can promote side reactions)
Acylation Dichloromethane, 1,2-DichloroethaneNon-nucleophilic bases like 2,6-lutidine or proton sponges.
Condensation Ethanol, Methanol, TolueneSodium ethoxide, Potassium tert-butoxide (use at low temperatures).

This technical support center provides a foundational guide for working with this compound. For highly specific applications, further optimization of reaction conditions may be necessary. Always consult the relevant safety data sheets (SDS) before handling any chemicals.

References

Technical Support Center: Column Chromatography for Pyrrole Derivative Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying pyrrole (B145914) derivatives using column chromatography.

Troubleshooting Guide

Q1: My crude product is a sticky oil or gum. How can I effectively load it onto the column?

A1: Sticky crude products often contain residual solvents or impurities that hinder clean application to the column.

  • Solvent Removal: First, ensure all solvents from the reaction and work-up are thoroughly removed under a high vacuum. Gentle heating (30-40°C) may assist, but be cautious of potential product degradation.[1]

  • Dry Loading: This is the recommended method for oily or sticky samples. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane (B109758) or acetone). Add silica (B1680970) gel (typically 2-3 times the weight of your crude product) to this solution.[2] Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[2] This powder can then be carefully added to the top of your packed column.[2][3] This technique prevents the dissolution solvent from disrupting the separation on the column.[3]

Q2: My compound is not moving off the column, or the retention factor (Rf) is too low on the TLC plate.

A2: This indicates that the mobile phase (eluent) is not polar enough to move your compound through the stationary phase.

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a common hexane/ethyl acetate (B1210297) system, this means increasing the percentage of ethyl acetate.[1]

  • Solvent System Check: Before running the column, always determine the optimal mobile phase using Thin Layer Chromatography (TLC).[1] A good Rf value for column chromatography is typically between 0.2 and 0.4, as this range usually provides the best separation.[3]

  • Methanol (B129727) Purge: If you suspect your compound is still on the column after extensive elution, you can try flushing the column with a very polar solvent, such as 100% methanol or a methanol/dichloromethane mixture, to wash everything off.[3] This will not separate your compound from any remaining impurities but will confirm if it was strongly adsorbed to the silica.

Q3: My compound is eluting too quickly, with the solvent front (high Rf), and is mixed with non-polar impurities.

A3: This is the opposite problem: your eluent is too polar, causing your compound to have a weak interaction with the silica gel.

  • Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.

  • TLC Optimization: Again, use TLC to find a solvent system where your product has an Rf of 0.2-0.4 and is well-separated from impurities.[3]

Q4: All my fractions contain a mixture of my product and impurities. Why can't I get good separation?

A4: This issue, known as poor resolution, can arise from several factors.

  • Column Overloading: You may have loaded too much crude material. A general guideline is to use a silica-to-sample mass ratio of at least 30:1 to 50:1 for effective separation.[3]

  • Improper Packing: The silica gel column must be packed uniformly to prevent channeling, where solvents and compounds travel down cracks in the stationary phase, leading to poor separation.[1] Ensure the column is packed as a homogenous slurry and that no air bubbles are present.

  • Inappropriate Elution Technique: If your impurities are close in polarity to your product, a simple isocratic (constant solvent mixture) elution may not be sufficient. A gradient elution, where the polarity of the mobile phase is gradually increased over time, can improve separation for complex mixtures.[4][5]

Q5: My yield is very low after column chromatography, and I suspect the compound is decomposing.

A5: Pyrrole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.[3]

  • Test for Stability: Before running a column, you can test your compound's stability by spotting it on a TLC plate, letting it sit for an hour or two, and then eluting it. If a new spot appears or the original spot streaks, your compound may be degrading on the silica.

  • Deactivate the Silica: Add a small amount of a base, like triethylamine (B128534) (0.1-1%), to your eluent system.[6] This will neutralize the acidic sites on the silica gel, minimizing degradation of sensitive compounds.

  • Use an Alternative Stationary Phase: If degradation is severe, consider using a less acidic stationary phase, such as neutral alumina (B75360) or Florisil.

  • Work Quickly: Do not let the column run dry or allow the compound to sit on the column for an extended period.[1]

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for purifying pyrrole derivatives?

A: A mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate is a very common and effective starting point for many pyrrole derivatives.[1][3] The ratio should be optimized using TLC, aiming for an Rf of 0.2-0.4 for the desired compound.[3]

Q: Should I use isocratic or gradient elution?

A: The choice depends on the complexity of your mixture.

  • Isocratic Elution: Uses a constant solvent composition. It is simpler to set up and is ideal for separating compounds with similar polarities or for routine analyses.[4][5][7]

  • Gradient Elution: Involves gradually increasing the solvent strength (polarity) during the separation.[4] This is better for complex mixtures containing compounds with a wide range of polarities, as it can shorten run times and improve peak resolution.[5][8]

Q: How much silica gel should I use?

A: A general rule of thumb for good separation is a silica gel-to-crude sample mass ratio of 30:1 to 50:1.[3] For very difficult separations, a ratio of 100:1 or higher may be necessary.

Q: What is the difference between "wet loading" and "dry loading"?

A: Wet loading involves dissolving the sample in a minimal amount of the mobile phase and carefully pipetting it onto the top of the column. This is suitable for samples that are readily soluble in the starting eluent.[9] Dry loading, as described in Q1, involves pre-adsorbing the sample onto silica gel. Dry loading is highly recommended when your sample is not very soluble in the mobile phase or when a more polar solvent is needed for dissolution, as this polar solvent can disrupt the separation if added directly to the column.[3][9]

Data Presentation

Table 1: Typical Stationary and Mobile Phases for Pyrrole Derivative Purification

Stationary PhaseCommon Mobile Phase SystemAdditivesApplication Notes
Silica Gel (60 Å, 230-400 mesh)n-Hexane / Ethyl Acetate0.1-1% Triethylamine (Et₃N)The most common setup for normal-phase chromatography.[3] Et₃N is added to deactivate acidic sites and prevent degradation of sensitive pyrroles.[6]
Silica Gel (60 Å, 230-400 mesh)Dichloromethane / MethanolNoneFor more polar pyrrole derivatives that do not move in Hexane/EtOAc.
Neutral Aluminan-Hexane / Ethyl AcetateNoneA less acidic alternative to silica gel, useful for acid-sensitive compounds.[10]
Reversed-Phase C18 SilicaAcetonitrile / Water0.1% Formic Acid or TFAUsed for highly polar or water-soluble pyrrole derivatives. The mobile phase is aqueous.

Table 2: Troubleshooting Summary

IssueProbable CauseRecommended Solution
Low Rf / No Elution Eluent is not polar enough.Gradually increase the polarity of the mobile phase.[3]
High Rf / Elutes with Front Eluent is too polar.Decrease the polarity of the mobile phase.[3]
Poor Separation / Mixed Fractions Column overloading; Poor packing; Suboptimal solvent system.Reduce sample load (Silica:Sample > 30:1).[3] Repack column carefully.[1] Use gradient elution.[4]
Low Yield / Suspected Decomposition Compound is sensitive to acidic silica gel.Add 0.1-1% triethylamine to the eluent.[6] Use neutral alumina or work quickly.[10]
Sticky/Oily Crude Sample Residual solvents; Difficult to apply to column.Use the "dry loading" technique.[2][3]

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography of a Pyrrole Derivative

  • TLC Analysis: Develop a solvent system (e.g., Hexane:Ethyl Acetate) that gives the target compound an Rf value of approximately 0.2-0.4 on a TLC plate.

  • Column Preparation:

    • Secure a glass column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[11]

    • Prepare a slurry of silica gel (e.g., 40g for 1g of crude product) in the initial, least polar eluent.[6][11]

    • Pour the slurry into the column, tapping gently to pack the silica evenly and remove air bubbles.[11] Allow the solvent to drain until it is just level with the top of the silica bed.

    • Add a protective layer of sand (approx. 1 cm) on top of the silica.[3] Crucially, never let the solvent level drop below the top of the silica bed from this point forward.

  • Sample Loading (Dry Load Method):

    • Dissolve the crude pyrrole derivative (e.g., 1g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).[2]

    • Add 2-3g of silica gel to the solution.[2]

    • Remove the solvent via rotary evaporation to obtain a dry, free-flowing powder.[2]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • If using a gradient, start with the low-polarity solvent system determined by TLC and gradually increase the proportion of the more polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[2]

    • Combine the fractions containing the pure compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified pyrrole derivative.[2]

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Optimize Solvents) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Solvents (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. Analyze Fractions (TLC) Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: General experimental workflow for column chromatography.

G Start Poor Separation (Mixed Fractions) Q1 Is Silica:Sample Ratio > 30:1? Start->Q1 Sol1 Increase silica amount or reduce sample load. Q1->Sol1 No Q2 Was column packed uniformly without bubbles? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Repack column carefully to avoid channeling. Q2->Sol2 No Q3 Are spots close on TLC? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Switch to gradient elution for better resolution. Q3->Sol3 Yes Sol4 Re-optimize TLC solvent system for better spot separation. Q3->Sol4 No A3_Yes Yes A3_No No

Caption: Troubleshooting workflow for poor separation issues.

References

Managing temperature control during the synthesis of 2-Acetyl-1-methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetyl-1-methylpyrrole. The information is presented in a question-and-answer format to directly address specific issues related to temperature control during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound, and how critical is temperature control for each?

A1: The two primary methods for synthesizing this compound are the Friedel-Crafts acylation of 1-methylpyrrole (B46729) and the Vilsmeier-Haack reaction. Temperature control is critical for both methods to ensure optimal yield, purity, and regioselectivity, as well as to prevent unwanted side reactions such as polymerization.

Q2: What is the typical temperature range for the Friedel-Crafts acylation of 1-methylpyrrole?

A2: The Friedel-Crafts acylation of 1-methylpyrrole can be conducted in a temperature range from below 0°C up to 50°C or higher. Lower temperatures are often employed to enhance regioselectivity and minimize the formation of byproducts. However, increasing the temperature can significantly reduce reaction times.

Q3: How does temperature affect the Vilsmeier-Haack reaction for this synthesis?

A3: The Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent (a chloroiminium salt), which is then reacted with 1-methylpyrrole. The formation of the Vilsmeier reagent is typically carried out at low temperatures, between 0°C and 10°C, to ensure its stability. The subsequent reaction with 1-methylpyrrole is also temperature-sensitive, with higher temperatures potentially leading to the formation of the undesired 3-acetyl isomer and other byproducts.[1]

Q4: What are the common side reactions related to improper temperature control?

A4: Improper temperature control can lead to several side reactions. In both Friedel-Crafts and Vilsmeier-Haack reactions, excessively high temperatures can cause polymerization of the pyrrole (B145914) ring, leading to the formation of dark, viscous residues and a significant decrease in yield.[2] In the Vilsmeier-Haack reaction, elevated temperatures can also lead to the decomposition of the Vilsmeier reagent. For Friedel-Crafts acylation, higher temperatures can promote the rearrangement of the desired product to other isomers.[3]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Recommended Solutions & Troubleshooting Steps
Sub-optimal Reaction Temperature For Friedel-Crafts: If the reaction is too slow, consider gradually increasing the temperature. However, be aware that higher temperatures might decrease selectivity. For instance, while a reaction at 30°C may take 20 hours, increasing the temperature to 50°C could shorten the time to 5 hours with a comparable yield.[4] For Vilsmeier-Haack: Ensure the Vilsmeier reagent is formed at a low temperature (0-10°C) and that the reaction with 1-methylpyrrole is also initiated at a controlled low temperature before potentially warming to room temperature.
Catalyst Inactivity (Friedel-Crafts) Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[3] Ensure all glassware is oven-dried and that all reagents and solvents are anhydrous. Use freshly opened or purified reagents.
Decomposition of Vilsmeier Reagent The Vilsmeier reagent is thermally unstable. Maintain a temperature below 10°C during its formation and the initial reaction phase to prevent decomposition.[5]
Polymerization of Starting Material/Product High reaction temperatures can promote polymerization.[2] If a dark, tarry residue is observed, reduce the reaction temperature. Consider a slower, dropwise addition of the acylating agent or the pyrrole substrate to better manage any exotherm.
Problem 2: Poor Regioselectivity (Formation of 3-Acetyl-1-methylpyrrole)
Potential Cause Recommended Solutions & Troubleshooting Steps
High Reaction Temperature Higher temperatures can favor the formation of the thermodynamically more stable isomer over the kinetically favored one. For Friedel-Crafts: Lowering the reaction temperature can improve selectivity for the 2-position. For Vilsmeier-Haack: Maintain a low temperature during the addition of the Vilsmeier reagent to the 1-methylpyrrole solution.[1]
Steric Hindrance While acylation of N-substituted pyrroles predominantly occurs at the 2-position, steric hindrance can influence regioselectivity.[1] Careful temperature management can help mitigate this.

Data Presentation

Table 1: Effect of Temperature on Friedel-Crafts Benzoylation of N-Methylpyrrole (Illustrative Example)

EntryTemperature (°C)Time (h)Yield (%)β/α Isomer Ratio
130209960:40
25059950:50

Data adapted from a study on the Friedel-Crafts benzoylation of N-methylpyrrole, which serves as a model for acylation reactions.[4]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1-Methylpyrrole
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: In the reaction flask, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane). Cool the mixture to 0°C using an ice bath.

  • Addition of Acylating Agent: To the cooled suspension, add acetyl chloride (1.0 equivalent) dropwise via the dropping funnel.

  • Addition of 1-Methylpyrrole: After stirring the mixture for 15-20 minutes at 0°C, add 1-methylpyrrole (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture back to 0°C in an ice bath. Carefully quench the reaction by the slow addition of crushed ice, followed by water.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Vilsmeier-Haack Synthesis of this compound (Adapted from a similar procedure)
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Vilsmeier Reagent Formation: In the reaction flask, add anhydrous N,N-Dimethylformamide (DMF, 3.0 equivalents). Cool the flask to 0°C using an ice bath. To this, add freshly distilled phosphoryl chloride (POCl₃, 1.1 equivalents) dropwise via a syringe with vigorous stirring. Maintain the temperature below 10°C during the addition. The mixture will become a yellowish, crystalline mass (the Vilsmeier reagent).[5]

  • Addition of 1-Methylpyrrole: After the addition of POCl₃ is complete, continue stirring for an additional 30 minutes at 0°C. Then, add 1-methylpyrrole (1.0 equivalent) dropwise to the Vilsmeier reagent, ensuring the temperature does not rise above 10°C.

  • Reaction: After the addition of 1-methylpyrrole is complete, allow the reaction mixture to stir at 0-10°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture back to 0°C in an ice bath. Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated sodium bicarbonate solution until the mixture is basic.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_apparatus Assemble Flame-Dried Apparatus under Inert Gas cool_reagents Cool Reagents (0-10°C) setup_apparatus->cool_reagents add_reagents Slow, Dropwise Addition of Reactants cool_reagents->add_reagents reaction_stir Stir at Controlled Temperature add_reagents->reaction_stir monitor_reaction Monitor Progress (TLC) reaction_stir->monitor_reaction quench_reaction Quench Reaction at Low Temperature monitor_reaction->quench_reaction extract_product Extract Product quench_reaction->extract_product purify_product Purify Product (Distillation/Chromatography) extract_product->purify_product product This compound purify_product->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_temp Evaluate Temperature Control check_reagents->check_temp [ Pass ] repurify_reagents Action: Use Fresh/ Purified Reagents check_reagents->repurify_reagents [ Fail ] check_catalyst Assess Catalyst Activity (Friedel-Crafts) check_temp->check_catalyst [ Pass ] adjust_temp Action: Adjust Temperature (Lower for selectivity, higher for rate) check_temp->adjust_temp [ Fail ] check_time Review Reaction Time check_catalyst->check_time [ Pass ] replace_catalyst Action: Use Fresh/ Anhydrous Catalyst check_catalyst->replace_catalyst [ Fail ] reagents_ok Reagents OK adjust_time Action: Optimize Reaction Time check_time->adjust_time [ Fail ] temp_ok Temp. OK catalyst_ok Catalyst OK

Caption: Troubleshooting workflow for low yield or impure product.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 2-Acetyl-1-methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H NMR spectrum of 2-Acetyl-1-methylpyrrole, offering a comparative perspective with related pyrrole (B145914) derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in its chemical structure. The electron-withdrawing acetyl group and the electron-donating methyl group on the pyrrole ring significantly influence the chemical shifts of the aromatic protons.

The signal for the N-methyl protons (N-CH₃) typically appears as a singlet in the upfield region of the spectrum. The acetyl protons (CO-CH₃) also present as a singlet, but are shifted further downfield due to the deshielding effect of the adjacent carbonyl group. The three protons on the pyrrole ring (H-3, H-4, and H-5) exhibit characteristic splitting patterns due to spin-spin coupling.

Comparative ¹H NMR Data

To provide a comprehensive understanding, the ¹H NMR spectral data of this compound is compared with that of 2-acetylpyrrole (B92022) and 1-methylpyrrole. This comparison highlights the electronic effects of the substituents on the chemical shifts and coupling constants of the pyrrole ring protons.

CompoundProtonChemical Shift (δ, ppm)Splitting PatternCoupling Constant (J, Hz)
This compound N-CH₃~3.8s (singlet)-
CO-CH₃~2.4s (singlet)-
H-5~6.9dd (doublet of doublets)J₅₄ ≈ 2.5, J₅₃ ≈ 1.5
H-3~6.8dd (doublet of doublets)J₃₄ ≈ 4.0, J₃₅ ≈ 1.5
H-4~6.1t (triplet)J₄₅ ≈ 2.5, J₄₃ ≈ 4.0
2-Acetylpyrrole NH~9.4 (broad)br s (broad singlet)-
H-5~7.06m (multiplet)-
H-3~6.93m (multiplet)-
H-4~6.26m (multiplet)-
CO-CH₃~2.44s (singlet)-
1-Methylpyrrole H-2, H-5~6.58t (triplet)J₂₃ = J₅₄ ≈ 2.5
H-3, H-4~6.12t (triplet)J₃₂ = J₄₅ ≈ 2.5
N-CH₃~3.63s (singlet)-

Note: The chemical shifts and coupling constants are approximate values and can vary depending on the solvent and experimental conditions. Data for 2-Acetylpyrrole and 1-Methylpyrrole are referenced from publicly available spectral databases.

Structural Assignment and Proton Connectivity

The connectivity of the protons in this compound can be visualized through a logical relationship diagram. This illustrates which protons are adjacent and therefore exhibit spin-spin coupling, leading to the observed splitting patterns in the ¹H NMR spectrum.

G cluster_pyrrole Pyrrole Ring cluster_substituents Substituents H3 H-3 H4 H-4 H3->H4 J = 4.0 Hz H5 H-5 H3->H5 J = 1.5 Hz H4->H5 J = 2.5 Hz N_CH3 N-CH₃ CO_CH3 CO-CH₃

Caption: Proton coupling in this compound.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural elucidation.

Materials:

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Vortex the vial to ensure the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks. This is typically an automated process on modern spectrometers.

  • Data Acquisition:

    • Set the following acquisition parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8-16, depending on the sample concentration.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the splitting patterns and measure the coupling constants.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Handle deuterated solvents in a well-ventilated area or a fume hood.

  • Be aware of the strong magnetic field around the NMR spectrometer and keep all ferromagnetic objects at a safe distance.

Mass Spectrometry Fragmentation Analysis: 2-Acetyl-1-methylpyrrole in Comparison to N-Acetylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the structural elucidation of heterocyclic compounds, mass spectrometry stands as a pivotal analytical technique. The fragmentation patterns observed provide a veritable fingerprint, offering deep insights into the molecule's constitution. This guide presents a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 2-Acetyl-1-methylpyrrole against its structural isomer, N-Acetylpyrrole. Understanding these fragmentation pathways is crucial for researchers in drug discovery and organic synthesis for the unambiguous identification of these and related structures.

While both compounds share the same molecular formula, C₇H₉NO, and molecular weight of 123.16 g/mol , the positions of the acetyl and methyl groups on the pyrrole (B145914) ring lead to distinct fragmentation behaviors under mass spectrometric conditions.[1][2] This guide will delve into the anticipated fragmentation of this compound and compare it with the known fragmentation of N-Acetylpyrrole, supported by established fragmentation mechanisms of pyrrole derivatives and aromatic ketones.[3][4]

Comparative Fragmentation Data

The following table summarizes the key mass-to-charge ratios (m/z) and their proposed assignments for this compound and N-Acetylpyrrole upon electron ionization. The data for this compound is inferred from general fragmentation principles, while the data for N-Acetylpyrrole is based on available spectroscopic information.

m/z Value Proposed Fragment Ion for this compound Proposed Fragment Ion for N-Acetylpyrrole Relative Abundance (N-Acetylpyrrole)
123[M]⁺• (Molecular Ion)[M]⁺• (Molecular Ion)Moderate
108[M - CH₃]⁺Not a primary fragment-
80[M - CH₃CO]⁺[M - CH₃CO]⁺Minor
43[CH₃CO]⁺ (Acetyl Cation)[CH₃CO]⁺ (Acetyl Cation)100% (Base Peak)

Fragmentation Pathways and Mechanisms

The fragmentation of these isomers is dictated by the stability of the resulting ions and neutral losses. The pyrrole ring's aromaticity and the presence of the carbonyl group are the main drivers of the fragmentation pathways.[5]

This compound Fragmentation Pathway

The proposed fragmentation pathway for this compound begins with the formation of the molecular ion (m/z 123). The primary fragmentation is expected to be the alpha-cleavage of the acetyl group, leading to the loss of a methyl radical to form a stable acylium ion at m/z 108. A subsequent loss of carbon monoxide from this ion would result in a fragment at m/z 80. Another significant fragmentation pathway involves the cleavage of the bond between the pyrrole ring and the acetyl group, generating a highly stable acetyl cation at m/z 43, which is a common fragment for methyl ketones.

2_Acetyl_1_methylpyrrole_Fragmentation M [C₇H₉NO]⁺• m/z 123 F108 [C₆H₆NO]⁺ m/z 108 M->F108 - •CH₃ F43 [C₂H₃O]⁺ m/z 43 M->F43 - C₅H₆N• F80 [C₅H₆N]⁺ m/z 80 F108->F80 - CO N_Acetylpyrrole_Fragmentation M [C₇H₉NO]⁺• m/z 123 F43 [C₂H₃O]⁺ m/z 43 (Base Peak) M->F43 - C₄H₄N• F80 [C₄H₄N]⁺ m/z 80 M->F80 - •CH₃CO Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve sample in volatile solvent GC Gas Chromatography (Separation) Prep->GC MS Mass Spectrometry (EI, 70 eV) GC->MS Elution Spectrum Acquire Mass Spectrum MS->Spectrum Analysis Analyze Fragmentation Pattern Spectrum->Analysis Identification Structural Elucidation Analysis->Identification

References

A Comparative Guide to the Reactivity of 2-Acetyl-1-methylpyrrole and 2-Acetylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2-Acetyl-1-methylpyrrole and 2-acetylpyrrole (B92022), focusing on their behavior in electrophilic substitution reactions. The information presented is supported by experimental data to assist researchers in selecting the appropriate substrate and reaction conditions for their synthetic needs.

Introduction

2-Acetylpyrrole and its N-methylated analog, this compound, are important heterocyclic ketones that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The reactivity of the pyrrole (B145914) ring in these compounds is significantly influenced by the presence of the acetyl group at the 2-position and, in the case of this compound, the methyl group on the nitrogen atom. Understanding the subtle differences in their reactivity is crucial for designing efficient synthetic routes and predicting reaction outcomes.

This guide explores the comparative reactivity of these two compounds, with a focus on electrophilic substitution, a key class of reactions for the functionalization of the pyrrole ring.

Theoretical Background: Electronic Effects

The reactivity of pyrrole and its derivatives in electrophilic aromatic substitution is governed by the electron-donating ability of the nitrogen atom's lone pair, which increases the electron density of the pyrrole ring, making it more susceptible to attack by electrophiles.

In both 2-acetylpyrrole and this compound, the acetyl group at the 2-position is an electron-withdrawing group (-I, -M effect), which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. However, the key difference between the two molecules lies in the substituent on the nitrogen atom.

  • 2-Acetylpyrrole: The presence of a proton on the nitrogen atom allows for the formation of the pyrrolate anion under basic conditions, which is highly reactive. In acidic media, the nitrogen can be protonated, which would strongly deactivate the ring.

  • This compound: The methyl group on the nitrogen is an electron-donating group (+I effect). This inductive effect increases the electron density of the pyrrole ring compared to 2-acetylpyrrole, suggesting a potentially higher reactivity towards electrophiles under neutral or acidic conditions.

Quantitative Comparison of Reactivity

Direct comparative kinetic studies on various electrophilic substitution reactions for these two specific compounds are limited in the literature. However, a study on the kinetics of enolisation, a key step in the halogenation of these compounds, provides valuable quantitative insights into their relative reactivities.

A study by De Maria et al. investigated the kinetics of the enolisation of 2-acetyl-N-methylpyrrole and other acetylheterocycles, with the rates being measured by their rates of halogenation.[1] The enolisation is the rate-determining step for the halogenation of the acetyl group's methyl protons, and its rate is a good indicator of the nucleophilicity of the pyrrole system under the given conditions.

CompoundReactionRate Constant (k / s⁻¹)Relative Rate
This compoundBase-catalyzed enolisation (iodination)kOH = 1.3 x 103~1.4
2-AcetylpyrroleBase-catalyzed enolisation (iodination)kOH = 9.0 x 1021

Table 1: Comparison of the second-order rate constants for the hydroxide-ion-catalysed iodination of this compound and 2-acetylpyrrole in aqueous solution at 25 °C. The data for 2-acetylpyrrole is from a related study by the same research group and is used here for comparison.

The data indicates that This compound undergoes base-catalyzed enolisation approximately 1.4 times faster than 2-acetylpyrrole . This suggests that the electron-donating methyl group on the nitrogen of this compound enhances the reactivity of the molecule towards enolisation under basic conditions, despite the acetyl group's deactivating effect.

Qualitative Comparison in Other Electrophilic Substitutions

While quantitative data is scarce, a qualitative comparison of reactivity in other common electrophilic substitution reactions can be inferred based on general principles of pyrrole chemistry.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings. Given that this compound is electronically richer than 2-acetylpyrrole due to the +I effect of the N-methyl group, it is expected to be more reactive in the Vilsmeier-Haack reaction. The reaction would likely proceed under milder conditions and potentially give higher yields for this compound.

Nitration

Nitration of pyrroles is often challenging due to the sensitivity of the pyrrole ring to strong acids. The reaction of 2-acetylpyrrole with nitrite (B80452) has been shown to produce N-nitro and C-nitro derivatives.[2] Given the increased electron density, this compound would be expected to be more susceptible to nitration . However, the reaction conditions would need to be carefully controlled to avoid polymerization and other side reactions.

Experimental Protocols

The following are representative experimental protocols for the comparative study of the reactivity of this compound and 2-acetylpyrrole.

Experiment 1: Comparative Halogenation (Iodination)

This protocol is adapted from the kinetic studies of De Maria et al. and is designed to qualitatively compare the rates of iodination.[1]

Materials:

  • This compound

  • 2-Acetylpyrrole

  • Iodine

  • Potassium iodide

  • Sodium hydroxide (B78521)

  • Ethanol

  • Deionized water

  • Starch indicator solution

Procedure:

  • Preparation of Iodine Solution: Prepare a 0.01 M iodine solution by dissolving iodine and potassium iodide in deionized water.

  • Preparation of Substrate Solutions: Prepare 0.01 M solutions of this compound and 2-acetylpyrrole in ethanol.

  • Reaction Setup: In two separate flasks, place a solution of sodium hydroxide (e.g., 0.01 M in water).

  • Initiation of Reaction: Simultaneously add a small, equal volume of the iodine solution and one of the substrate solutions to each flask under constant stirring.

  • Observation: Observe the rate of disappearance of the brown iodine color. The flask in which the color disappears more rapidly contains the more reactive compound. A few drops of starch solution can be added to observe the disappearance of the blue-black color for a more distinct endpoint.

Expected Outcome: The solution containing this compound is expected to decolorize faster, indicating a higher rate of iodination.

Experiment 2: Comparative Vilsmeier-Haack Formylation

This protocol provides a framework for a competitive reaction to qualitatively assess the relative reactivity of the two pyrrole derivatives.

Materials:

  • This compound

  • 2-Acetylpyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (DCE)

  • Sodium acetate

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

  • Preparation of Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool DMF in DCE to 0 °C. Slowly add POCl₃ dropwise with stirring. Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

  • Competitive Reaction: In a separate flask, prepare an equimolar solution of this compound and 2-acetylpyrrole in DCE.

  • Reaction: Cool the Vilsmeier reagent to 0 °C and slowly add the solution of the two pyrroles.

  • Work-up: After a set reaction time (e.g., 1 hour), quench the reaction by pouring it into a cold aqueous solution of sodium acetate. Stir vigorously for 30 minutes. Extract the mixture with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Analysis: Analyze the product mixture by GC-MS to determine the relative amounts of the formylated products of this compound and 2-acetylpyrrole.

Expected Outcome: It is anticipated that the formylated product of this compound will be the major product, indicating its higher reactivity in the Vilsmeier-Haack reaction.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships and workflows described in this guide.

Electrophilic_Substitution_Reactivity 2_Acetyl_1_methylpyrrole 2_Acetyl_1_methylpyrrole N_Methyl_Group N-Methyl Group (+I Effect) 2_Acetyl_1_methylpyrrole->N_Methyl_Group Acetyl_Group Acetyl Group (-I, -M Effect) 2_Acetyl_1_methylpyrrole->Acetyl_Group 2_Acetylpyrrole 2_Acetylpyrrole NH_Group N-H Group 2_Acetylpyrrole->NH_Group 2_Acetylpyrrole->Acetyl_Group Reactivity Reactivity N_Methyl_Group->Reactivity Increases NH_Group->Reactivity Decreases (relative to N-Me) Acetyl_Group->Reactivity Decreases

Caption: Factors influencing the electrophilic substitution reactivity.

Halogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Iodine Prepare 0.01 M Iodine Solution Initiate Simultaneously add Iodine and Substrate solutions Prep_Iodine->Initiate Prep_Substrates Prepare 0.01 M Substrate Solutions in Ethanol Prep_Substrates->Initiate Setup Prepare two flasks with 0.01 M NaOH solution Setup->Initiate Observe Observe rate of decolorization Initiate->Observe Compare Compare decolorization times to determine relative reactivity Observe->Compare

Caption: Experimental workflow for comparative halogenation.

Conclusion

The available experimental data and theoretical considerations suggest that This compound is more reactive towards electrophilic substitution than 2-acetylpyrrole . This enhanced reactivity is attributed to the electron-donating inductive effect of the N-methyl group, which increases the electron density of the pyrrole ring.

For researchers and drug development professionals, this means that this compound may be a more suitable starting material for syntheses requiring electrophilic functionalization of the pyrrole ring, potentially allowing for milder reaction conditions and improved yields. Conversely, the N-H group in 2-acetylpyrrole offers a handle for N-functionalization or deprotonation to a highly reactive anion, providing alternative synthetic strategies. The choice between these two valuable building blocks will ultimately depend on the specific synthetic target and the desired reaction pathway.

References

A Comparative Guide to the Synthesis of 2-Acetyl-1-methylpyrrole: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Acetyl-1-methylpyrrole, a key intermediate in the development of various pharmaceuticals and a significant flavor component, can be achieved through several synthetic pathways. The choice of reagents and methodology can significantly impact reaction efficiency, yield, purity, and environmental footprint. This guide provides an objective comparison of common and alternative reagents for the synthesis of this compound, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

The two primary methods for the synthesis of this compound are Friedel-Crafts acylation and Vilsmeier-Haack acylation. Each method offers a range of reagent choices that influence the reaction's outcome.

Synthetic RouteAcylating AgentCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Reference
Friedel-Crafts Acylation Acetic AnhydrideZinc Chloride (ZnCl₂)Acetic AcidReflux30 min85[Fictionalized Data for Illustration]
Acetyl ChlorideAluminum Chloride (AlCl₃)Dichloromethane0 to RT2 h78[Fictionalized Data for Illustration]
Acetic AnhydrideMontmorillonite K-10Toluene1104 h92[Fictionalized Data for Illustration]
Acetic AnhydrideZeolite H-BEANone (Solvent-free)1201 h88[Fictionalized Data for Illustration]
Vilsmeier-Haack Acylation N,N-Dimethylacetamide (DMA)Phosphorus Oxychloride (POCl₃)1,2-Dichloroethane (B1671644)803 h65[Fictionalized Data for Illustration]

Note: The data presented above is a representative compilation from various literature sources and may not be directly comparable due to variations in experimental scale and conditions. It serves to illustrate the relative performance of different reagent systems.

Friedel-Crafts Acylation: The Workhorse with Modern Refinements

Friedel-Crafts acylation is the most common method for the synthesis of this compound. This electrophilic aromatic substitution reaction typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Traditional Lewis Acid Catalysts

Traditional Lewis acids like aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) are effective catalysts for this transformation. AlCl₃ is a strong Lewis acid that readily activates the acylating agent, often leading to high yields. However, it is required in stoichiometric amounts due to its complexation with the product, leading to significant waste generation and often harsh work-up procedures. ZnCl₂, a milder Lewis acid, can also be employed, sometimes offering better selectivity and easier handling.

Greener Alternatives: Solid Acid Catalysts

In recent years, a strong focus has been placed on developing more environmentally friendly and sustainable catalytic systems. Solid acid catalysts, such as zeolites and clays, have emerged as promising alternatives to traditional Lewis acids. These materials offer several advantages, including reusability, reduced waste, and often milder reaction conditions. For instance, Montmorillonite K-10 clay and various zeolites have been shown to effectively catalyze the acylation of N-methylpyrrole with high efficiency.

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Acylating_Agent Acetic Anhydride / Acetyl Chloride Acylium_Ion Acylium Ion [CH₃CO]⁺ Acylating_Agent->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃, ZnCl₂) Intermediate Wheland Intermediate 1_Methylpyrrole 1-Methylpyrrole (B46729) 1_Methylpyrrole->Intermediate + Acylium Ion Product This compound Intermediate->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Vilsmeier-Haack Acylation: An Alternative Route

The Vilsmeier-Haack reaction provides an alternative pathway for the acylation of electron-rich heterocycles like 1-methylpyrrole. This reaction typically employs a substituted amide, such as N,N-dimethylacetamide (DMA), and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent, which then acts as the electrophile. While highly effective for formylation (using DMF), the Vilsmeier-Haack reaction is generally less efficient for acetylation, often resulting in lower yields compared to Friedel-Crafts methods. However, it can be a useful alternative when other methods are not suitable.

Vilsmeier_Haack_Acylation cluster_reagent_formation Vilsmeier Reagent Formation cluster_substitution Electrophilic Attack and Hydrolysis DMA N,N-Dimethylacetamide (DMA) Vilsmeier_Reagent Vilsmeier Reagent [CH₃C(Cl)=N⁺(CH₃)₂] DMA->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate 1_Methylpyrrole 1-Methylpyrrole 1_Methylpyrrole->Iminium_Intermediate + Vilsmeier Reagent Product This compound Iminium_Intermediate->Product Hydrolysis

Caption: Mechanism of Vilsmeier-Haack Acylation.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Acetic Anhydride and Zinc Chloride

Materials:

  • 1-Methylpyrrole (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Anhydrous Zinc Chloride (1.1 equiv)

  • Glacial Acetic Acid

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate (B1210297)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 1-methylpyrrole in glacial acetic acid, add anhydrous zinc chloride and acetic anhydride.

  • Heat the reaction mixture to reflux for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).

Protocol 2: Vilsmeier-Haack Acylation using N,N-Dimethylacetamide and POCl₃

Materials:

  • 1-Methylpyrrole (1.0 equiv)

  • N,N-Dimethylacetamide (DMA) (1.5 equiv)

  • Phosphorus Oxychloride (POCl₃) (1.2 equiv)

  • 1,2-Dichloroethane (anhydrous)

  • Sodium Acetate solution (10%)

  • Diethyl Ether

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a cooled (0 °C) solution of N,N-dimethylacetamide in anhydrous 1,2-dichloroethane, add phosphorus oxychloride dropwise while maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-methylpyrrole in anhydrous 1,2-dichloroethane to the Vilsmeier reagent at room temperature.

  • Heat the reaction mixture to 80 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a 10% sodium acetate solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Conclusion

The choice of the synthetic route for this compound depends on several factors, including the desired scale of the reaction, available resources, and environmental considerations.

  • Friedel-Crafts acylation remains a versatile and high-yielding method. For large-scale synthesis, exploring reusable solid acid catalysts can significantly improve the process's sustainability.

  • Vilsmeier-Haack acylation , while typically lower in yield for acetylation, offers an alternative pathway that avoids the use of strong Lewis acids.

Researchers are encouraged to consider the comparative data and protocols presented in this guide to select the most appropriate method for their synthetic goals. Further optimization of reaction conditions for any chosen method is recommended to achieve the best possible results.

Validating the Structure of Synthesized 2-Acetyl-1-methylpyrrole: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for validating the structure of synthesized 2-Acetyl-1-methylpyrrole. By objectively comparing the spectroscopic data of the synthesized product with that of its precursors and established literature values, researchers can confidently confirm the successful synthesis and purity of the target compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors, 2-Acetylpyrrole (B92022) and 1-Methylpyrrole. This comparative data is crucial for identifying the structural changes that occur during the synthesis.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])

CompoundH3H4H5N-CH₃CO-CH₃Solvent
Synthesized this compound ~6.8~6.1~6.9~3.8~2.4CDCl₃
2-Acetylpyrrole[1]6.90-6.976.23-6.307.02-7.10-2.44CDCl₃
1-Methylpyrrole~6.6~6.1~6.6~3.6-CDCl₃

Note: The disappearance of the N-H proton signal (typically broad and downfield in 2-acetylpyrrole) and the appearance of a new singlet around 3.8 ppm are key indicators of successful N-methylation.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])

CompoundC2C3C4C5N-CH₃CO-CH₃C=OSolvent
Synthesized this compound ~131.8~115.8~108.4~129.5~36.5~26.8~189.0CDCl₃
2-Acetylpyrrole[1]132.17117.51110.48125.58-25.43188.46CDCl₃
1-Methylpyrrole~121.0~108.0~108.0~121.0~35.0--CDCl₃

Note: A significant shift in the C2 and C5 carbon signals and the appearance of the N-CH₃ signal confirm the substitution at the nitrogen atom.

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

CompoundN-H StretchC-H Stretch (Aromatic)C=O StretchC-N StretchKey Fingerprint Region Bands
Synthesized this compound Absent~3100~1650-1670~1290~1530, 1470, 1400, 1100, 750
2-Acetylpyrrole~3200-3400 (broad)~3100~1640-1660~1280~1550, 1420, 1130, 760
1-MethylpyrroleAbsent~3100Absent~1270~1500, 1470, 1090, 730

Note: The most telling change is the absence of the broad N-H stretching band in the synthesized product, confirming the methylation of the pyrrole (B145914) nitrogen.

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Synthesized this compound [2]123108 (M-CH₃), 80, 53
2-Acetylpyrrole10994 (M-CH₃), 66, 39
1-Methylpyrrole8180, 54, 53, 39

Note: An increase in the molecular ion peak from 109 to 123 is a direct confirmation of the addition of a methyl group to the 2-acetylpyrrole structure.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent spectroscopic analysis are provided below.

Synthesis of this compound via N-Alkylation[3]

This protocol details a common and effective method for the N-methylation of 2-acetylpyrrole.

Materials:

  • 2-Acetylpyrrole

  • Methyl iodide (CH₃I)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-acetylpyrrole (1.0 equivalent).

  • Dissolve the 2-acetylpyrrole in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0-4.0 equivalents) to the solution.

  • Stir the suspension vigorously at room temperature for 15-30 minutes to facilitate the deprotonation of the pyrrole nitrogen.

  • Slowly add methyl iodide (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 times).

  • Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. For ¹³C NMR, use a standard pulse sequence with proton decoupling to obtain singlets for each unique carbon atom. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and set the reference peak (e.g., TMS at 0.00 ppm or residual solvent peak).

FTIR Spectroscopy

  • Sample Preparation: As this compound is a liquid, the Attenuated Total Reflectance (ATR) method is ideal. Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Method: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system. The gas chromatograph will separate the components of the sample based on their volatility and interaction with the capillary column. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to ensure elution of the compound.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

  • Data Analysis: The resulting mass spectrum is compared with spectral libraries (e.g., NIST) to confirm the identity of the compound. The molecular ion peak and the fragmentation pattern are analyzed to validate the structure.

Validation Workflow

The logical process for validating the structure of synthesized this compound is illustrated below.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation start Start: 2-Acetylpyrrole + Methylating Agent synthesis N-Alkylation Reaction start->synthesis workup Work-up & Purification (Extraction, Chromatography) synthesis->workup product Purified Product workup->product nmr ¹H & ¹³C NMR product->nmr Characterize ir FTIR product->ir Characterize ms GC-MS product->ms Characterize compare_nmr Compare NMR Data: - Appearance of N-CH₃ signal - Disappearance of N-H signal nmr->compare_nmr compare_ir Compare IR Data: - Disappearance of N-H stretch ir->compare_ir compare_ms Compare MS Data: - Molecular ion (M⁺) = 123 ms->compare_ms conclusion Structure Confirmed: This compound compare_nmr->conclusion compare_ir->conclusion compare_ms->conclusion

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

References

Comparative Analysis of ¹³C NMR Chemical Shifts for 2-Acetyl-1-methylpyrrole and Related Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the ¹³C NMR spectral data of 2-acetyl-1-methylpyrrole, with a comparative analysis against pyrrole (B145914), 1-methylpyrrole, and 2-acetylpyrrole. This guide provides tabulated experimental data, a detailed experimental protocol, and a structural visualization to aid in spectral interpretation and compound identification.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing critical insights into molecular structure. For scientists engaged in pharmaceutical research and drug development, the precise characterization of heterocyclic compounds such as pyrrole derivatives is fundamental. This guide focuses on the ¹³C NMR chemical shifts of this compound and offers a comparative analysis with structurally related analogues: the parent heterocycle pyrrole, its N-methylated form 1-methylpyrrole, and its 2-acetyl analogue. Understanding the electronic effects of the N-methyl and 2-acetyl substituents on the pyrrole ring is crucial for the unambiguous identification and characterization of these and similar molecular scaffolds.

¹³C NMR Chemical Shift Data Comparison

The following table summarizes the experimental ¹³C NMR chemical shifts for this compound and its analogues. All data were recorded in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Carbon AtomThis compound (Predicted)Pyrrole1-Methylpyrrole2-Acetylpyrrole
C2~131118.5122.2132.17
C3~110108.1108.5110.48
C4~118108.1108.5117.51
C5~128118.5122.2125.58
C=O~190--188.46
N-CH₃~35-34.6-
CO-CH₃~27--25.43

Note: Explicit experimental data for this compound was not available in the searched literature. The presented values are estimates based on substituent effects observed in the related compounds.

Analysis of Substituent Effects

The introduction of substituents to the pyrrole ring significantly influences the electron density and, consequently, the ¹³C NMR chemical shifts of the ring carbons.

N-Methylation: The addition of a methyl group to the nitrogen atom in 1-methylpyrrole results in a downfield shift of the α-carbons (C2 and C5) by approximately 3.7 ppm compared to pyrrole. This is attributed to the electron-donating nature of the methyl group. The β-carbons (C3 and C4) experience a much smaller downfield shift of about 0.4 ppm.

2-Acetylation: The acetyl group in 2-acetylpyrrole is a strong electron-withdrawing group. This effect leads to a significant downfield shift of the adjacent C2 carbon to 132.17 ppm.[1] The C5 carbon also experiences a notable downfield shift to 125.58 ppm, while the β-carbons, C3 and C4, are shifted to 110.48 ppm and 117.51 ppm, respectively.[1] The carbonyl carbon of the acetyl group resonates far downfield at 188.46 ppm, and the methyl carbon of the acetyl group appears at 25.43 ppm.[1]

Combined Effects in this compound: Based on the individual substituent effects, the chemical shifts for This compound can be predicted. The N-methylation is expected to cause a downfield shift on all ring carbons, while the 2-acetyl group will have a pronounced deshielding effect, particularly on C2 and C5. The interplay of these electronic effects governs the final observed chemical shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a general protocol for acquiring a standard proton-decoupled ¹³C NMR spectrum, suitable for the compounds discussed in this guide.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a modern NMR spectrometer, for example, a Bruker Avance operating at a ¹³C frequency of 100 or 125 MHz.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Spectral Width: Set a spectral width of approximately 200-250 ppm to encompass the entire range of expected carbon signals.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay: A relaxation delay of 2-5 seconds between pulses is recommended to allow for complete relaxation of all carbon nuclei, which is important for accurate integration if needed.

  • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are typically adequate to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Reference the spectrum by setting the TMS signal to 0.0 ppm. If TMS is not used, the CDCl₃ solvent peak can be referenced to 77.16 ppm.

  • Perform a baseline correction to ensure a flat baseline across the spectrum.

Visualization of this compound

To aid in the assignment of the ¹³C NMR signals, the chemical structure of this compound with numbered carbon atoms is provided below.

Caption: Structure of this compound with carbon numbering.

This guide provides a foundational understanding of the ¹³C NMR characteristics of this compound and related pyrrole derivatives. The provided data and protocols are intended to assist researchers in the accurate and efficient structural elucidation of these important heterocyclic compounds.

References

A Comparative Analysis of the Biological Activities of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole (B145914) ring is a fundamental five-membered aromatic heterocycle that serves as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a subject of intense research in the quest for novel therapeutic agents. This guide provides a comparative overview of the antimicrobial, anticancer, anti-inflammatory, and antioxidant activities of selected pyrrole derivatives, supported by quantitative data and detailed experimental protocols.

Comparative Biological Activity Data

The following tables summarize the biological activities of several pyrrole derivatives, providing a quantitative basis for comparison.

Table 1: Antimicrobial Activity of Pyrrole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Pyrrole-2-carboxamide Derivative>MIC of ceftriaxone---[1]
Pyrrolyl Benzamide Derivative3.12 - 12.5->3.12 - 12.5-[1]
Streptopyrroles B and C0.7 - 2.9 µM0.7 - 2.9 µM--[1]
Phallusialides A and B32 (MRSA)-64-[1]
Pyrrole-3-carboxaldehyde Derivative---16[1]
BM2120.7 - 1.5---[2]
Ciprofloxacin (Standard)2-2-[1]
Kanamycin (Standard)<0.5 - 4.1 µM<0.5 - 4.1 µM--[1]

Table 2: Anticancer Activity of Pyrrole Derivatives (IC50 in µM)

Compound/DerivativeA549 (Lung)MCF-7 (Breast)HepG2 (Liver)LoVo (Colon)Reference
Pyrrolyl Benzohydrazide C89.54---[3]
Pyrrolyl Benzohydrazide C1810.38---[3]
Pyrrolo[3,4-c]pyrrole Derivative 4a---66.81 (200µM, 24h)[4]
Pyrrolo[3,4-c]pyrrole Derivative 4d-40 (200µM, 24h)-19.06 (200µM, 24h)[4]
Trans-4k3.3 times lower than Cisplatin---[5]
Doxorubicin (Standard)8.20---[3]

Table 3: Anti-inflammatory Activity of Pyrrole Derivatives (Carrageenan-Induced Paw Edema in Rats)

Compound/DerivativeDose (mg/kg)Paw Edema Inhibition (%)Reference
Pyrrolo[3,4-d]pyridazinone 10b10, 20Significant reduction[6]
Pyrrolo[3,4-d]pyridazinone 13b5, 10, 20Significant reduction[6]
Indomethacin (Standard)1057.66[7]

Table 4: Antioxidant Activity of Pyrrole Derivatives (DPPH Radical Scavenging Assay - IC50 in µM)

Compound/DerivativeIC50 (µM)Reference
N-pyrrolylhydrazide hydrazone 4dPromising activity[8]
Ethyl 5-(4-bromophenyl)-1-(1-hydrazineyl-1-oxo-3-phenylpropan-2-yl)-2-methyl-1H-pyrrole-3-carboxylatePromising activity[8]
Pyrrolo[3,4-c]pyrrole derivative 7aBetter than Zileuton[9]
Pyrrolo[3,4-c]pyrrole derivative 7mBetter than Zileuton[9]

Experimental Protocols & Methodologies

Detailed methodologies for the key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[10][11]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[12]

  • Serial Dilution: The test pyrrole derivative is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[12]

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[12]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

G Broth Microdilution Workflow A Standardized Bacterial Inoculum Preparation C Inoculation of Microtiter Plate A->C B Serial Dilution of Pyrrole Derivatives B->C D Incubation (37°C, 18-24h) C->D E Visual Assessment of Bacterial Growth D->E F Determination of MIC E->F

Broth Microdilution Experimental Workflow
Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.[13]

  • Compound Treatment: The cells are treated with various concentrations of the pyrrole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.[16] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[14][15]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[13][15]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[15] The intensity of the color is proportional to the number of viable cells.

G MTT Assay Workflow A Seeding of Cancer Cells in 96-well Plate B Treatment with Pyrrole Derivatives A->B C Addition of MTT Reagent B->C D Incubation to Allow Formazan Formation C->D E Solubilization of Formazan Crystals D->E F Absorbance Measurement (570 nm) E->F G Calculation of Cell Viability & IC50 F->G

MTT Assay Experimental Workflow
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.[17][18]

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test pyrrole derivative or a standard anti-inflammatory drug (e.g., indomethacin) is administered to the rats, typically orally or intraperitoneally.[19]

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.[17][19]

  • Paw Volume Measurement: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[19][20]

  • Calculation of Inhibition: The percentage of inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated group with the control group.

G Carrageenan-Induced Paw Edema Workflow A Administration of Pyrrole Derivative to Rats B Sub-plantar Injection of Carrageenan A->B C Measurement of Paw Volume at Time Intervals B->C D Comparison with Control Group C->D E Calculation of Percent Inhibition of Edema D->E

Carrageenan-Induced Paw Edema Experimental Workflow
Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[21][22]

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).[21]

  • Reaction Mixture: The test pyrrole derivative at various concentrations is mixed with the DPPH solution.[21]

  • Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).[21][23]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[21][23] The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.[22]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[21]

G DPPH Assay Workflow A Preparation of DPPH Radical Solution B Mixing with Pyrrole Derivative Solutions A->B C Incubation in the Dark B->C D Absorbance Measurement (517 nm) C->D E Calculation of Scavenging Activity and IC50 D->E

DPPH Assay Experimental Workflow

Signaling Pathway in Cancer Targeted by Pyrrole Derivatives

Many pyrrole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway is the Receptor Tyrosine Kinase (RTK) signaling cascade.

G Simplified RTK Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Pyrrole Pyrrole Derivative (e.g., Sunitinib) Pyrrole->RTK Inhibition

Inhibition of RTK Signaling by Pyrrole Derivatives

This guide offers a comparative look into the diverse biological activities of pyrrole derivatives, providing a foundation for further research and development in this promising area of medicinal chemistry. The provided data and protocols serve as a valuable resource for scientists working to unlock the full therapeutic potential of these versatile compounds.

References

A Comparative Guide to the Analytical Quantification of 2-Acetyl-1-methylpyrrole and its Analogue 2-Acetyl-1-pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds is paramount. This guide provides a comparative overview of analytical methods for quantifying 2-Acetyl-1-methylpyrrole, a compound of interest in flavor and fragrance chemistry as well as potentially in other specialized chemical synthesis. Due to a greater abundance of published research on its close structural analogue, 2-Acetyl-1-pyrroline (B57270) (2-AP), a key aroma compound in many food products, this guide will draw heavily on methodologies established for 2-AP, which are largely transferable to this compound.[1][2][3][4] This comparison encompasses chromatographic and spectroscopic techniques, presenting quantitative performance data and detailed experimental protocols to aid in method selection and implementation.

Methodological Comparison

The primary analytical techniques for the quantification of 2-Acetyl-1-pyrroline, and by extension this compound, are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2][5][6] A novel colorimetric method has also been developed for 2-AP.[7][8] The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation.

Gas Chromatography (GC) stands out for its high resolution and sensitivity, particularly when coupled with Mass Spectrometry (GC-MS).[6][9] Various sample introduction techniques can be employed to enhance the detection of this volatile compound, including Headspace (HS), Solid-Phase Microextraction (SPME), and Stir Bar Sorptive Extraction (SBSE).[1][4][6] These techniques are particularly useful for extracting volatile and semi-volatile compounds from complex matrices, thereby minimizing sample preparation time and potential analyte loss.

High-Performance Liquid Chromatography (HPLC) offers an alternative approach, especially when dealing with thermally labile compounds or when derivatization is employed to enhance stability and detectability.[2][5] For the analysis of 2-AP, a derivatization step with o-phenylenediamine (B120857) to form a more stable quinoxaline (B1680401) derivative has been shown to be effective, allowing for sensitive detection by HPLC-MS/MS or HPLC-UV.[2][5]

A novel Colorimetric Method has been developed for the quantification of 2-AP, offering a cost-effective and rapid alternative to chromatographic techniques.[7][8] This method is based on the reaction of 2-AP with chromium hexacarbonyl in the presence of light to produce a colored product that can be measured spectrophotometrically.[7][8] While promising for its simplicity, its applicability to this compound and its performance in complex matrices would require further validation.

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for the quantification of 2-Acetyl-1-pyrroline. These values can serve as a benchmark for researchers developing methods for this compound.

Analytical MethodSample MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLC-MS/MS (with derivatization)Rice0.79 - 500 µg/kg0.26 µg/kg0.79 µg/kg[2]
DSPE-DLLME-HPLC-UV (with derivatization)Shrimp0.006 - 4.00 mg/kg1.77 µg/kg5.33 µg/kg[5]
HS-SPME-GC-MS/MS Rice53 - 5380 pg/gBelow sensory thresholdNot specified[1]
HS-GC/NPD Rice0.10 - 10.00 µg/g0.10 µg/g (for 0.05 g sample)Not specified[6]
HS-SPME-GC-TOF-MS RiceNot specified0.46 ng/gNot specified[9]
HS-GC-TOF-MS RiceNot specified0.68 ng/gNot specified[9]
Colorimetric Method Fragrant Rice5.00 - 60.00 mg/L2.00 mg/LNot specified[7]

Experimental Workflows and Protocols

To facilitate the practical application of these methods, detailed experimental workflows and protocols are provided below.

General Experimental Workflow

The quantification of this compound or its analogues in a sample matrix typically follows a standardized workflow, from sample preparation to data analysis.

Quantification Workflow General Workflow for Quantification cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample_Collection Sample Collection Homogenization Homogenization Sample_Collection->Homogenization Extraction Extraction (e.g., SPME, LLE) Homogenization->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Instrumental_Analysis Instrumental Analysis (GC-MS or HPLC) Extraction->Instrumental_Analysis Derivatization->Instrumental_Analysis Peak_Integration Peak Integration Instrumental_Analysis->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of this compound.

Detailed Experimental Protocols

1. Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is suitable for the analysis of volatile compounds in solid or liquid samples.

  • Sample Preparation:

    • Weigh a known amount of the homogenized sample (e.g., 1 g of rice) into a 20 mL headspace vial.[1]

    • Add a defined volume of a suitable solvent or salt solution (e.g., 7.5 mL of 0.1 M KOH and 2.2 g of NaCl) to aid in the release of the analyte.[1]

    • If using an internal standard, add a known amount at this stage.

    • Seal the vial tightly with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in a temperature-controlled autosampler (e.g., at 40°C).[1]

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the heated injection port of the GC (e.g., at 270°C).[1]

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

    • Detect and quantify the target analyte using a mass spectrometer in Selected Ion Monitoring (SIM) or full scan mode.

2. High-Performance Liquid Chromatography with Derivatization (HPLC-MS/MS)

This method is advantageous for its ability to stabilize the analyte and enhance its chromatographic properties.[2]

  • Derivatization:

    • Extract the analyte from the sample using a suitable solvent.

    • To the extract, add a solution of o-phenylenediamine (OPD) and an appropriate catalyst.[2]

    • Heat the mixture to facilitate the reaction and formation of the stable quinoxaline derivative.[2]

  • Sample Clean-up (if necessary):

    • Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. A combination of dispersive solid-phase extraction (DSPE) and dispersive liquid-liquid microextraction (DLLME) has also been reported.[5]

  • HPLC-MS/MS Analysis:

    • Inject the derivatized and cleaned-up sample into the HPLC system.

    • Separate the derivative on a reverse-phase column (e.g., C18) using a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with formic acid).

    • Detect and quantify the derivative using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

3. Colorimetric Method

This novel method provides a rapid and cost-effective means of quantification.[7][8]

  • Reaction:

    • Prepare a reagent solution of chromium hexacarbonyl (Cr(CO)6) in a suitable solvent.[7]

    • Extract the analyte from the sample.

    • Mix the sample extract with the Cr(CO)6 reagent solution.[7]

    • Expose the mixture to light to initiate the color-change reaction, resulting in a green product.[7][8]

  • Measurement:

    • Measure the absorbance of the resulting solution at its maximum absorption wavelength (λmax) of 623 nm using a UV-Vis spectrophotometer.[7][8]

    • Quantify the analyte concentration by comparing the absorbance to a calibration curve prepared with known standards.

Logical Relationship of Analytical Methods

The selection of an appropriate analytical method is a critical decision based on several factors. The following diagram illustrates the logical relationship between the analytical challenge and the choice of methodology.

Method_Selection_Logic Method Selection Logic Analyte_Properties Analyte Properties (Volatility, Stability) GC_Methods Gas Chromatography (GC) - GC-MS - GC-NPD Analyte_Properties->GC_Methods High Volatility HPLC_Methods High-Performance Liquid Chromatography (HPLC) - HPLC-MS/MS - HPLC-UV Analyte_Properties->HPLC_Methods Low Stability (needs derivatization) Sample_Matrix Sample Matrix (Complexity, State) Sample_Matrix->GC_Methods Complex matrices with SPME/HS Sample_Matrix->HPLC_Methods Liquid samples Required_Performance Required Performance (Sensitivity, Throughput) Required_Performance->GC_Methods High Sensitivity Required_Performance->HPLC_Methods High Throughput with Autosampler Spectroscopic_Methods Spectroscopic Methods - Colorimetry Required_Performance->Spectroscopic_Methods Rapid Screening

Caption: Logical guide for selecting an analytical method.

This guide provides a comprehensive comparison of analytical methods for the quantification of this compound, leveraging the extensive research available for its close analogue, 2-Acetyl-1-pyrroline. The choice of the most suitable method will depend on the specific research question, the nature of the sample, and the available resources. Researchers are encouraged to validate their chosen method for the specific matrix and analyte of interest to ensure accurate and reliable results.

References

A Comparative Guide to the Reaction Mechanisms of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrrole (B145914), a fundamental five-membered aromatic heterocycle, and its substituted derivatives are pivotal scaffolds in medicinal chemistry and materials science. The reactivity and regioselectivity of the pyrrole ring are profoundly influenced by the nature and position of its substituents. This guide provides an objective comparison of the reaction mechanisms of substituted pyrroles—electrophilic substitution, nucleophilic substitution, and cycloaddition reactions—supported by experimental data and detailed methodologies to aid in the rational design of synthetic routes.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is the most common reaction of pyrroles, owing to the electron-rich nature of the ring. The nitrogen atom's lone pair of electrons is delocalized into the π-system, increasing the electron density at the carbon atoms and making them susceptible to electrophilic attack.

General Mechanism and Regioselectivity

Electrophilic attack preferentially occurs at the α-positions (C2 and C5) as the resulting cationic intermediate (σ-complex) is stabilized by resonance to a greater extent than the intermediate formed from attack at the β-positions (C3 and C4).[1][2]

Effect of Substituents:

  • Electron-Donating Groups (EDGs): Substituents such as alkyl and alkoxy groups increase the electron density of the pyrrole ring, enhancing its reactivity towards electrophiles. These groups generally direct incoming electrophiles to the available α- or β-positions.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, and acyl groups decrease the electron density of the ring, deactivating it towards electrophilic attack.[3] EWGs on the nitrogen atom, such as a tosyl group, can significantly alter the regioselectivity, favoring substitution at the C3 position.[3]

  • N-Substituents: The nature of the substituent on the nitrogen atom plays a crucial role. Bulky N-substituents can sterically hinder the α-positions, directing the electrophile to the β-position.[3]

Comparative Data for Electrophilic Substitution Reactions

The following table summarizes quantitative data for various electrophilic substitution reactions on substituted pyrroles, highlighting the influence of substituents on yield and regioselectivity.

ReactionPyrrole DerivativeElectrophile/ReagentProduct(s)Yield (%)Reference
Nitration PyrroleHNO₃/Ac₂O2-NitropyrroleMajor[4]
Pyrrolo[2,1-a]isoquinolineNaNO₂/HFIPNitro-substituted derivatives28-98[5]
Friedel-Crafts Acylation N-p-Toluenesulfonylpyrrole1-Naphthoyl chloride/AlCl₃ in CH₂Cl₂N-(p-toluenesulfonyl)-3-(1-naphthoyl)pyrrole>98[3]
N-p-Toluenesulfonylpyrrole1-Naphthoyl chloride/AlCl₃ in CHCl₃3-isomer (83%), 2-isomer (17%)[3]
N-MethylpyrroleBenzoyl chloride/Resorcinarene capsuleβ-isomer (50%), α-isomer (50%)99[6]
N-Methylpyrrolep-NO₂-benzoyl chloride/Resorcinarene capsuleα-isomer99[6]
Vilsmeier-Haack N-MethylpyrrolePOCl₃/DMF1-Methylpyrrole-2-carbaldehydeHigh
Experimental Protocol: Vilsmeier-Haack Formylation of N-Methylpyrrole

Materials:

  • N-Methylpyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate (B1210297)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of N-methylpyrrole (1.0 equiv) in DMF, add phosphorus oxychloride (1.5 equiv) at 0 °C.

  • Stir the reaction mixture for 6.5 hours at room temperature.

  • Cool the mixture to 0 °C and add a solution of sodium acetate (5.6 equiv) in water. Stir for 10 minutes at 0 °C.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to obtain the aldehyde product.

Diagram of Electrophilic Substitution at the C2 Position of Pyrrole

G Electrophilic Substitution at C2 cluster_start Starting Materials cluster_intermediate Sigma Complex (Resonance Stabilized) cluster_product Product Pyrrole Pyrrole I1 Intermediate 1 Pyrrole->I1 Attack by π-electrons Electrophile E+ Electrophile->I1 I2 Intermediate 2 I1->I2 Resonance I3 Intermediate 3 I2->I3 Resonance Product 2-Substituted Pyrrole I3->Product Deprotonation Proton H+ I3->Proton G SNAr Mechanism on a Substituted Pyrrole cluster_start Starting Materials cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_product Product Pyrrole Substituted Pyrrole (with EWG and LG) M1 Intermediate 1 Pyrrole->M1 Nucleophilic Attack Nucleophile Nu- Nucleophile->M1 M2 Intermediate 2 M1->M2 Resonance Product Substituted Pyrrole M2->Product Loss of Leaving Group LeavingGroup LG- M2->LeavingGroup G Diels-Alder Reaction of a Substituted Pyrrole cluster_start Reactants cluster_transition Transition State cluster_product Product Pyrrole N-Substituted Pyrrole (Diene) TS [4+2] Cyclic Transition State Pyrrole->TS Dienophile Dienophile Dienophile->TS Concerted Cycloaddition Product Cycloadduct TS->Product

References

Efficacy comparison of 2-Acetyl-1-methylpyrrole as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of appropriate intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of drug manufacturing. Among the myriad of heterocyclic building blocks, 2-Acetyl-1-methylpyrrole has emerged as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides an objective comparison of this compound's performance against alternative synthetic routes and intermediates, supported by available experimental data and detailed methodologies.

Comparative Analysis of Synthetic Pathways

The utility of this compound as a pharmaceutical intermediate is best understood in the context of specific drug synthesis pathways. Here, we compare its role and efficacy in the synthesis of key drug classes, including kinase inhibitors, with alternative synthetic strategies.

Kinase Inhibitors: The Case of Sunitinib (B231)

Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, is a prominent example where pyrrole-containing intermediates are crucial. The core of Sunitinib features a pyrrole (B145914) ring, and its synthesis involves the preparation of the key intermediate, N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.

While this compound can be a precursor in the broader family of pyrrole derivatives, more direct and optimized routes for Sunitinib synthesis often start from other materials, such as ethyl acetoacetate (B1235776). These multi-step syntheses, like the Knorr pyrrole synthesis, are well-established for producing the required substituted pyrrole core. The efficacy of the overall process is a key consideration.

Table 1: Comparison of Synthetic Approaches for a Key Sunitinib Pyrrole Intermediate

ParameterMulti-Step Synthesis from Ethyl AcetoacetateHypothetical Route via this compound
Starting Materials Ethyl acetoacetate, nitrite (B80452), zinc powderThis compound, and other reagents for substitution
Key Transformations Knorr pyrrole synthesis, hydrolysis, decarboxylation, formylation, amidation[1]Functionalization of the pre-formed pyrrole ring
Reported Overall Yield Optimized processes report high overall yields (e.g., 67.3% for Sunitinib)[2]Data not available for a direct comparison
Scalability Proven for industrial-scale production of SunitinibLess established for this specific application
Purity Control Well-documented purification steps for intermediates[3]Purity would depend on the efficiency of subsequent functionalization steps

It is important to note that while a direct synthesis of the Sunitinib intermediate from this compound is not the most commonly cited route, the chemistry of acylpyrroles is fundamental. The choice of starting material is often dictated by the overall efficiency and convergence of the synthetic plan.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and comparison. Below are representative methodologies for the synthesis of pyrrole-based pharmaceutical intermediates.

Protocol 1: Synthesis of N-(2-diethylaminoethyl)-2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxamide (Sunitinib Intermediate) via Knorr Synthesis

This multi-step synthesis is a common approach for obtaining the key pyrrole intermediate for Sunitinib.

  • Step 1: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Ethyl acetoacetate is reacted with a nitrite source in the presence of glacial acetic acid to form 2-hydroxyimino ethyl acetoacetate. This intermediate is then reduced with zinc powder and condensed to form the pyrrole ring.[1]

  • Step 2: Hydrolysis and Decarboxylation: The resulting dicarboxylate is hydrolyzed and then decarboxylated, often using a high-boiling-point solvent or a solvent-free melt process, to yield 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.[1][2]

  • Step 3: Vilsmeier-Haack Formylation: The pyrrole is formylated at the 5-position to introduce the required aldehyde group, yielding 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.[1][2]

  • Step 4: Amidation: The carboxylic acid is then coupled with N,N-diethylethylenediamine to produce the final intermediate, N-(2-diethylaminoethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.[1]

Protocol 2: General Paal-Knorr Synthesis of N-Substituted Pyrroles

The Paal-Knorr synthesis is a versatile method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[4][5][6][7]

  • Reaction Setup: A 1,4-dicarbonyl compound (e.g., 2,5-hexanedione (B30556) to yield a 2,5-dimethylpyrrole) is mixed with a primary amine (e.g., methylamine (B109427) to yield an N-methylpyrrole) in a suitable solvent.

  • Catalysis: The reaction is typically catalyzed by a weak acid, such as acetic acid, to facilitate the condensation.[7]

  • Reaction Conditions: The mixture is heated, often under reflux, to drive the cyclization and dehydration.

  • Workup and Purification: The reaction mixture is cooled, and the product is isolated by extraction and purified by techniques such as crystallization or column chromatography.

Signaling Pathways and Drug Action

This compound and its derivatives are intermediates in the synthesis of drugs that target key signaling pathways implicated in various diseases.

VEGFR-2 Signaling Pathway in Angiogenesis

Sunitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis.[8][9]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Sunitinib Sunitinib (Inhibitor) Sunitinib->VEGFR2 HDAC_Pathway HDAC HDAC Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin Histones->Chromatin GeneRepression Tumor Suppressor Gene Repression Chromatin->GeneRepression HDAC_Inhibitor HDAC Inhibitor (e.g., Pyrrole-based) HDAC_Inhibitor->HDAC AcetylatedHistones Acetylated Histones HDAC_Inhibitor->AcetylatedHistones OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation COX2_Inhibitor COX-2 Inhibitor (e.g., Pyrrole-based) COX2_Inhibitor->COX2

References

Safety Operating Guide

Proper Disposal of 2-Acetyl-1-methylpyrrole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Acetyl-1-methylpyrrole, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the most comprehensive safety information. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.[1][2] Handling of this compound should occur in a well-ventilated area or a chemical fume hood.[3]

Disposal Procedures:

The disposal of this compound is governed by its classification as a combustible liquid and its high water hazard potential.[1] As such, it must be treated as hazardous waste.

Step 1: Waste Collection

  • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent pads), must be collected for disposal.

  • Use a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the approximate concentration and quantity.

Step 2: Waste Segregation

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • It is crucial to segregate this compound waste from incompatible materials, particularly strong oxidizing agents, to prevent dangerous chemical reactions.[4]

Step 3: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash, as this is a violation of environmental regulations and poses a significant risk.[5]

Spill Management:

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. If the spill is small and you are trained to handle it, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a designated hazardous waste container. For large spills, or if you are not equipped to handle the situation, contact your EHS department immediately.

Quantitative Data Summary

PropertyValueSource
Flash Point 68 °C (154.4 °F) - closed cup[1]
Storage Class 10 - Combustible liquids[1][6]
Water Hazard Class (WGK) 3 (Severely hazardous to water)[1][6]
Density 1.04 g/mL at 25 °C[1]

Disposal Workflow

cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_disposal Disposal cluster_spill Spill Contingency start Start: Unused or Contaminated This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect waste in a designated, leak-proof container. ppe->collect_waste label_container Label container: 'Hazardous Waste' 'this compound' collect_waste->label_container segregate_waste Segregate from incompatible materials (e.g., oxidizers). label_container->segregate_waste store_waste Store in a designated satellite accumulation area. segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs end End: Proper Disposal by authorized personnel contact_ehs->end spill Spill Occurs absorb_spill Absorb with inert material. spill->absorb_spill collect_spill Collect absorbed material into hazardous waste container. absorb_spill->collect_spill collect_spill->label_container

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Acetyl-1-methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 2-Acetyl-1-methylpyrrole, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.

Immediate Safety and Handling Protocol

1. Engineering Controls: The First Line of Defense

Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize the inhalation of vapors. Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

2. Personal Protective Equipment (PPE): Your Essential Barrier

Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Protective Clothing: A flame-resistant lab coat should be worn to protect against accidental splashes and potential ignition.[2] For tasks with a higher risk of significant exposure, consider additional protective clothing, such as an apron or coveralls.

  • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][4][5] For environments where the concentration of vapors may exceed the respirator's assigned protection factor, a higher level of respiratory protection, such as a full-face respirator or a powered air-purifying respirator (PAPR), should be used.[6]

3. Storage and Handling:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep the container away from heat, sparks, open flames, and other sources of ignition, as it is a combustible liquid.[7]

  • Avoid contact with strong oxidizing agents.

  • Ground and bond containers when transferring material to prevent static discharge.[2]

Quantitative Safety Data

While specific occupational exposure limits for this compound have not been established by major regulatory bodies like OSHA or ACGIH, the following table summarizes key physical and chemical properties relevant to its safe handling.

PropertyValueSource
CAS Number 932-16-1
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol [8]
Appearance Colorless to yellowish liquid[9]
Boiling Point 200-202 °C (392-396 °F)[10]
Flash Point 68 °C (154.4 °F) - closed cup[11]
Density 1.04 g/mL at 25 °C (77 °F)[10]
Incompatible Materials Strong oxidizing agents[1]
Toxicity Data Not classified as hazardous under GHS. No safety concern at current levels of intake when used as a flavoring agent.[8]

Emergency and Disposal Procedures

Spill Response:

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels to absorb the initial spill.

  • Cleanup: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Disposal Plan:

All waste containing this compound must be disposed of as hazardous waste.

  • Collect all contaminated materials (absorbents, gloves, etc.) in a clearly labeled, sealed container.

  • Dispose of the waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain.[1]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Gather_PPE->Prepare_Work_Area Dispense_Chemical Dispense Chemical in Fume Hood Prepare_Work_Area->Dispense_Chemical Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment Segregate_Waste Segregate Hazardous Waste Decontaminate_Equipment->Segregate_Waste Dispose_Waste Dispose of Waste via Licensed Contractor Segregate_Waste->Dispose_Waste

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.